4'-Bromo-2,2,2-trifluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSAQHSAGRWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345342 | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
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Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16184-89-7 | |
| Record name | 4′-Bromo-2,2,2-trifluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16184-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
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Foundational & Exploratory
Introduction: The Strategic Importance of a Fluorinated Ketone Building Block
An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, identified by its CAS number 16184-89-7 , stands out as a pivotal starting material that masterfully combines the influential trifluoromethyl ketone moiety with a versatile brominated aromatic ring.[1][2][3]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. This compound is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic that influences handling and storage.[4][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16184-89-7 | [1][3] |
| Molecular Formula | C₈H₄BrF₃O | [1][3] |
| Molecular Weight | 253.02 g/mol | |
| Appearance | Clear light yellow liquid or low melting crystals | [4][5] |
| Melting Point | 26-30 °C | [2][5] |
| Boiling Point | 95 °C at 4 mm Hg | [2] |
| Density | 1.662 g/mL at 25 °C | [2][4] |
| Flash Point | 96 °C (205 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water | [2][4][6] |
| Refractive Index | ~1.461 | [4][5] |
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H NMR spectrum is characterized by signals in the aromatic region, while the presence of the trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR.[7] Mass spectrometry will show a characteristic isotopic pattern for bromine.[8]
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is most effectively achieved through the reaction of an organometallic species derived from a brominated precursor with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[1][5] The following protocol is a robust and widely cited method.
Step-by-Step Synthesis Protocol
Reaction: Formation of a lithiated bromobenzene intermediate followed by nucleophilic acyl substitution on ethyl trifluoroacetate.
Materials:
-
1,2-Dibromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Ethyl trifluoroacetate
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organolithium Reagent: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous THF.[1][2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the metal-halogen exchange and maintain the stability of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.[1] Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
Electrophile Addition: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (~1.05 eq) in anhydrous diethyl ether and cool it to -78 °C.[1][2]
-
Coupling Reaction: Transfer the cold organolithium solution to the ethyl trifluoroacetate solution via cannula, again maintaining a temperature below -70 °C. Stir the reaction mixture at this temperature for approximately 15-30 minutes, then allow it to warm gradually to room temperature.[1][2]
-
Aqueous Workup: Quench the reaction by partitioning the mixture between diethyl ether and a saturated aqueous solution of ammonium chloride.[1] Adjust the pH of the aqueous layer to ~2 with 1 M HCl to neutralize any remaining basic species and facilitate phase separation.
-
Extraction and Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct and strategically important reactive sites.
-
The Trifluoroacetyl Group: The three fluorine atoms act as powerful electron-withdrawing groups via the inductive effect. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage over non-fluorinated acetophenones.[9] Common reactions at this site include reductions to form chiral alcohols, which are valuable chiral building blocks.
-
The 4-Bromo Substituent: The bromine atom on the phenyl ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]
Key Reactive Sites Diagram
Caption: Primary reactive centers of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The dual-functionality of this reagent makes it a valuable asset in the synthesis of pharmacologically active compounds.[11]
-
Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of complex heterocyclic structures. For example, it is used to prepare carbonyl-bridged bithiazole derivatives, which have applications in materials science as air-stable n-type organic field-effect transistors.
-
Synthesis of Drug Candidates: A notable application is its use as a reagent in the synthesis of MK-5046, a selective agonist for the Bombesin receptor subtype-3 (BRS-3).[2][6] BRS-3 is a G-protein coupled receptor implicated in metabolism and energy homeostasis, making it a target for the treatment of obesity.[2]
-
Role of Fluorine in Drug Design: The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). It can also increase binding affinity and improve membrane permeability, thereby enhancing a drug candidate's overall pharmacokinetic profile.[12]
-
Cross-Coupling for Library Synthesis: The bromo group allows for late-stage functionalization, a powerful strategy in drug discovery.[11] A core structure can be synthesized and then diversified in the final steps by coupling various boronic acids or other partners, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain reagent integrity.
-
Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][13]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is required.[14] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16] For skin contact, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[14]
-
Storage: The compound is noted to be moisture-sensitive.[5][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a dry, cool, and well-ventilated area.[5][16]
Conclusion
This compound (CAS: 16184-89-7) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a highly electrophilic trifluoromethyl ketone and a versatile aryl bromide handle provides chemists with a powerful platform for constructing complex molecules with tailored properties. Its demonstrated utility in the synthesis of drug candidates like BRS-3 agonists underscores its importance for professionals in pharmaceutical research and development. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can fully leverage its potential to accelerate innovation in both medicinal chemistry and materials science.
References
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- Molander, G. A., & Petrillo, D. E. (n.d.). 1-(4-ACETYLPHENYL)-2-PHENYLETHANE from POTASSIUM 2-PHENETHYLTRIFLUOROBORATE and 4-BROMOACETOPHENONE. Organic Syntheses.
- This compound - MS (GC) Spectrum. (n.d.). SpectraBase.
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- The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acetophenone, p-bromo. (n.d.). Organic Syntheses.
- Reactivity comparison of trifluoroacetophenone and acetophenone. (n.d.). ResearchGate.
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Introduction: The Significance of a Versatile Building Block
An In-depth Technical Guide to the Physical Properties of 4'-Bromo-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic ketone that has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its unique trifluoromethyl and bromo-substituted structure makes it a valuable intermediate and building block for a wide range of more complex molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromo-substituent provides a reactive handle for various cross-coupling reactions. This compound is notably used in the synthesis of carbonyl-bridged bithiazole derivatives and as a reagent in the creation of MK-5046, a selective agonist for the Bombesin receptor subtype-3, which has been investigated for obesity treatment.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and quality control. This guide provides a comprehensive overview of these properties, grounded in established experimental data and methodologies.
Core Physicochemical Characteristics
The fundamental physical properties of a compound dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation processes.
| Property | Value | Source(s) |
| Chemical Name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | [3][4][5] |
| Synonyms | 4-Bromo-α,α,α-trifluoroacetophenone, p-Bromophenyl trifluoromethyl ketone | |
| CAS Number | 16184-89-7 | [3][4] |
| Molecular Formula | C₈H₄BrF₃O | [3][6] |
| Molecular Weight | 253.02 g/mol | [6] |
| Appearance | White to pale yellow crystals, powder, or fused solid. May also appear as a clear, colorless to pale yellow liquid (as melt). | [3][5][6] |
| Melting Point | 26-30 °C (lit.) | [1][2] |
| Boiling Point | 95 °C at 4 mmHg (lit.); 72 °C at 6 Torr | [1][2][6] |
| Density | 1.662 g/mL at 25 °C (lit.) | [2][6] |
| Solubility | Slightly soluble in water. | [1][2][6][7] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [6] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra are consistent with its structure.[3][5]
-
¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would show signals corresponding to the aromatic protons on the bromophenyl ring. Due to the substitution pattern, these protons would appear as a set of doublets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum provides insight into the different carbon environments within the molecule.[8] Key signals would include those for the trifluoromethyl carbon, the carbonyl carbon, and the distinct carbons of the bromophenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to:
-
The C=O (carbonyl) stretching of the ketone.
-
C-F stretching from the trifluoromethyl group.
-
C-Br stretching.
-
Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[9] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern.
Experimental Protocols for Property Determination
The following sections describe standardized, self-validating methodologies for determining key physical properties. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. A capillary tube is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.
-
Instrumentation: The packed capillary tube is placed into a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.
Causality and Trustworthiness:
-
Why fine powder? A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting range.
-
Why a slow heating rate? A slow rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point. This is a self-validating step; a rapid heating rate would produce a broad and inaccurate range, signaling a flawed measurement.
Caption: General Workflow for Spectroscopic Analysis.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as an irritant. [6]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][10][11]* Precautions:
-
Use only in a well-ventilated area, such as a chemical fume hood. [10][11] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11] * Avoid breathing dust, fumes, or vapors. [10][11] * Wash hands thoroughly after handling. [10]* Storage: The compound is noted to be moisture-sensitive. [1][7]It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and moisture. [1][10]
-
Conclusion
This compound is a crystalline solid at room temperature with a low melting point and well-defined physical and spectroscopic properties. Its slight solubility in water and characteristic spectroscopic signatures are key identifiers for quality control. A comprehensive understanding of these properties, coupled with rigorous adherence to safety protocols, enables researchers and drug development professionals to effectively utilize this versatile chemical intermediate in the synthesis of novel compounds and active pharmaceutical ingredients.
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4'-Bromo-2,2,2-trifluoroacetophenone molecular weight
An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: A Keystone Building Block in Modern Chemistry
Abstract
This compound is a highly functionalized aromatic ketone that has emerged as a critical intermediate in pharmaceutical and materials science research. Its molecular architecture, featuring a trifluoromethyl ketone and a para-substituted bromophenyl ring, offers two distinct and synthetically valuable reactive centers. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability and bioavailability in drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its strategic importance for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one, is a crystalline solid or liquid at or near room temperature.[1] Its core attributes are summarized in the table below, providing essential data for experimental design and chemical inventory management. The molecular weight is a fundamental property, calculated from its molecular formula, C₈H₄BrF₃O.[2]
| Property | Value | Source(s) |
| Molecular Weight | 253.02 g/mol | [2] |
| CAS Number | 16184-89-7 | [2] |
| Molecular Formula | C₈H₄BrF₃O | [1][2] |
| IUPAC Name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | [1] |
| Synonyms | 4-Bromo-α,α,α-trifluoroacetophenone, p-Bromophenyl trifluoromethyl ketone | |
| Appearance | White to pale yellow crystals or powder; may be a clear colorless to pale yellow liquid/melt. | [1] |
| Melting Point | 26-30 °C (lit.) | |
| Boiling Point | 95 °C at 4 mmHg (lit.) | |
| Density | 1.662 g/mL at 25 °C (lit.) | |
| Solubility | Slightly soluble in water. |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.
| Technique | Expected Observations |
| ¹H NMR | In a solvent like CDCl₃, the spectrum is characterized by two signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the para-substitution, the four aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ketone are expected to be further downfield than the protons ortho to the bromine atom. |
| ¹⁹F NMR | A single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | Key absorbances include a strong, sharp peak for the carbonyl (C=O) stretch, typically in the range of 1690-1720 cm⁻¹. Other significant peaks correspond to C-F bonds (strong, in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2) at m/z 252 and 254, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of the trifluoromethyl radical (•CF₃) to give a bromobenzoyl cation at m/z 183/185 and the loss of the bromine radical (•Br) to give a trifluoroacetylphenyl cation. |
Synthesis and Manufacturing
A common and reliable laboratory-scale synthesis involves the reaction of an organometallic reagent derived from a dibromobenzene precursor with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate. This method provides a direct route to the target molecule.
Experimental Protocol: Synthesis via Organolithium Intermediate
This protocol describes the synthesis starting from 1,2-dibromobenzene.[3]
-
Preparation of the Organolithium Reagent: Dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: In a separate flask, dissolve ethyl trifluoroacetate (1.0 to 1.1 eq) in anhydrous diethyl ether and cool to -78 °C. Transfer the previously prepared organolithium solution to the ethyl trifluoroacetate solution via cannula.
-
Reaction Quench and Workup: After stirring for approximately 15 minutes at -70 °C, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH of the aqueous layer to ~2 with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel chromatography or distillation.
Chemical Reactivity and Synthetic Utility
The true power of this reagent lies in its dual reactivity. The molecule possesses two key sites for chemical modification, allowing for sequential and orthogonal synthetic strategies.
The Aryl Bromide: A Gateway for Cross-Coupling
The bromine atom on the aromatic ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the construction of complex biaryl systems and the introduction of diverse functional groups.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) provides a powerful method for forming C(sp²)-C(sp²) bonds.[4] This is arguably the most common application, enabling the synthesis of substituted biphenyls, which are prevalent structures in pharmaceuticals.[4]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N and C-O bonds by coupling with amines, anilines, or alcohols, providing access to diaryl ethers and arylamines.
-
Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, yielding stilbene and tolan derivatives.
The Trifluoromethyl Ketone: An Electron-Deficient Center
The strongly electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This enhances its reactivity towards nucleophiles compared to non-fluorinated acetophenones.
-
Nucleophilic Addition: The ketone readily undergoes addition reactions with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.
-
Reduction: It can be selectively reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). The resulting trifluoromethyl carbinol is a valuable chiral building block.
-
Hydrate Formation: A unique characteristic of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. This is a direct consequence of the electron-withdrawing nature of the CF₃ group stabilizing the gem-diol structure. Researchers must be mindful of this equilibrium, especially during aqueous workups or when using protic solvents.
Applications in Drug Discovery and Medicinal Chemistry
The combination of the aryl bromide and the trifluoromethyl ketone makes this molecule a "privileged" building block in medicinal chemistry. The rationale for its widespread use is grounded in the established benefits of fluorine incorporation in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a CF₃ group can block metabolic hotspots on an aromatic ring, increasing the drug's half-life and bioavailability.[5]
-
Enhanced Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of the molecule, enabling it to participate in favorable electrostatic or hydrogen bonding interactions with target proteins.[6]
-
Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This property can be strategically used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]
-
Synthetic Handle: As detailed in Section 4.1, the bromo group provides a reliable reactive site for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
An example of its application includes its use as a reagent in the synthesis of MK-5046, a selective agonist for the Bombesin receptor subtype-3, which has been investigated for the treatment of obesity.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[4]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored locked up and away from incompatible materials.[4]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and prevent entry into drains or waterways.
References
- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Trifluoromethyl ketones: properties, preparation, and application. (2013). Royal Society of Chemistry.
- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
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An In-Depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's binding affinity, membrane permeability, and in vivo half-life. 4'-Bromo-2,2,2-trifluoroacetophenone, a key building block, embodies the synthetic utility of trifluoromethyl ketones. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and critical role as a versatile intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 16184-89-7 | [1] |
| Molecular Formula | C8H4BrF3O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Appearance | White to pale yellow solid or liquid | [2] |
| Melting Point | 26-30 °C | [1] |
| Boiling Point | 95 °C at 4 mmHg | [1] |
| Density | 1.662 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies heavily on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two sets of signals in the aromatic region, corresponding to the four protons of the para-substituted benzene ring. The protons ortho to the carbonyl group are expected to be downfield compared to the protons ortho to the bromine atom due to the electron-withdrawing nature of the trifluoroacetyl group.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. Notable signals include the carbonyl carbon, the carbons of the aromatic ring (with distinct chemical shifts due to the different substituents), and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms.[4]
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a singlet at a characteristic chemical shift, providing a clear diagnostic marker for this functional group.[5]
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks), confirming the elemental composition of the molecule.[6]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the reaction of an organometallic reagent derived from 1,4-dibromobenzene with a trifluoroacetylating agent. The following protocol details a robust and widely used organolithium-based method.
Experimental Protocol: Organolithium-Mediated Synthesis
This procedure involves the in-situ generation of 4-bromophenyllithium followed by its reaction with ethyl trifluoroacetate.
Materials:
-
1,4-Dibromobenzene
-
n-Butyllithium (in hexanes)
-
Ethyl trifluoroacetate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromobenzene in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 4-bromophenyllithium.
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF and cool it to -78 °C.
-
Transfer the freshly prepared 4-bromophenyllithium solution to the ethyl trifluoroacetate solution via a cannula, again maintaining a temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[7]
Reaction Mechanism
The synthesis proceeds through a well-defined nucleophilic acyl substitution mechanism.
Caption: Synthesis of this compound via an organolithium intermediate.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the organolithium intermediate.
-
Low Temperature: The lithium-halogen exchange and the subsequent nucleophilic attack are highly exothermic reactions. Maintaining a low temperature (-78 °C) is crucial to control the reaction rate, prevent side reactions (such as the reaction of n-butyllithium with the solvent), and ensure the stability of the organolithium reagent.
-
Workup Procedure: The reaction is quenched with a mild proton source like saturated ammonium chloride to protonate the alkoxide intermediate without causing unwanted side reactions. The subsequent acid wash helps to remove any remaining inorganic salts.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functional handles: the trifluoromethyl ketone, the bromine atom, and the aromatic ring.
Role as a Key Synthetic Intermediate
The trifluoromethyl ketone is a versatile functional group that can undergo a variety of transformations, including reduction to the corresponding alcohol, olefination reactions, and the formation of heterocyclic structures. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The aromatic ring itself can undergo further electrophilic aromatic substitution reactions.
Case Study: Synthesis of a Bombesin Receptor Subtype-3 (BRS-3) Agonist
This compound has been utilized as a key reagent in the synthesis of MK-5046, a selective agonist for the bombesin receptor subtype-3, which has been investigated for the treatment of obesity.[1] In this synthesis, the trifluoromethyl ketone moiety is a crucial part of the final pharmacophore, highlighting the importance of this building block in constructing complex and biologically active molecules.
Synthesis of Bioactive Heterocycles
This compound also serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be used in the preparation of carbonyl-bridged bithiazole derivatives, which have been explored for their applications in materials science and may have potential as bioactive scaffolds.[2]
Caption: Synthetic utility of this compound in medicinal chemistry.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for this reagent.
-
Hazard Statements: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a reactive trifluoromethyl ketone and a functionalizable brominated aromatic ring provides a powerful platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.
References
- SpectraBase. (n.d.). This compound [1H NMR].
- The Royal Society of Chemistry. (n.d.). Supporting information.
- The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- SpectraBase. (n.d.). This compound [13C NMR].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- SpectraBase. (n.d.). This compound [MS (GC)].
- National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block.
- University of California, Santa Barbara. (n.d.). Fluorine NMR.
- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- ResearchGate. (n.d.). (PDF) Reaction Mechanism of Methyl Trifluoroacetate (CH3TFA) with Lithium Polysulfides (Li2S6) in Gas and Solvent Phase.
- Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
- ResearchGate. (n.d.). Reaction Mechanism of Methyl Tri uoroacetate (CH 3 TFA) with Lithium Polysul des (Li 2 S 6 ) in Gas and Solvent Phase.
- Google Patents. (n.d.). CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate.
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4'-Bromo-2,2,2-trifluoroacetophenone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct functionalities: the brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions; the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates; and the ketone moiety, a versatile handle for further chemical transformations. This compound serves as a crucial intermediate in the synthesis of compounds like the obesity drug candidate MK-5046 and in the development of carbonyl-bridged bithiazole derivatives for air-stable n-type organic field-effect transistors.[1]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying mechanistic principles and the rationale behind experimental design, ensuring a robust and reproducible synthesis. We will delve into two major strategies: the classical Friedel-Crafts acylation and modern organometallic-based approaches, offering a comparative analysis to guide the selection of the most suitable method for a given application.
The Friedel-Crafts Acylation Approach: A Classic Route to Aryl Ketones
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[2][3] This electrophilic aromatic substitution reaction involves the installation of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[4][5]
Mechanistic Principles
The synthesis of this compound via this route involves the reaction of bromobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).
The mechanism proceeds in four key steps:[6]
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the trifluoroacetic anhydride, facilitating the formation of a highly reactive and resonance-stabilized trifluoroacylium ion (CF₃CO⁺).[2][4]
-
Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.[6]
-
Catalyst Regeneration: The process regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid, deactivating it.[5]
A significant challenge in this synthesis is the nature of the substrate. Bromobenzene is considered a deactivated aromatic ring because the bromine atom is an electron-withdrawing group (by induction), which slows the rate of electrophilic substitution.[3][7] However, bromine is also an ortho, para-director, meaning the incoming acyl group is directed to the positions ortho and para to the bromine. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.
Synthesis Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of bromobenzene.
Experimental Protocol: Trifluoroacetylation of Bromobenzene
This protocol is a representative procedure adapted from the principles of Friedel-Crafts acylation.[8][9]
Materials:
-
Bromobenzene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask.
-
Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution may occur.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and breaks up the product-AlCl₃ complex. Caution: This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a pale yellow liquid or solid, can be purified by vacuum distillation to yield the final product.
Data Presentation
| Parameter | Friedel-Crafts Acylation |
| Acylating Agent | Trifluoroacetic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 60-80% |
| Purity (Post-Distillation) | >98% |
| Key Considerations | Anhydrous conditions are critical. Reaction is exothermic and requires careful temperature control. Stoichiometric or excess catalyst is needed. |
Organometallic Approaches: Precision and Low-Temperature Synthesis
Organometallic routes offer a powerful alternative to Friedel-Crafts chemistry, often providing higher selectivity and proceeding under milder conditions. These methods typically involve the creation of a highly nucleophilic organometallic reagent from bromobenzene, which then reacts with an electrophilic source of the trifluoroacetyl group.
Synthesis via Organolithium Reagents
This pathway is one of the most effective and commonly cited methods for preparing this compound.[1][10] It relies on the generation of an aryllithium intermediate, a potent nucleophile.
The synthesis begins with a lithium-halogen exchange reaction. 1,4-Dibromobenzene or 1-bromo-4-iodobenzene is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The more electropositive lithium atom readily exchanges with the more electronegative halogen (iodine or bromine), forming 4-bromophenyllithium.[11][12] This intermediate is then treated with an electrophilic trifluoroacetyl source, like ethyl trifluoroacetate. The highly nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the desired ketone product.
The use of extremely low temperatures is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or undesired coupling reactions.[13]
Caption: Synthesis via an organolithium intermediate.
This protocol is based on procedures reported in the literature.[1][10]
Materials:
-
1,4-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Ethyl trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 4-bromophenyllithium.
-
Acylation: In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared 4-bromophenyllithium solution to the ethyl trifluoroacetate solution via cannula while maintaining the temperature at -78 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 15-30 minutes, then allow it to slowly warm to room temperature.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.[10]
Synthesis via Grignard Reagents: A Closely Related Alternative
Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles, similar in reactivity to organolithium compounds but often easier and safer to prepare and handle.[14]
The synthesis would involve the initial formation of 4-bromophenylmagnesium bromide by reacting 1,4-dibromobenzene with magnesium metal in an ethereal solvent like THF.[12] This Grignard reagent would then be added to an electrophilic trifluoroacetyl source, such as trifluoroacetic anhydride or S-ethyl trifluorothioacetate, to form the target ketone. The Grignard reagent adds to the carbonyl group, and upon aqueous workup, the desired product is formed. While less reactive than their organolithium counterparts, Grignard reagents are excellent nucleophiles for reactions with highly electrophilic carbonyls.
Caption: Conceptual synthesis via a Grignard reagent.
Comparative Analysis and Process Optimization
The choice of synthetic route depends on factors such as scale, available equipment, cost, and safety considerations.
| Feature | Friedel-Crafts Acylation | Organolithium Route | Grignard Route (Conceptual) |
| Starting Materials | Bromobenzene, TFAA | 1,4-Dibromobenzene, n-BuLi | 1,4-Dibromobenzene, Mg |
| Key Reagents | AlCl₃ (corrosive, moisture-sensitive) | n-BuLi (pyrophoric, moisture-sensitive) | Mg turnings (flammable solid) |
| Reaction Temp. | 0 °C to Room Temp. | -78 °C | Room Temp. to Reflux |
| Advantages | Uses inexpensive starting materials. Well-established industrial process. | High yields and selectivity. Milder overall conditions (avoids strong acids). | Safer and easier to handle than n-BuLi. Good for large-scale synthesis. |
| Disadvantages | Requires stoichiometric/excess Lewis acid. Generates acidic waste. Potential for side products on activated rings. | Requires cryogenic temperatures. Pyrophoric reagents demand strict inert atmosphere techniques. | Grignard formation can be difficult to initiate. Less reactive than organolithiums. |
| Ideal Application | Large-scale, cost-driven synthesis where acidic waste streams can be managed. | Laboratory-scale synthesis requiring high purity and selectivity. | Scalable synthesis where cryogenic conditions are undesirable. |
Troubleshooting and Optimization:
-
Low Yield in Friedel-Crafts: Ensure all reagents and glassware are scrupulously dry. Use a fresh, high-purity grade of AlCl₃. Increasing reaction time or temperature may improve conversion but can also lead to side products.
-
Failure to Initiate Grignard Reaction: The magnesium surface may be passivated by an oxide layer. Activating the magnesium by crushing it, adding a small crystal of iodine, or using 1,2-dibromoethane can initiate the reaction.[12]
-
Side Reactions in Organolithium Route: The primary cause is temperature fluctuation. Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of n-BuLi to prevent localized heating.
Safety and Handling
-
This compound: This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Reagents:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and toxic. Reacts with moisture. Handle with extreme care in a fume hood.
-
References
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- Friedel-Crafts Acylation: Mechanism, Reactions & limitations - The Chemistry Notes.
- Friedel-Crafts Acetylation of Bromobenzene - Studocu.
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.
- Optimization of the Friedel-Crafts reaction conditions. [a] - ResearchGate.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
- Grignard Reaction - University of Wisconsin-River Falls.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - RSC Publishing.
- NIPER, SAS Nagar, India.
- Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed.
- Acetophenone, p-bromo - Organic Syntheses Procedure.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals.
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications.
- Organolithium Reagents 1 - Harvard University.
- 3 - Organic Syntheses Procedure.
- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents.
- Organolithium reagent - Wikipedia.
- is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure.
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.
- Sci-Hub. Available at: [Link] (Note: This link is a proxy to a scientific paper and may not be universally accessible or stable).
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An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis and drug discovery, certain molecules emerge as indispensable building blocks, valued for their unique reactivity and versatility. 1-(4-Bromophenyl)-2,2,2-trifluoroethanone, a compound at the intersection of aromatic and fluorinated chemistries, is a prime example of such a pivotal intermediate. Its trifluoromethyl group imparts distinct electronic properties and metabolic stability, while the brominated phenyl ring offers a reactive handle for a multitude of cross-coupling reactions. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also illustrative of the underlying chemical principles.
Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for the compound commonly referred to as 4-Bromo-α,α,α-trifluoroacetophenone is 1-(4-Bromophenyl)-2,2,2-trifluoroethanone .[1][2][3] This nomenclature precisely defines the molecular structure: a two-carbon ethanone backbone, with a trifluoro-substituted methyl group at the second position and a 4-bromophenyl group attached to the carbonyl carbon.
Throughout scientific literature and commercial catalogs, a variety of synonyms are used interchangeably. These include:
-
4'-Bromo-2,2,2-trifluoroacetophenone[4]
-
p-Bromophenyl Trifluoromethyl Ketone
Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanone is fundamental to its handling, reaction design, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrF₃O | [1][2][3] |
| Molecular Weight | 253.02 g/mol | [2][3][4][6] |
| Appearance | White to light yellow solid or powder | [1][7] |
| Melting Point | 26-31 °C | [4] |
| Boiling Point | 95 °C at 4 mmHg | [4] |
| Density | 1.662 g/mL at 25 °C | [4] |
| Purity | Typically ≥95% to >98% (GC) | [2] |
The presence of the highly electronegative trifluoromethyl group significantly influences the compound's properties, contributing to its electrophilic nature at the carbonyl carbon and its utility in various chemical transformations.
Synthesis and Mechanistic Considerations
The synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Grignard Reaction Approach
A common and direct method involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with an excess of a trifluoroacetylating agent like ethyl trifluoroacetate.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromobenzene in the same solvent is added dropwise to initiate the formation of 4-bromophenylmagnesium bromide. The exothermicity of the reaction is a key indicator of successful initiation.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is then added slowly to a solution of ethyl trifluoroacetate in anhydrous ether, typically at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent. The pH may be adjusted to be slightly acidic with dilute HCl to ensure complete protonation.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by flash chromatography on silica gel.
Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The low-temperature addition of the Grignard reagent to the ester prevents side reactions such as the addition of a second equivalent of the Grignard reagent to the ketone product.
Friedel-Crafts Acylation
An alternative, though less common, approach is the Friedel-Crafts acylation of bromobenzene using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation route to synthesize the target compound.
Causality: The bromine atom is an ortho-, para-directing deactivator. While the reaction yields the desired para-substituted product, the deactivating nature of the bromine can lead to harsher reaction conditions and potentially lower yields compared to the Grignard method.
Applications in Research and Development
1-(4-Bromophenyl)-2,2,2-trifluoroethanone is a versatile building block, primarily due to the presence of the bromo- and trifluoromethyl ketone functionalities.
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo-substituent provides a site for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions.
A notable application is in the synthesis of precursors for drugs like Odanacatib, a cathepsin K inhibitor.[8] The synthesis involves a Suzuki-Miyaura cross-coupling reaction between 1-(4-bromophenyl)-2,2,2-trifluoroethanone and a suitable boronic acid, followed by asymmetric reduction of the resulting ketone.[8]
Signaling Pathway Diagram: Suzuki-Miyaura Coupling
Caption: Synthetic pathway utilizing Suzuki-Miyaura coupling.
Materials Science
In the field of materials science, 1-(4-bromophenyl)-2,2,2-trifluoroethanone has been used in the preparation of carbonyl-bridged bithiazole derivatives.[4][6] These materials have shown potential as n-type organic field-effect transistors (OFETs), which are essential components in organic electronics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-bromophenyl)-2,2,2-trifluoroethanone.
-
Hazard Identification: The compound is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[9] Work in a well-ventilated area or a fume hood to avoid inhalation.
-
Handling and Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9] Keep the container tightly closed.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Conclusion
1-(4-Bromophenyl)-2,2,2-trifluoroethanone is a chemical intermediate of significant value in both pharmaceutical and materials science research. Its synthesis is well-established, and its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist looking to leverage its potential in their work. The continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for future innovations in drug discovery and advanced materials.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (CAS 16184-89-7): A Key Component.
- Appretech Scientific Limited. (n.d.). 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one.
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1H NMR spectrum of 4'-Bromo-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Bromo-2,2,2-trifluoroacetophenone
Introduction: The Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules.[1] In the realm of pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically modulate a molecule's metabolic stability, lipophilicity, and biological activity.[2] Consequently, a precise understanding of the structure of fluorinated intermediates is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a key building block in organic synthesis. We will dissect the spectrum by examining the fundamental principles of chemical shift and spin-spin coupling, providing a field-proven protocol for data acquisition, and interpreting the resulting data to unambiguously confirm the molecular structure.
Section 1: Molecular Architecture and its Spectroscopic Fingerprint
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic environment. In this compound, the key structural features dictating the spectrum are the substituents on the aromatic ring.
-
The Trifluoroacetyl Group (-COCF₃): This group is a powerful electron-withdrawing moiety due to the combined inductive effects of the carbonyl oxygen and the three highly electronegative fluorine atoms. This strong deshielding effect significantly draws electron density away from the aromatic ring, causing the attached protons to resonate at a much lower field (higher ppm value) than those of unsubstituted benzene (δ ≈ 7.3 ppm).[3][4]
-
The Bromo Group (-Br): Bromine is also an electronegative atom that withdraws electron density via induction. However, it can donate electron density through resonance. Overall, it is considered a deactivating group. Its influence on the proton chemical shifts is less pronounced than that of the trifluoroacetyl group.
The para-substitution pattern on the benzene ring results in two distinct sets of chemically equivalent protons, labeled here as Hₐ and Hₑ. Due to the symmetry of the molecule, the two Hₐ protons are chemically equivalent, as are the two Hₑ protons. This leads to the expectation of two signals in the aromatic region of the ¹H NMR spectrum.
Caption: A standardized workflow for NMR spectrum acquisition.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive structural fingerprint. The presence of two doublets in the downfield aromatic region, with a 1:1 integration ratio and a typical ortho-coupling constant, is unequivocally characteristic of a 1,4-disubstituted aromatic ring bearing two electronically distinct substituents. The specific chemical shifts, with one doublet significantly downfield of the other, directly confirm the powerful deshielding influence of the trifluoroacetyl group relative to the bromine atom. This detailed analysis, grounded in fundamental NMR principles, allows researchers to confidently verify the identity and purity of this important synthetic intermediate.
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13C NMR analysis of 4'-Bromo-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to the ¹³C NMR Analysis of 4'-Bromo-2,2,2-trifluoroacetophenone
Abstract
This compound is a key building block in medicinal and materials chemistry, frequently utilized in the synthesis of complex molecules such as carbonyl-bridged bithiazole derivatives and selective bombesin receptor subtype-3 agonists.[1][2] Its rigid structure, featuring a combination of strong electron-withdrawing groups and a halogen substituent, presents a unique and instructive case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We delve into the theoretical principles governing the chemical shifts and coupling patterns, including the profound influence of the trifluoroacetyl moiety and the bromine atom on the aromatic system, with a special focus on the characteristic ¹³C-¹⁹F spin-spin coupling. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, a systematic interpretation of the spectral data, and insights into the underlying physical phenomena.
Theoretical Framework for Spectral Interpretation
A robust interpretation of the ¹³C NMR spectrum of this compound requires an understanding of several key principles: the electronic effects of substituents on aromatic rings and the mechanism of nuclear spin-spin coupling, particularly between carbon-13 and fluorine-19.
Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of the carbons in the phenyl ring are heavily influenced by the electronic properties of the attached trifluoroacetyl (-COCF₃) and bromo (-Br) groups.[3]
-
Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group, acting through both resonance (mesomeric) and inductive effects. The carbonyl carbon and the highly electronegative fluorine atoms pull electron density away from the aromatic ring. This deshields the ring carbons, causing their signals to shift downfield (to higher ppm values).[4] The effect is most pronounced at the ipso-carbon (the carbon directly attached to the group) and the para-position relative to it.[5][6]
-
Bromo Group (-Br): The bromine atom exerts a dual influence. It is electronegative, leading to an inductive withdrawal of electron density that deshields nearby carbons.[7] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, which tends to shield the ortho and para positions. For halogens, the inductive effect typically dominates, but the resonance effect cannot be disregarded and complicates simple predictions based solely on electronegativity.[8][9]
The interplay of these effects from two distinct substituents dictates the final chemical shift of each unique aromatic carbon.
The Significance of ¹³C-¹⁹F Coupling
Fluorine-19 (¹⁹F) has a nuclear spin of I=1/2, just like ¹H, and is 100% naturally abundant. Consequently, it readily couples to neighboring ¹³C nuclei, leading to characteristic signal splitting.[10] This through-bond scalar (J) coupling is a powerful diagnostic tool.
-
One-Bond Coupling (¹JCF): This coupling occurs between the trifluoromethyl carbon and the three fluorine atoms. It is typically very large, resulting in a distinct quartet for the -CF₃ signal.[11]
-
Two-Bond Coupling (²JCF): The carbonyl carbon is two bonds away from the fluorine atoms. This interaction splits the carbonyl signal into a quartet with a smaller coupling constant than ¹JCF.[12]
-
Long-Range Coupling (³JCF, ⁴JCF): The aromatic carbons also experience coupling to the fluorine atoms over three or more bonds. This can lead to further fine splitting or broadening of the aromatic signals.
The predictable nature of these coupling patterns provides unambiguous confirmation of the proximity of carbon atoms to the trifluoromethyl group.
Predicted Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each unique carbon in this compound, based on data from analogous structures and established substituent effects. [10][12][13]
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (JCF) | Rationale for Assignment |
|---|---|---|---|---|
| C7 (C=O) | 179 - 182 | Quartet (q) | ²J ≈ 35-40 Hz | Carbonyl carbon, deshielded by oxygen and the -CF₃ group. Coupled to three ¹⁹F nuclei over two bonds. |
| C1 | 134 - 137 | Singlet/Multiplet | - | Quaternary aromatic carbon attached to the electron-withdrawing -COCF₃ group, resulting in a downfield shift. May show fine splitting from long-range C-F coupling. |
| C3, C5 | 132 - 134 | Singlet | - | Aromatic CH carbons meta to the -COCF₃ group. Shift is comparable to the analogous carbons in 4'-bromoacetophenone. [13] |
| C2, C6 | 130 - 132 | Singlet/Multiplet | - | Aromatic CH carbons ortho to the -COCF₃ group. May show fine splitting from ³JCF. |
| C4 | 129 - 131 | Singlet/Multiplet | - | Quaternary aromatic carbon attached to bromine. Its chemical shift is significantly influenced by both substituents. May show fine splitting from long-range C-F coupling. |
| C8 (-CF₃) | 116 - 119 | Quartet (q) | ¹J ≈ 290 Hz | Trifluoromethyl carbon signal split by three directly attached ¹⁹F nuclei, resulting in a very large coupling constant. |
Detailed Signal Interpretation
-
The Carbonyl Carbon (C7): Expected around 180.5 ppm , this signal's most defining feature is its multiplicity: a quartet with a ²JCF coupling constant of approximately 37 Hz . This splitting is definitive proof of its adjacency to the -CF₃ group. Its downfield position is characteristic of a ketone carbonyl that is part of a conjugated system and is further deshielded by the alpha-fluorine atoms.
-
The Trifluoromethyl Carbon (C8): This signal, appearing around 117.5 ppm , is also a quartet but is distinguished by its massive ¹JCF coupling constant of ~290 Hz . This large, one-bond coupling constant is an unmistakable signature of a carbon directly bonded to three fluorine atoms.
-
The Aromatic Carbons (C1-C6): These signals appear in the characteristic aromatic region of 129-137 ppm . [3] * C1 (ipso-acetyl): This quaternary carbon is attached to the strongly electron-withdrawing -COCF₃ group, pushing it furthest downfield among the aromatic signals, likely near 135 ppm .
-
C4 (ipso-bromo): The carbon bearing the bromine is also quaternary. Its position near 130 ppm is a result of the combined inductive withdrawal and resonance donation effects of the bromine, modulated by the para-COCF₃ group.
-
C3/C5 and C2/C6: The two signals for the protonated aromatic carbons are expected between 130-134 ppm . Precise assignment without 2D NMR (like HMBC/HSQC) can be challenging. However, based on additive substituent effect models, the carbons meta to the acetyl group (C3/C5) are often slightly further downfield than the ortho carbons (C2/C6) in similar structures. [8]Long-range coupling to the fluorine atoms may cause slight broadening or fine splitting in the C2/C6 signal (³JCF).
-
Advanced Methods for Structural Confirmation
While a standard ¹³C NMR spectrum provides substantial information, other NMR techniques can be employed for unequivocal assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH carbons (C2, C3, C5, C6) and no signals for quaternary carbons (C1, C4, C7, C8), confirming their nature. A DEPT-90 experiment would show only the CH signals.
-
²D HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons, allowing for unambiguous assignment of C2/C6 and C3/C5 based on the corresponding ¹H NMR spectrum.
-
²D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds. For instance, correlations from the protons on C2/C6 to the carbonyl carbon (C7) would solidify the assignment of both C2/C6 and C7.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, defined by the strong electronic effects of its substituents and, most notably, by characteristic ¹³C-¹⁹F coupling. The appearance of two distinct quartets for the carbonyl and trifluoromethyl carbons provides an immediate and unambiguous confirmation of the trifluoroacetyl moiety. The chemical shifts of the four unique aromatic carbons reflect the complex interplay of inductive and resonance effects from both the bromo and trifluoroacetyl groups. This guide provides the theoretical basis and practical framework for researchers to confidently acquire, interpret, and utilize ¹³C NMR spectroscopy for the routine analysis and structural verification of this important chemical intermediate.
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Mass spectrometry of 4'-Bromo-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to the Mass Spectrometry of 4'-Bromo-2,2,2-trifluoroacetophenone
Authored by: Gemini, Senior Application Scientist
January 2026
Introduction
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] Its chemical structure, featuring a brominated aromatic ring, a ketone functional group, and a trifluoromethyl moiety, presents a unique and informative fragmentation pattern in mass spectrometry.[2] This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound under electron ionization (EI), offering field-proven insights into its fragmentation pathways and a self-validating protocol for its identification.
Molecular Characteristics and Their Mass Spectrometric Implications
Understanding the constituent parts of this compound is fundamental to predicting its behavior upon ionization.
-
Molecular Formula: C₈H₄BrF₃O
-
Molecular Weight: Approximately 253.02 g/mol
-
Key Structural Features:
-
Brominated Phenyl Ring: The presence of bromine is a strong diagnostic tool in mass spectrometry. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[3][4] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment.[5][6][7]
-
Ketone Group: The carbonyl group often directs fragmentation. α-cleavage, the breaking of the bond adjacent to the carbonyl, is a common and energetically favorable fragmentation pathway for ketones.[8][9]
-
Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms influence the electronic environment of the molecule. The C-C bond between the carbonyl and the trifluoromethyl group is a likely site for cleavage.[10][11]
-
Electron Ionization Mass Spectrometry: A Predictive Analysis
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[12] This is highly advantageous for structural elucidation.
The Molecular Ion Peak
Upon electron ionization, this compound will lose an electron to form the molecular ion, [C₈H₄BrF₃O]⁺•. Due to the isotopic abundance of bromine, the molecular ion will be observed as two distinct peaks of nearly equal intensity at m/z 252 and m/z 254, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The exact mass is approximately 251.94 g/mol .[13][14]
Major Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are outlined below.
α-Cleavage: Formation of the Bromobenzoyl Cation
The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. This results in the loss of a trifluoromethyl radical (•CF₃) and the formation of the highly stable 4-bromobenzoyl cation.[15][16]
-
[M - CF₃]⁺: This gives rise to a prominent pair of peaks at m/z 183 and 185 . This is often the base peak in the spectrum due to the resonance stabilization of the acylium ion.
α-Cleavage: Formation of the Trifluoroacetyl Cation
A less favored α-cleavage involves the loss of the bromophenyl radical (•C₆H₄Br) to form the trifluoroacetyl cation.
-
[CF₃CO]⁺: This fragment will appear at m/z 97 .
Subsequent Fragmentation of the Bromobenzoyl Cation
The 4-bromobenzoyl cation (m/z 183/185) can undergo further fragmentation by losing a molecule of carbon monoxide (CO).
-
[C₆H₄Br]⁺: This results in the formation of the 4-bromophenyl cation, which will be observed as a pair of peaks at m/z 155 and 157 .[17]
The following Graphviz diagram illustrates the primary fragmentation pathways:
Sources
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A Senior Application Scientist's Guide to Sourcing 4'-Bromo-2,2,2-trifluoroacetophenone for Research and Development
This guide provides an in-depth analysis of the commercial landscape for 4'-Bromo-2,2,2-trifluoroacetophenone, a critical reagent in pharmaceutical and materials science research. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed procurement decisions, ensuring the quality and consistency of their starting materials.
Introduction to this compound: A Versatile Building Block
This compound, with the CAS number 16184-89-7, is a halogenated ketone that has garnered significant attention in organic synthesis.[1][2][3][4][5][6] Its unique trifluoromethyl and bromo-substituted aromatic structure makes it a valuable precursor for a wide range of applications. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity in drug candidates, while the bromo-substituent provides a reactive handle for various cross-coupling reactions.[7]
Notably, this compound is a key intermediate in the synthesis of various biologically active molecules. For instance, it is used in the preparation of carbonyl-bridged bithiazole derivatives and as a reagent in the synthesis of MK-5046, a selective Bombesin receptor subtype-3 agonist with potential applications in obesity treatment.[8][9] The reactivity of the ketone functionality also allows for transformations such as reductions to chiral alcohols, which are important chiral building blocks.
Commercial Supplier Landscape: A Comparative Analysis
A multitude of chemical suppliers offer this compound, each with varying grades of purity, available quantities, and documentation support. The choice of supplier is a critical decision that can significantly impact the success and reproducibility of a research project. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Quantities | Key Features |
| Sigma-Aldrich (Merck) | ≥98%[1][2] | 1 g, 5 g[10] | Well-established supplier with extensive documentation. Quality Level 200.[2] |
| Thermo Scientific Chemicals (Alfa Aesar) | 97%[3][9] | 1 g, 5 g[9] | Provides detailed specifications, including appearance and analytical data (GC, Proton NMR).[3] |
| Santa Cruz Biotechnology | Research Grade | Inquire for quantities | Primarily for research use only.[5] |
| ChemicalBook | Varies by supplier | Varies by supplier | An online marketplace listing various manufacturers and suppliers, primarily from China.[4] |
| Apollo Scientific | Inquire for purity | Inquire for quantities | Provides a Safety Data Sheet conforming to REACH regulations. |
Expert Insight: For early-stage discovery research, a purity of ≥97% is often sufficient. However, for later-stage development and GMP-regulated processes, a higher purity grade (e.g., ≥99%) and a supplier with robust quality control and documentation, such as a Certificate of Analysis (CoA) with detailed impurity profiles, are paramount. It is crucial to note that some suppliers, like Sigma-Aldrich for certain catalog numbers, may not collect analytical data for every batch and the buyer assumes responsibility for confirming product identity and purity.[10]
Technical Considerations for Supplier Selection
The selection of a commercial supplier should be guided by a thorough evaluation of several technical factors beyond just price and availability.
Purity and Impurity Profile
The required purity of this compound is dictated by the sensitivity of the subsequent reactions. Impurities can act as catalysts, inhibitors, or competing substrates, leading to unexpected side products and reduced yields.
-
Analytical Techniques: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity as determined by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] It is advisable to request a typical CoA before purchase to assess the level of detail provided.
-
Water Content: As this compound is moisture-sensitive, understanding the water content is critical for reactions that are sensitive to moisture.[9]
Consistency and Batch-to-Batch Variability
For long-term projects and process development, ensuring batch-to-batch consistency is crucial. A reliable supplier will have stringent quality control measures in place to minimize variability.
Workflow for Supplier Qualification:
Caption: A typical workflow for qualifying a new supplier of a critical raw material.
Documentation and Regulatory Support
In a regulated environment, such as pharmaceutical development, comprehensive documentation is non-negotiable. This includes:
-
Safety Data Sheet (SDS): Provides essential information on handling, storage, and emergency procedures.[11][12]
-
Certificate of Analysis (CoA): Confirms the identity and purity of a specific batch.
-
Country of Origin and Manufacturing Process Information: May be required for regulatory filings.
Experimental Protocol: A Representative Application
The following is a representative protocol for a reaction where this compound is a key starting material. This protocol is provided for illustrative purposes and should be adapted and optimized for specific research needs.
Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol
This procedure describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound (ensure it is from a qualified supplier)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Trustworthiness: This protocol is a standard and well-established method for the reduction of ketones. The use of a mild reducing agent like sodium borohydride is generally selective for the ketone in the presence of the aryl bromide.
Visualizing the Synthetic Pathway
The following diagram illustrates the role of this compound as a precursor in a multi-step synthesis.
Caption: A simplified synthetic pathway illustrating the utility of this compound.
Conclusion
The selection of a commercial supplier for this compound is a critical step that requires careful consideration of purity, consistency, and documentation. By following a systematic approach to supplier qualification and understanding the technical nuances of this important reagent, researchers and drug development professionals can enhance the reliability and success of their scientific endeavors.
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The Indispensable Role of Brominated Compounds in Modern Organic Synthesis
An In-depth Technical Guide
Foreword
In the landscape of organic synthesis, the strategic introduction and subsequent transformation of functional groups are paramount to the construction of complex molecular architectures. Among the synthetic chemist's toolkit, organobromine compounds stand out for their exceptional versatility and balanced reactivity. The carbon-bromine bond, with its inherent polarity and the bromide ion's capacity as an excellent leaving group, serves as a linchpin in a vast array of synthetic transformations.[1] This guide provides a comprehensive exploration of the pivotal role of brominated compounds, moving from fundamental principles to their sophisticated applications in academia and industry. We will delve into the causality behind experimental choices, examine key reaction classes, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Carbon-Bromine Bond
The utility of a brominated intermediate stems from the physicochemical properties of the C-Br bond. Bromine is more electronegative than carbon, creating a polar bond that renders the carbon atom electrophilic and susceptible to nucleophilic attack. Crucially, the bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in both substitution and elimination reactions. This reactivity profile is more moderate than that of its iodide counterparts, often leading to greater stability and less unwanted side reactions, yet more reactive than the corresponding chlorides, which frequently require harsher conditions for activation. This balance makes organobromides ideal synthetic intermediates.[1][2]
The Brominating Agent: A Critical Choice of Reagent
The method of bromine installation is a critical first step that dictates the feasibility and selectivity of the entire synthetic sequence. While elemental bromine (Br₂) is a powerful and traditional choice, its high reactivity, corrosiveness, and hazardous nature have spurred the development of a diverse array of safer and more selective reagents.[3][4][5]
Key Brominating Agents: A Comparative Overview
| Reagent | Formula | Primary Application | Key Advantages & Causality |
| Molecular Bromine | Br₂ | Electrophilic addition to alkenes/alkynes; Aromatic bromination | Highly reactive and economical. The Br-Br bond is readily polarized by Lewis acids or a π-system, generating a potent electrophile.[4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Allylic & Benzylic Bromination (Wohl-Ziegler Reaction); α-bromination of carbonyls | Excellent selectivity. NBS provides a low, constant concentration of Br₂ through reaction with trace HBr, which favors radical substitution over competing electrophilic addition pathways.[6][7] It is a crystalline solid, making it safer and easier to handle than liquid bromine. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Electrophilic and radical bromination | Another solid, safe source of bromine with a high bromine content by weight. |
| Hypervalent Iodine Reagents | e.g., PhI(OAc)₂/TMSBr | Mild bromination of arenes | In situ generation of a highly electrophilic bromine species under metal-free conditions, suitable for sensitive substrates.[8] |
The contemporary emphasis on sustainable chemistry has also led to the development of "green bromination" protocols, which utilize less hazardous reagents, alternative energy sources, and environmentally benign solvents to minimize waste and improve safety.[9][10]
Core Transformations: The Synthetic Utility of Organobromides
Once installed, the bromine atom unlocks a multitude of synthetic pathways. An organobromide is not an endpoint but a versatile intermediate, ready to be transformed into a wide range of other functional groups and carbon skeletons.
Workflow: From Bromination to Molecular Complexity
The following diagram illustrates the central role of a brominated intermediate, which can be channeled into numerous, powerful synthetic routes depending on the desired molecular outcome.
Caption: Formation of a Grignard Reagent from an Organobromide.
This transformation is fundamental for creating new carbon-carbon bonds, allowing for the construction of complex molecular skeletons from simpler precursors. [11][12]
This protocol describes a self-validating system for generating a Grignard reagent, a cornerstone of C-C bond formation.
-
Glassware & Reagent Preparation (Trustworthiness Pillar): All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (120°C overnight) and assembled hot under a stream of dry nitrogen or argon. This is critical because Grignard reagents are strong bases and are rapidly destroyed by water. [11]Diethyl ether must be anhydrous. Magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine) to remove the passivating magnesium oxide layer. [11]2. Reaction Setup: Place magnesium turnings (1.2 eq) in the flask under a positive pressure of inert gas. Add a small portion of anhydrous diethyl ether.
-
Initiation (Expertise Pillar): In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium suspension. The reaction is often subject to an induction period. [11]Initiation is confirmed by the spontaneous appearance of turbidity and gentle refluxing. If it does not start, gentle warming or the addition of an iodine crystal may be required. The causality here is the need to break through the MgO layer to expose the reactive Mg metal surface. [11]4. Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Over-addition can lead to a dangerous exotherm and the formation of unwanted Wurtz coupling byproducts.
-
Completion & Titration: After the addition is complete, continue stirring at room temperature or with gentle heating for 30-60 minutes until most of the magnesium is consumed. The resulting dark grey-brown solution should be cooled and its concentration determined by titration before use in subsequent steps.
Electrophilic Aromatic Substitution (EAS)
The direct bromination of aromatic rings is a classic EAS reaction. Benzene and other activated arenes react with molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a powerful electrophile ("Br⁺"). [13] Mechanism: The reaction proceeds via a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. Aromaticity is temporarily disrupted and then restored in the final step by the loss of a proton. [13][14]Recent computational studies, however, suggest that for some substrates, the reaction may follow a more complex addition-elimination pathway rather than forming a distinct Wheland intermediate. [15]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Aryl bromides are exceptionally valuable in drug development as they are key precursors for cross-coupling reactions. [16]
Free-Radical Bromination
In contrast to EAS, the bromination of alkanes occurs via a free-radical chain mechanism, typically initiated by UV light (hν) or heat with a radical initiator. [17][18][19] Mechanism: The process involves three distinct stages:
-
Initiation: Homolytic cleavage of Br₂ creates two bromine radicals (Br•). [18]2. Propagation: A bromine radical abstracts a hydrogen atom from the alkane to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the alkyl bromide product and a new bromine radical, which continues the chain. [18][20]3. Termination: The reaction ceases when two radicals combine. [18] This reaction is highly selective, with bromine radicals preferentially abstracting hydrogen from the most substituted carbon. The order of reactivity is Tertiary C-H > Secondary C-H > Primary C-H. This selectivity is driven by the stability of the resulting alkyl radical intermediate. [17][21]
Caption: The three stages of Free-Radical Bromination.
The Hofmann Rearrangement
This powerful reaction transforms a primary amide into a primary amine with one fewer carbon atom, using molecular bromine and a strong base. It is a crucial tool for shortening carbon chains.
Mechanism: The reaction proceeds through a fascinating series of steps. The amide is first N-brominated and then deprotonated. The resulting anion undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.
Caption: Key steps of the Hofmann Rearrangement.
Modern Frontiers: Stereoselectivity and Applications in Drug Discovery
Catalytic Enantioselective Bromination
Achieving stereocontrol in bromination reactions is a significant challenge but a highly sought-after goal, as chiral organobromides are versatile building blocks for asymmetric synthesis. [22][23]The primary difficulties include overcoming the rapid, non-selective background reaction and controlling the stereochemical fate of intermediates like the bromonium ion, which can racemize. [22]Recent advances have focused on the development of chiral catalysts, including transition metal complexes and organocatalysts, that can mediate the asymmetric delivery of a bromine atom, enabling the synthesis of enantioenriched products. [2][23][24][25]
Role in Pharmaceuticals and Natural Products
Organobromine compounds are prevalent in nature, particularly in marine organisms, which have evolved enzymes (bromoperoxidases) to synthesize a vast array of structurally complex and biologically active molecules. [26][27][28]Many of these natural products serve as inspiration for drug design. [29]In pharmaceutical synthesis, the introduction of a bromine atom into a drug candidate can serve multiple purposes: it can act as a "heavy atom" to aid in X-ray crystallography, form halogen bonds with protein targets to enhance binding affinity, or simply serve as a synthetic handle for late-stage functionalization to generate analogues for structure-activity relationship (SAR) studies. [16]
Conclusion
Brominated compounds are far more than simple halogenated hydrocarbons; they are master keys that unlock a vast and powerful synthetic repertoire. From inverting the polarity of a carbon atom in a Grignard reagent to enabling the construction of intricate biaryl systems via cross-coupling, the C-Br bond is a cornerstone of modern organic synthesis. An understanding of the causality behind the choice of brominating agent and the mechanistic nuances of the subsequent transformations is essential for any scientist aiming to design elegant and efficient synthetic routes for the discovery and development of new medicines and materials. The continued innovation in this field, particularly in the realm of catalytic and enantioselective methods, ensures that the role of bromine in synthesis will only continue to expand.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4'-Bromo-2,2,2-trifluoroacetophenone
Introduction: The Strategic Importance of 4'-Bromo-2,2,2-trifluoroacetophenone in Modern Drug Discovery
This compound is a uniquely valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Its strategic importance stems from the convergence of three key structural features: a reactive aryl bromide, an electron-withdrawing trifluoromethylketone, and a synthetically versatile carbonyl group. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The aryl bromide serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the ketone functionality can be readily transformed into a variety of other functional groups, including chiral alcohols, which are prevalent in biologically active molecules.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of key derivatives. The methodologies presented are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in drug development and synthetic chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The bromine atom on the aromatic ring of this compound provides a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C bonds.[1] The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[1][3]
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Ketones
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity of the aryl bromide, making the selection of appropriate reaction conditions crucial for high-yielding conversions.[1]
-
Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. The choice of ligand coordinated to the palladium center is critical for stabilizing the active catalytic species and facilitating the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron reagent to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst, and it often plays a role in the reaction mechanism. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 78 |
II. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization of the Aromatic Ring
The presence of the strongly electron-withdrawing trifluoroacetyl group at the para position significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[4][5] This allows for the direct displacement of the bromide with a variety of nucleophiles, providing a straightforward route to a diverse range of derivatives.
Mechanism and Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] The nucleophile first attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing trifluoroacetyl group stabilizes this intermediate by delocalizing the negative charge, which is a key factor in facilitating the reaction.[4] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
Protocol 2: Synthesis of 4'-(Alkoxy)-2,2,2-trifluoroacetophenones via SNAr
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide, 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous polar aprotic solvent (10 mL).
-
Add the sodium alkoxide (1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
III. Transformations of the Trifluoromethylketone Group
The carbonyl group in this compound is a versatile functional handle that can be transformed into a variety of other groups, most notably chiral alcohols, which are of significant interest in medicinal chemistry.
A. Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of the prochiral ketone to a chiral alcohol is a critical transformation.[2] The resulting 1-(4-bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral building block. Several reliable methods exist for this transformation, including catalytic asymmetric hydrogenation and biocatalysis.
-
Catalytic Asymmetric Hydrogenation: This method often employs chiral transition metal catalysts (e.g., Ruthenium or Rhodium complexes) and a hydrogen source to achieve high enantioselectivity. The choice of chiral ligand is paramount for controlling the stereochemical outcome.
-
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for ketone reduction. These reactions are typically performed under mild conditions in aqueous media.[2]
Protocol 3: Biocatalytic Reduction of this compound
Materials:
-
This compound
-
Alcohol dehydrogenase (ADH) enzyme or whole-cell biocatalyst
-
Cofactor (e.g., NADPH or NADH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Phosphate buffer
-
Water-miscible co-solvent (e.g., DMSO)
-
Temperature-controlled reaction vessel
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the components of the cofactor regeneration system.
-
Add a catalytic amount of the cofactor.
-
Add the ADH enzyme solution or the whole-cell biocatalyst.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Stir the mixture at a controlled temperature (typically 25-37 °C).
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Table 2: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Enzyme | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 40 | >95 | >98 |
| Biocatalytic Reduction | ADH from Rhodococcus ruber | Isopropanol | Buffer/Co-solvent | 30 | >99 | >99 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Key synthetic transformations of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their drug discovery and development endeavors. By understanding the underlying principles of the key transformations and carefully selecting reaction conditions, scientists can efficiently generate novel derivatives with potentially valuable biological activities.
References
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols - Benchchem. (n.d.).
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025).
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).
- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023).
Sources
The Strategic Role of 4'-Bromo-2,2,2-trifluoroacetophenone in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] 4'-Bromo-2,2,2-trifluoroacetophenone emerges as a highly versatile and valuable building block for medicinal chemists, ingeniously combining the electronic properties of a trifluoromethyl ketone with the synthetic adaptability of an aryl bromide. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the development of novel therapeutics.
The Duality of Function: A Molecule Designed for Impact
The utility of this compound in medicinal chemistry is rooted in its two key functional groups: the trifluoromethyl ketone and the bromo-substituted phenyl ring.
The Trifluoromethyl Ketone: A Potent Enzyme Inhibitor Motif
The trifluoromethyl ketone (TFMK) is a well-established pharmacophore, particularly effective as an inhibitor of serine and cysteine proteases.[2] The high electronegativity of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity facilitates the formation of a stable, covalent, yet often reversible, hemiketal or hemithioketal adduct with the hydroxyl or thiol group of a catalytic amino acid residue (e.g., serine or cysteine) in an enzyme's active site.[2][3] This adduct acts as a transition-state analogue, effectively blocking the enzyme's catalytic activity.[4]
Core Applications and Synthetic Protocols
This section details the primary applications of this compound with step-by-step protocols for key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromo-substituent on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the construction of complex molecular scaffolds.[5][6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
Triphenylphosphine (PPh₃; 0.04 equivalents)
-
Potassium carbonate (K₂CO₃; 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 10 |
This data is representative and optimization may be required for specific substrates.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of Chalcones: Accessing Biologically Active Scaffolds
This compound can undergo Claisen-Schmidt condensation with various aldehydes to yield trifluoromethylated chalcones. Chalcones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]
Protocol 2: Synthesis of a Trifluoromethylated Chalcone Derivative
This protocol describes the synthesis of a chalcone from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (1.0 equivalent)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted benzaldehyde (1.0 equivalent) in ethanol.
-
Slowly add the ethanolic solution of the benzaldehyde to the solution of this compound with constant stirring at room temperature.
-
Prepare a solution of NaOH in water and add it dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product completely.
-
Filter the solid product, wash with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Diagram 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: Workflow for the synthesis of trifluoromethylated chalcones.
Case Study: Synthesis of a Bombesin Receptor Subtype-3 (BRS-3) Agonist Precursor
This compound is a key starting material for the synthesis of potent and selective agonists of the Bombesin Receptor Subtype-3 (BRS-3), such as MK-5046, which has been investigated for the treatment of obesity.[10][11][12] The following is a representative synthetic sequence for a key intermediate.
Diagram 3: Synthetic Pathway to a BRS-3 Agonist Precursor
Caption: A representative synthetic route to a BRS-3 agonist precursor.
Conclusion
This compound stands out as a powerful and versatile building block in the medicinal chemist's toolkit. Its trifluoromethyl ketone moiety offers a proven strategy for enzyme inhibition, while the bromo-functionalized ring provides a gateway to a vast chemical space through modern cross-coupling methodologies. The protocols and applications detailed in this guide underscore the immense potential of this reagent in the design and synthesis of next-generation therapeutics.
References
- Current time information in Kolkata, IN. (n.d.). Google.
- Patil, S. B., et al. (n.d.). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. Journal of Chemical and Pharmaceutical Research.
- Al-Amiery, A. A., et al. (2012). Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. International Journal of Drug Design and Discovery.
- Farràs, P., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 26(4), 423–435.
- Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. In The Organic Chemistry of Drug Design and Drug Action (pp. 235-288). Academic Press.
- Harmon, R. E., et al. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Western Michigan University ScholarWorks.
- (2025-08-07).
- Sharma, R., et al. (2015). A Review on Chalcones Synthesis and their Biological Activity.
- (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain.
- Tice, C. M., et al. (2011). Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity. ACS Medicinal Chemistry Letters, 2(1), 43–47.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Gelb, M. H., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Synthesis and Chemistry of Agrochemicals III (pp. 268-282). American Chemical Society.
- (n.d.). 4-bromoacetophenone. Organic Syntheses Procedure.
- (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure.
- Chobanian, H. R., et al. (2012). The design and synthesis of potent, selective benzodiazepine sulfonamide bombesin receptor subtype 3 (BRS-3) agonists with an increased barrier of atropisomerization. Bioorganic & Medicinal Chemistry Letters, 22(9), 3245–3249.
- (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- (n.d.). The design and synthesis of potent, selective benzodiazepine sulfonamide bombesin receptor subtype 3 (BRS-3) agonists with an increased barrier of atropisomerization.
- (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure.
- Patel, R. V., et al. (2015). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 7(1), 136-143.
- Murphy, B. A., et al. (2013). Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients. The Journal of Clinical Pharmacology, 53(12), 1251–1259.
- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
- (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Azman, N. S. N., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 51(1), 169-178.
- Tice, C. M., et al. (2011). Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity. ACS Medicinal Chemistry Letters, 2(1), 43–47.
- He, S., et al. (2016). Antiobesity Effect of MK-5046, a Novel Bombesin Receptor Subtype-3 Agonist. The Journal of Pharmacology and Experimental Therapeutics, 356(2), 357–364.
- Murphy, B. A., et al. (2013). Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients. The Journal of Clinical Pharmacology, 53(12), 1251–1259.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
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- 9. pharmatutor.org [pharmatutor.org]
- 10. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4'-Bromo-2,2,2-trifluoroacetophenone for Pharmaceutical Scaffolding
Abstract
The 4'-substituted-2,2,2-trifluoroacetophenone scaffold is of paramount importance in contemporary drug discovery and development. The trifluoromethyl ketone moiety imparts unique electronic properties, enhances metabolic stability, and can significantly improve the binding affinity of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the modular synthesis of complex biaryl and heteroaryl structures. This document provides a detailed technical guide for researchers, outlining the fundamental principles, optimized protocols, and practical insights for the successful Suzuki coupling of 4'-Bromo-2,2,2-trifluoroacetophenone with a range of boronic acid derivatives. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and high yields.
Scientific Principles and Strategic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2] The success of this transformation with this compound hinges on a clear understanding of its electronic nature and the roles of the catalytic system components.
1.1. The Substrate: An Activated Aryl Halide
The trifluoroacetyl group (-COCF₃) at the para-position of the aryl bromide is a potent electron-withdrawing group. This property is highly advantageous for the Suzuki coupling, as it significantly facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1] This inherent reactivity allows for milder reaction conditions compared to electron-rich or sterically hindered aryl bromides.[1]
1.2. The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle, which is crucial for troubleshooting and optimization.[1][3]
-
Oxidative Addition: The active Pd(0) species inserts into the Ar-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The base activates the organoboron species (e.g., Ar'-B(OH)₂), forming a boronate complex. This complex then transfers the organic group (Ar') to the Pd(II) center, displacing the halide. This is often the slowest step, particularly with challenging substrates like electron-deficient heteroaryl boronates.[4]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.
1.3. Selecting the Optimal Reagents
-
Palladium Catalyst & Ligand: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern systems utilizing Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer faster reaction times and broader substrate scope, especially for challenging couplings.[5][6] The ligand stabilizes the Pd(0) state and promotes both oxidative addition and reductive elimination.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used.[5][7] K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. The base must be soluble enough in the aqueous phase of the solvent system to activate the boronic acid.
-
Solvent System: A biphasic solvent system is typical. An organic solvent (e.g., 1,4-dioxane, Toluene, DME) solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[5] Degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Boronic Acid Quality: The purity of the boronic acid or ester is crucial. A common side reaction is protodeboronation, where the C-B bond is cleaved by residual acid or water, reducing the yield.[4][8] Using high-purity reagents or employing the more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[8]
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of diverse 4'-aryl-2,2,2-trifluoroacetophenone derivatives.
2.1. General Experimental Workflow
2.2. Protocol 1: Coupling with Phenylboronic Acid
This protocol describes a standard, high-yielding reaction to synthesize 4'-Phenyl-2,2,2-trifluoroacetophenone.
Reaction Scheme: (Self-generated image for illustrative purposes)
Reagent Table:
| Reagent Name | CAS Number | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| This compound | 30065-95-9 | 253.03 | 1.0 | 253 mg (1.0 mmol) |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146 mg (1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| 1,4-Dioxane (degassed) | 123-91-1 | 88.11 | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (253 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 4'-Phenyl-2,2,2-trifluoroacetophenone.
2.3. Protocol 2: Coupling with 2-Thiopheneboronic Acid
This protocol addresses the coupling with a heteroarylboronic acid, which can sometimes be more challenging.
Reaction Scheme: (Self-generated image for illustrative purposes)
Reagent Table:
| Reagent Name | CAS Number | MW ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| This compound | 30065-95-9 | 253.03 | 1.0 | 253 mg (1.0 mmol) |
| 2-Thiopheneboronic Acid | 6165-68-0 | 127.96 | 1.5 | 192 mg (1.5 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.015 | 13.7 mg (0.015 mmol) |
| SPhos (Ligand) | 657408-07-6 | 410.47 | 0.03 | 12.3 mg (0.03 mmol) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 637 mg (3.0 mmol) |
| Toluene (degassed) | 108-88-3 | 92.14 | - | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of argon, add this compound (253 mg, 1.0 mmol), 2-Thiopheneboronic Acid (192 mg, 1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and SPhos (12.3 mg, 0.03 mmol) to a flame-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress. Due to the more active catalyst system, the reaction may be complete in 2-6 hours.
-
Follow the work-up and purification steps (6-11) as described in Protocol 1. The eluent system for column chromatography may need to be adjusted based on the polarity of the product.
Data Summary and Troubleshooting
3.1. Optimized Reaction Conditions Summary
The following table provides a comparative overview of typical conditions that have proven effective for the Suzuki coupling of 4'-Bromoacetophenone analogues, which serve as a strong predictive model for the target substrate.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | >95[5] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92[5] |
| 3 | Naphthylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 94[5] |
| 4 | Pyridin-3-ylboronic Acid | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | 96[5] |
3.2. Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; poor quality of reagents (aryl halide, boronic acid).
-
Solution: Ensure rigorous degassing of solvents and use a robust inert atmosphere technique. Use freshly purchased, high-purity boronic acid or a boronate ester.
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid reacts with residual protons instead of transmetalating. This is common with electron-deficient or some heteroaryl boronic acids.[4][8]
-
Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Use a higher equivalence of the boronic acid (e.g., 1.5-2.0 equiv.). Switch to a more stable boronate ester.
-
-
Formation of Homocoupled Byproducts:
-
Cause: The boronic acid couples with itself (Ar'-Ar') or the aryl halide couples with itself (Ar-Ar).
-
Solution: This is often caused by oxygen. Improve degassing techniques. Lowering the reaction temperature slightly may also help.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4'-aryl and 4'-heteroaryl-2,2,2-trifluoroacetophenones. The electron-withdrawing nature of the trifluoroacetyl group activates the C-Br bond, facilitating the reaction under relatively mild conditions. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous anhydrous and oxygen-free techniques, researchers can achieve high yields and purity for a wide array of valuable compounds for pharmaceutical and materials science applications. The protocols provided herein serve as a validated starting point for further exploration and optimization.
References
- Kakino, R., et al. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. BenchChem Scientific Services. Available online
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. LibreTexts Chemistry. Available online
- Lim, H. N., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Physical Science. Available online
- Wolf, C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. Available online
- Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. Available online
- O'Brien, C. J., et al. (2014). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- O'Brien, C. J., et al. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available online
- The Chemists' Cookbook (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available online
- ResearchGate (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available online
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available online
- ResearchGate (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Available online
- Fu, G. C. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Macmillan Group (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Available online
- ResearchGate (n.d.). Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available online
- Common Organic Chemistry (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. Available online
- ResearchGate (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
- BOC Sciences (n.d.). CAS 434-45-7 2,2,2-Trifluoroacetophenone. BOC Sciences. Available online
- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available online
- National Institutes of Health (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. NIH. Available online
- ResearchGate (n.d.). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel...
- ResearchGate (n.d.). Applications substituted 2-aminothiophenes in drug design.
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- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4'-Bromo-2,2,2-trifluoroacetophenone
Abstract
This comprehensive guide provides detailed application notes and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4'-Bromo-2,2,2-trifluoroacetophenone. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding valuable 4'-amino-2,2,2-trifluoroacetophenone derivatives.[1][2] These products are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroacetyl group.[3] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible outcome. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction: The Significance of Trifluoroacetylated Anilines
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 4'-Amino-2,2,2-trifluoroacetophenone and its derivatives are therefore highly sought-after building blocks.[3]
The Buchwald-Hartwig amination has emerged as one of the most reliable and versatile methods for the synthesis of arylamines, largely overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to construct C-N bonds.[2][5]
This application note focuses on the coupling of this compound, an electron-deficient aryl bromide, with a representative secondary amine, morpholine. The electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity of the aryl bromide, making the careful selection of catalyst, ligand, and base paramount for a successful transformation.
The Reaction Mechanism: A Step-by-Step Look
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate.[7] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][6]
Experimental Protocol: Amination with Morpholine
This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 253.02 | 253 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.01 |
| Xantphos | 578.68 | 11.6 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (253 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Establishing an Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Amine: To the flask, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Scientific Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective air-stable Pd(0) precatalyst. Other palladium sources such as Pd(OAc)₂ can also be used, which are reduced in situ to the active Pd(0) species.[6][8]
-
Ligand: The choice of ligand is critical. For electron-deficient aryl halides and for preventing side reactions like β-hydride elimination, bulky and electron-rich phosphine ligands are often employed.[1][9] Xantphos is a bidentate ligand known for its effectiveness in a wide range of amination reactions.[10] Other suitable ligands for this type of transformation include Josiphos-type ligands and biarylphosphine ligands like BrettPhos.[6][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[12] Sodium tert-butoxide is a common choice. For substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and reagents.[12]
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Characterization of the Product
The final product, 4-(morpholino)-2,2,2-trifluoroacetophenone, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol detailed herein for the amination of this compound provides a reliable and reproducible method for accessing valuable trifluoroacetylated aniline derivatives. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and adapt this methodology to a wide range of substrates in their synthetic endeavors.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
- MacMillan, D. W. C., & Spencer, L. K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Valente, C., & Organ, M. G. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 50(14), 3233–3236. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Wang, D., & Zhu, J. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10287–10303. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Bächtle, B., & Dürr, C. (2002). Palladium-Catalyzed Amination of Aryl Halides on Solid Support. Organic Letters, 4(23), 4073–4075. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Lipshutz, B. H., & Ghorai, S. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 16(4), 1096–1099. [Link]
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone. (n.d.).
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Application Notes and Protocols for the Asymmetric Reduction of 4'-Bromo-2,2,2-trifluoroacetophenone
Introduction: The Significance of Chiral 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting chiral alcohols often serve as crucial building blocks for complex, biologically active molecules.[1] 4'-Bromo-2,2,2-trifluoroacetophenone is a substrate of significant interest, as its reduction product, 1-(4-bromophenyl)-2,2,2-trifluoroethanol, is a valuable chiral intermediate. The presence of both a bromine atom and a trifluoromethyl group offers synthetic handles for further functionalization, making it a versatile synthon. The electron-withdrawing nature of the trifluoromethyl group can present unique challenges and opportunities in achieving high enantioselectivity, necessitating the careful selection of a catalytic system.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the asymmetric reduction of this compound. We will explore and compare several robust methodologies, including transition metal catalysis (Ruthenium and Rhodium), oxazaborolidine-mediated reductions (Corey-Bakshi-Shibata), and biocatalysis.
Methodology Comparison: A Data-Driven Overview
The choice of catalytic system for the asymmetric reduction of this compound depends on several factors, including desired enantioselectivity, substrate scope, cost, and scalability. Below is a comparative summary of prominent methods.
| Catalytic System | Typical Catalyst/Reagent | Key Advantages | Potential Considerations |
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) | [RuCl(p-cymene)((R,R)-TsDPEN)] | High efficiency, broad substrate scope, uses common hydrogen donors.[2][3][4] | Catalyst can be sensitive to air and moisture. |
| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(COD)Cl]₂ with chiral diamine ligands | High enantioselectivities, particularly for functionalized ketones.[5][6] | Can be product-inhibited at high substrate concentrations.[5] |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalysts | Predictable stereochemistry, high enantiomeric excess, wide substrate range.[7][8][9] | Requires stoichiometric borane reagent, sensitive to water.[8] |
| Biocatalysis | Alcohol Dehydrogenases (ADHs) / Whole Cells | Excellent enantioselectivity, mild reaction conditions, environmentally benign.[1][10] | Substrate scope can be enzyme-specific, may require cofactor regeneration.[11] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the asymmetric reduction of this compound using the aforementioned catalytic systems.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a well-established Noyori-type ruthenium catalyst for the transfer hydrogenation of the target ketone.[2][3][4]
Materials:
-
This compound
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (or the (S,S) enantiomer for the opposite alcohol enantiomer)
-
Formic acid/triethylamine (5:2 azeotrope) or isopropanol
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Catalyst Addition: Add the ruthenium catalyst ([RuCl(p-cymene)((R,R)-TsDPEN)], 0.01 - 0.001 eq).
-
Hydrogen Source Addition: Add the hydrogen donor, typically a formic acid/triethylamine azeotrope (5:2) or isopropanol (used as solvent).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The use of a chiral diamine ligand like TsDPEN in conjunction with the ruthenium center creates a chiral environment that directs the hydride transfer to one face of the ketone, leading to high enantioselectivity.[12] Formic acid/triethylamine or isopropanol serve as convenient and effective hydride sources for the catalytic cycle.[13]
Caption: Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.[7][8][9][14]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq).
-
Borane Addition: Cool the flask to 0 °C and slowly add the borane reagent (BMS or BH₃·THF, 0.6-1.0 eq) dropwise. Stir for 10-15 minutes at this temperature.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the catalyst-borane mixture to a low temperature (e.g., -20 °C to -78 °C). Slowly add the ketone solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Causality Behind Choices: The oxazaborolidine catalyst coordinates with both the borane and the ketone.[8] The coordination to the ketone occurs preferentially from the sterically less hindered face, directing the hydride transfer from the borane to achieve high enantioselectivity.[8] The reaction is performed at low temperatures to enhance this selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Protocol for nucleophilic substitution on 4'-Bromo-2,2,2-trifluoroacetophenone
An In-Depth Guide to Nucleophilic Substitution on 4'-Bromo-2,2,2-trifluoroacetophenone: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
Introduction: The Significance of a Fluorinated Ketone Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic molecules play a pivotal role. The strategic incorporation of fluorine-containing groups can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a highly valuable bifunctional building block. It features a bromine atom, a versatile handle for substitution and cross-coupling reactions, and a powerful electron-withdrawing trifluoroacetyl group (-COCF₃). This trifluoroacetyl group, positioned para to the bromine, strongly activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This application note provides a detailed exploration of the SNAr protocol for this substrate, offering mechanistic insights and a field-proven experimental guide for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: Activating the Aryl Halide
Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions due to the steric hindrance of the aromatic ring and the instability of the corresponding aryl cation.[4][5] However, the presence of strong electron-withdrawing groups, such as the trifluoroacetyl group on our substrate, enables a distinct pathway: the Nucleophilic Aromatic Substitution (SNAr) mechanism.
This reaction proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6][7] The stability of this complex is paramount, and it is significantly enhanced by the para-trifluoroacetyl group, which delocalizes the negative charge through resonance.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, a good leaving group, yielding the substituted product.[4][7]
While SNAr is a primary pathway, for N-nucleophiles, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative, especially when SNAr is sluggish.[8][9] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, proceeding through a catalytic cycle of oxidative addition, amination, and reductive elimination.[10][11]
Experimental Protocol: SNAr with Morpholine
This section provides a detailed, step-by-step methodology for the nucleophilic aromatic substitution of this compound with morpholine. This protocol is designed to be a self-validating system, culminating in product characterization to confirm success.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |
| This compound | 16184-89-7 | 253.02 | ≥98% |
| Morpholine | 110-91-8 | 87.12 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99%, anhydrous |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flask (50 mL or 100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.53 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Causality Check: Potassium carbonate acts as a base to neutralize the HBr that could potentially form and protonate the amine nucleophile, rendering it unreactive. Anhydrous conditions are preferred to prevent side reactions.
-
-
Addition of Reagents:
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 20 mL of anhydrous Dimethyl Sulfoxide (DMSO) via syringe. Stir the suspension for 5 minutes.
-
Add morpholine (1.05 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe.
-
Causality Check: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation (K⁺) but not the anion (nucleophile), increasing the nucleophile's reactivity.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Causality Check: The water quench precipitates the product and dissolves the inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
-
Purify the crude residue by flash column chromatography on silica gel.[12][13]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc) is typically effective.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield 4'-(morpholin-4-yl)-2,2,2-trifluoroacetophenone as a solid.
Characterization of the Product
To validate the identity and purity of the synthesized 4'-(morpholin-4-yl)-2,2,2-trifluoroacetophenone, the following analytical techniques are essential:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons (two doublets in the aromatic region) and the morpholine protons (two triplets, integrating to 4H each). The chemical shifts of the aromatic protons will be shifted upfield compared to the starting material due to the electron-donating effect of the morpholine nitrogen.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
¹³C NMR: Signals for all unique carbons should be present, including the carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic and morpholine carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₂F₃NO₂) should be observed.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine is corrosive and flammable. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Standard laboratory safety procedures should be followed at all times.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. Benchchem.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2025). 16.
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2025). 3.
- Majid, R. (2023).
- Mori, S., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). Trifluoroacetophenone(434-45-7) 1H NMR.
- Wikipedia. (n.d.).
- American Chemical Society Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry.
- Douglas, J. J., et al. (2020).
- ChemicalBook. (n.d.). 3'-chloro-2,2,2-trifluoroacetophenone(321-31-3) 1h nmr.
- ChemicalBook. (n.d.). 2',4',5'-Trifluoroacetophenone(129322-83-4) 1H NMR.
- ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone....
- MDPI. (n.d.).
- Chemistry Stack Exchange. (2019).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- American Chemical Society. (2014).
- ResearchGate. (2025). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone | Request PDF.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Synthetic Chemistry in Enzyme Inhibitor Discovery
Enzymes are the master catalysts of biological systems, orchestrating the vast network of biochemical reactions that sustain life. When dysregulated, however, they become key drivers of human diseases, ranging from cancer and infectious diseases to metabolic and neurodegenerative disorders. Consequently, the selective inhibition of specific enzymes has emerged as a cornerstone of modern therapeutic intervention. The synthesis of small molecules that can modulate enzyme activity with high potency and specificity is a central endeavor in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of key synthetic strategies employed in the creation of enzyme inhibitors, complete with detailed protocols and the scientific rationale underpinning these powerful techniques.
Section 1: Rational Design - Synthesizing Transition-State Analogs
The principle of transition-state analogy is a powerful concept in rational enzyme inhibitor design. Enzymes accelerate reactions by stabilizing the high-energy transition state of a substrate.[1] Therefore, a stable molecule that chemically and structurally mimics this transient state will bind to the enzyme with extremely high affinity, often orders of magnitude tighter than the substrate itself, acting as a potent inhibitor.[2][3] Phosphonates and phosphinates are particularly effective transition-state analogs for reactions involving tetrahedral intermediates, such as peptide bond hydrolysis by proteases.[4][5]
Protocol 1: Synthesis of a Phosphonate Transition-State Analog Inhibitor
This protocol outlines the synthesis of a generic phosphonate analog, which can be adapted for various enzyme targets by modifying the starting materials. The Michaelis-Arbuzov reaction is a key step in forming the stable carbon-phosphorus bond.[6]
Step 1: Synthesis of Diethyl (6-bromohexyl)phosphonate via Michaelis-Arbuzov Reaction
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, heat 1,6-dibromohexane (1.0 equivalent) to 140°C under a nitrogen atmosphere.
-
Reagent Addition: Add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The bromoethane byproduct will distill off, providing a visual indicator of reaction progress.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour to ensure complete conversion.
-
Purification: Cool the reaction mixture to room temperature. The crude Diethyl (6-bromohexyl)phosphonate can be purified by vacuum distillation. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Functionalization of the Phosphonate Intermediate
The terminal bromine of Diethyl (6-bromohexyl)phosphonate allows for nucleophilic substitution to introduce various functionalities that can interact with the enzyme's active site.
-
Reaction Setup: Dissolve Diethyl (6-bromohexyl)phosphonate (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a sodium salt of a phenol or an amine, 1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Step 3: Deprotection to the Phosphonic Acid
The final step is typically the hydrolysis of the diethyl phosphonate ester to the biologically active phosphonic acid.
-
Reaction Setup: Dissolve the purified phosphonate ester (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add bromotrimethylsilane (TMSBr) (2.5 equivalents) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure to yield the final phosphonic acid inhibitor. Characterize by ¹H NMR, ³¹P NMR, and mass spectrometry.
Section 2: Combinatorial Approaches - Click Chemistry for Library Synthesis
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for the rapid synthesis of large compound libraries.[7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring that can act as a bioisostere for an amide bond.[8] This modular approach allows for the facile combination of different molecular fragments to explore a vast chemical space for potential enzyme inhibitors.[9]
Protocol 2: Synthesis of a 1,2,3-Triazole-Based Inhibitor Library via CuAAC
This protocol describes the parallel synthesis of a small library of triazole-containing compounds.
Step 1: Preparation of Alkyne and Azide Building Blocks
-
Synthesize or purchase a diverse set of small molecules containing either a terminal alkyne or an azide functional group. These will serve as the building blocks for the library.
Step 2: Parallel Click Reaction
-
Reaction Setup: In a 96-well reaction block, add a solution of an alkyne-containing fragment (1.0 equivalent) in a 1:1 mixture of tert-butyl alcohol and water to each well designated for that alkyne.
-
Azide Addition: To each well, add a solution of a unique azide-containing fragment (1.0 equivalent).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (CuSO₄, 0.05 equivalents) and sodium ascorbate (0.15 equivalents) in water.
-
Catalyst Addition: Add the freshly prepared catalyst solution to each well of the reaction block.
-
Reaction Conditions: Seal the reaction block and stir at room temperature for 12-24 hours.
-
High-Throughput Purification: The crude reaction mixtures can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC-MS.
-
Characterization: The purified compounds should be characterized by LC-MS to confirm identity and purity.
| Compound ID | Alkyne Fragment | Azide Fragment | Target Enzyme | IC₅₀ (µM) |
| 9a | Arylacetylene | Benzyl Azide | Carbonic Anhydrase II | 21.5 |
| 9b | Arylacetylene | Fluoroaryl Azide | Carbonic Anhydrase II | 25.1 |
| 9d | Arylacetylene | Methoxyaryl Azide | Carbonic Anhydrase II | 20.7 |
Table 1: Inhibitory activities of synthesized 1,2,4-triazole derivatives against Carbonic Anhydrase II. Data sourced from[9].
Section 3: Fragment-Based Drug Discovery (FBDD) - Growing and Linking Fragments
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly to the target enzyme.[10][11] These initial hits are then optimized into more potent inhibitors through a process of "growing" or "linking."[12][13] This approach allows for a more efficient exploration of chemical space and often leads to inhibitors with better physicochemical properties.[14]
Protocol 3: Fragment Elaboration by "Growing"
This protocol outlines a general workflow for elaborating a confirmed fragment hit.
Step 1: Hit Confirmation and Structural Biology
-
Biophysical Screening: Identify initial fragment hits using sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography.
-
Structural Determination: Obtain a high-resolution crystal structure of the enzyme in complex with the fragment to understand its binding mode and identify vectors for chemical modification.
Step 2: Synthesis of Analogs
-
Vector Selection: Based on the co-crystal structure, identify positions on the fragment that can be modified to extend into adjacent pockets of the active site.
-
Parallel Synthesis: Employ high-yielding synthetic reactions (e.g., amide coupling, Suzuki coupling) to synthesize a small library of analogs with modifications at the selected vectors.[10]
-
Purification and Characterization: Purify the synthesized compounds using preparative HPLC and characterize them by LC-MS and NMR.
Step 3: Iterative Optimization
-
Biological Evaluation: Screen the synthesized analogs for improved binding affinity and inhibitory activity.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR to guide the design of the next generation of analogs.
-
Iterative Cycles: Repeat the synthesis and evaluation cycle to incrementally improve the potency of the inhibitor.
Section 4: Covalent Inhibition - Designing Irreversible Inhibitors
Covalent inhibitors form a stable, covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[15] This strategy can offer advantages such as increased potency and prolonged duration of action.[16] The design of covalent inhibitors involves incorporating a reactive electrophilic "warhead" into a scaffold that directs it to the target nucleophile, often a cysteine residue.[17][18]
Protocol 4: Synthesis of a Covalent Inhibitor with an Acrylamide Warhead
This protocol describes the synthesis of a generic covalent inhibitor targeting a cysteine residue.
Step 1: Synthesis of the Scaffold
-
Synthesize the core scaffold of the inhibitor, which is designed to have non-covalent affinity for the target enzyme. This can be achieved through multi-step organic synthesis.
Step 2: Introduction of the Covalent Warhead
-
Amine Precursor: The scaffold should be functionalized with a primary or secondary amine that will be acylated with the acrylamide warhead.
-
Acylation Reaction: Dissolve the amine-containing scaffold (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Warhead Addition: Cool the solution to 0°C and add acryloyl chloride (1.1 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final covalent inhibitor.
Characterization of Covalent Inhibition
-
The irreversible nature of the inhibition should be confirmed using techniques such as mass spectrometry to detect the covalent adduct between the enzyme and the inhibitor.[19] Time-dependent inhibition assays are also crucial for characterizing the kinetics of covalent bond formation (k_inact/K_I).[20]
Section 5: Biocatalysis - Harnessing Enzymes for Chiral Synthesis
Many enzyme inhibitors are chiral molecules, and their biological activity is often dependent on their stereochemistry. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly efficient and stereoselective method for synthesizing chiral building blocks and final inhibitor compounds.[21][22] Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols.[23]
Protocol 5: Asymmetric Reduction of a Prochiral Ketone using a Ketoreductase
This protocol describes a typical biocatalytic reduction.
Step 1: Enzyme and Substrate Preparation
-
Enzyme: Obtain a commercially available ketoreductase (KRED) or an E. coli strain overexpressing the desired KRED.
-
Cofactor Regeneration System: The KRED requires a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is essential for preparative-scale synthesis.[23]
-
Substrate: Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol or DMSO).
Step 2: Biocatalytic Reaction
-
Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Reaction Setup: In a reaction vessel, combine the buffer, glucose (for cofactor regeneration), NAD(P)⁺, the KRED, and GDH.
-
Substrate Addition: Add the substrate solution to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a controlled temperature (typically 25-37°C). Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.).
Step 3: Work-up and Purification
-
Enzyme Removal: Once the reaction is complete, remove the enzymes by centrifugation or filtration.
-
Extraction: Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the chiral alcohol product by column chromatography.
| Ketone Substrate | Ketoreductase | Product (Chiral Alcohol) | Conversion (%) | Enantiomeric Excess (%) |
| Ethyl 4-chloro-3-oxobutanoate | Engineered KRED | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99.5 |
| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant KRED | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | 100 |
Table 2: Examples of chiral alcohol synthesis using ketoreductases. Data sourced from[21].
Section 6: Purification and Characterization of Synthesized Inhibitors
Regardless of the synthetic strategy employed, the purification and thorough characterization of the final inhibitor are paramount to ensure the reliability of biological data.
Purification:
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds.[24] For more polar compounds or for high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[6]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized inhibitor.[9] For phosphorus-containing compounds, ³¹P NMR is also critical.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[9]
-
Purity Analysis: The purity of the final compound should be determined, typically by analytical HPLC, and should be >95% for use in biological assays.
Visualizations
Caption: Workflow for Fragment-Based Drug Discovery.
Caption: Modular approach of Click Chemistry for inhibitor library synthesis.
Caption: Kinetic scheme of irreversible covalent inhibition.
References
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Rational Design of Transition-State Analogues as Potent Enzyme Inhibitors with Therapeutic Applications | ACS Chemical Biology.
- Fragment-based approaches to enzyme inhibition - PMC.
- Design and Synthesis of Covalent Inhibitors of FabA | ACS Omega.
- A road map for prioritizing warheads for cysteine targeting covalent inhibitors.
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors.
- Recent advances in the development of covalent inhibitors - PMC.
- Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.
- Fragment Elaboration | ARC Centre for Fragment-Based Design.
- CuAAC click triazole synthesis - laboratory experiment - YouTube.
- Improving human health outcomes one transition state analogue at a time.
- Fragment-Based Approaches in Drug Discovery and Chemical Biology | Biochemistry.
- Click chemistry and triazole based carbonic anhydrase inhibitors - CORE.
- Transition States, Analogues and Drug Development - PMC.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC.
- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
- Enzymatic Transition States and Drug Design - PMC.
- PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository.
- Practical chiral alcohol manufacture using ketoreductases | Request PDF.
- Purification and Characterization of Enzymes Exhibiting β-d-Xylosidase Activities in Stem Tissues of Arabidopsis.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors.
- STRUCTURE-GUIDED FRAGMENT LINKING ALGORITHM ENABLES CHEMICALLY FEASIBLE LIGAND DESIGN WITH PREDICTED BINDING MODES - ChemRxiv.
- Advances in aldo-keto reductases immobilization for biocatalytic synthesis of chiral alcohols.
- Transition state analog - Wikipedia.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC.
- Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry.
- Characterization, Quality Assessment and Purification Techniques for Enzymes - Longdom.
- Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
- Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects.
- Purification and Biochemical Characterization of a Protease Inhibitor II Family from Jalapeño Pepper (Capsicum annuum L.).
- High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC.
- Rational Design and Synthesis of Enzyme Inhibitors - J-Stage.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors - ResearchGate.
- Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter.
- Synthetic methods of phosphonopeptides - Encyclopedia.pub.
- Targeted Covalent Enzyme Inhibitors | Semantic Scholar.
- Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers.
- Editorial: Phosphonate Chemistry in Drug Design and Development - PMC.
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Application Notes and Protocols: The Strategic Use of 4'-Bromo-2,2,2-trifluoroacetophenone in Modern Synthesis
Abstract
The introduction of a trifluoromethyl (CF₃) group into molecular architectures is a paramount strategy in contemporary drug discovery and materials science. This moiety can dramatically enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] While numerous reagents exist for the direct transfer of a CF₃ group, the use of pre-functionalized, trifluoromethylated building blocks offers a robust and versatile alternative for constructing complex molecules. This guide provides an in-depth exploration of 4'-Bromo-2,2,2-trifluoroacetophenone, a premier trifluoromethylated synthon, detailing its chemical properties, strategic applications, and field-proven protocols for its use in advanced organic synthesis.
Reagent Profile and Strategic Value
This compound (BrC₆H₄COCF₃) is not a trifluoromethylating agent in the classical sense of donating its CF₃ group. Instead, its strategic value lies in its nature as a bifunctional, trifluoromethyl-containing building block. It possesses two distinct and orthogonally reactive sites: an electrophilic carbonyl group and a carbon-bromine bond on the aromatic ring, which is primed for cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making it a highly valuable precursor for pharmaceutical intermediates and functional materials.[3][4]
Physicochemical Properties
A clear understanding of the reagent's physical properties is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 16184-89-7 | [3][5] |
| Molecular Formula | C₈H₄BrF₃O | [5] |
| Molecular Weight | 253.02 g/mol | [5] |
| Appearance | Pale yellow transparent liquid | [6] |
| Melting Point | 26-30 °C | [3] |
| Boiling Point | 95 °C at 4 mmHg | [3] |
| Density | 1.662 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water | [5][6] |
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant and requires careful handling.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling Precautions: Avoid breathing vapors or mist.[7] Prevent contact with skin and eyes.[8] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8]
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
The Chemistry of a Bifunctional Synthon
The synthetic utility of this compound stems from its two reactive centers, which can be addressed independently to build molecular scaffolds.
-
The Trifluoroacetyl Group: The ketone is highly electrophilic due to the strong electron-withdrawing effect of the CF₃ group. This makes it an excellent substrate for nucleophilic additions and reductions, leading to the formation of trifluoromethylated alcohols, amines, and other derivatives.
-
The 4-Bromophenyl Group: The C-Br bond is a classic handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" the trifluoromethylated aromatic core onto other complex fragments.
The following diagram illustrates the principal reaction pathways available for this versatile building block.
Caption: Dual reactivity of this compound.
Application Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions grounded in established chemical principles.
Protocol 1: Asymmetric Reduction of the Carbonyl for Chiral Alcohol Synthesis
This protocol demonstrates the conversion of the prochiral ketone into a valuable chiral trifluoromethylated alcohol, a common stereocenter in modern pharmaceuticals. The use of a CBS (Corey-Bakshi-Shibata) catalyst ensures high enantioselectivity.
Causality: The CBS catalyst forms a complex with borane, creating a sterically defined chiral environment. The ketone coordinates to the Lewis acidic boron in a pre-determined orientation, forcing the hydride to be delivered to one specific face of the carbonyl, resulting in a single enantiomer of the alcohol product.
Caption: Experimental workflow for asymmetric ketone reduction.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, 1.0 M, 1.2 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 10 minutes.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral alcohol.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol illustrates the power of palladium-catalyzed cross-coupling to functionalize the aryl ring, creating a new C-C bond. This is a foundational reaction for drug development professionals.
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid (in the presence of a base) and subsequent reductive elimination, the new C-C bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. The choice of ligand (e.g., SPhos) is critical for stabilizing the palladium species and promoting the desired reactivity.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Seal the vial and carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed solvents, typically a mixture like toluene and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.[11]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel flash chromatography to yield the desired biaryl ketone.[11]
Expected Analytical Data
Verification of product identity and purity is a cornerstone of synthetic chemistry. Below is a table of representative NMR data.
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.7-7.9 (d, 2H), 8.0-8.2 (d, 2H) | ~ -72 (s, 3F) | 116.9 (q, J=292 Hz), 129.5, 131.2, 132.5, 132.8, 181.5 (q, J=35 Hz) |
| (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | 7.3-7.5 (d, 2H), 7.5-7.7 (d, 2H), 5.1 (q, 1H), 2.5 (br s, 1H) | ~ -78 (d, 3F) | 122.8, 124.0 (q, J=282 Hz), 128.5, 132.0, 136.0, 72.5 (q, J=32 Hz) |
Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and may vary slightly.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex trifluoromethylated molecules. Its value is derived from its dual reactivity, which enables chemists to perform sequential, high-yielding transformations at both the carbonyl and aryl bromide positions. By understanding its properties and mastering the protocols detailed herein, researchers in drug discovery and materials science can effectively leverage this reagent to accelerate their synthetic programs and achieve their molecular design goals.
References
- Loba Chemie. (2016). 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS.
- Molander, G. A., & Petrillo, D. E. (2007). 1-(4-ACETYLPHENYL)-2-PHENYLETHANE from POTASSIUM 2-PHENETHYLTRIFLUOROBORATE and 4-BROMOACETOPHENONE. Organic Syntheses, 84, 145.
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Application Note & Protocols: A Guide to the Synthesis of Trifluoromethyl Ketones
Abstract
Trifluoromethyl ketones (TFMKs) represent a privileged structural motif in modern chemistry, primarily due to the profound impact of the trifluoromethyl (-CF₃) group on a molecule's physicochemical and biological properties.[1] The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group make TFMKs potent enzyme inhibitors, particularly for serine and cysteine proteases, by stabilizing the tetrahedral hemiacetal or hemithioketal adduct.[2][3] This has led to their extensive investigation in drug discovery and agrochemical development.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile experimental procedures for synthesizing TFMKs. We will delve into the core synthetic strategies, providing step-by-step protocols, mechanistic insights, and field-proven advice to enable successful implementation.
The Strategic Importance of Trifluoromethyl Ketones in Chemical Biology
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy for modulating biological activity.[6] When appended to a ketone, the -CF₃ group exerts a powerful inductive effect, rendering the carbonyl carbon highly electrophilic. This enhanced reactivity is the cornerstone of the TFMK's utility as a "warhead" in inhibitor design.[2] Unlike irreversible covalent inhibitors, TFMKs typically form reversible covalent adducts with active site nucleophiles (e.g., serine or cysteine residues), leading to potent and prolonged inhibition with a desirable safety profile.[3] This unique combination of properties has cemented their role as indispensable building blocks in medicinal chemistry.[7][8]
Overview of Key Synthetic Strategies
The synthesis of TFMKs can be broadly categorized into several key approaches, each with distinct advantages regarding substrate scope, functional group tolerance, and operational simplicity. The choice of method is dictated by the specific target molecule and the available starting materials.
Caption: Fig 1. Major Synthetic Pathways to TFMKs
Protocol 1: Direct Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
This classical approach involves the acylation of a carbon nucleophile with trifluoroacetic anhydride (TFAA) or a related trifluoroacetylating agent. It is particularly effective for organometallic reagents.
Principle and Causality
Trifluoroacetic anhydride is a highly reactive and volatile acylating agent.[9][10][11] Its reactivity stems from the two highly electron-withdrawing -CF₃ groups, which make the carbonyl carbons exceptionally electrophilic. The reaction proceeds via a straightforward nucleophilic acyl substitution. The choice of an organometallic reagent, such as a Grignard reagent, provides a potent carbon nucleophile capable of efficiently attacking the anhydride. The reaction is typically performed at low temperatures to control the high reactivity and prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone product.[12]
Detailed Experimental Protocol: Synthesis of 2,2,2-trifluoro-1-phenylethan-1-one
This protocol details the trifluoroacetylation of phenylmagnesium bromide.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether (Et₂O)
-
Trifluoroacetic anhydride (TFAA)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel. Add a small volume of anhydrous Et₂O and a crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq.) in anhydrous Et₂O dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour until the magnesium is consumed.[13]
-
Trifluoroacetylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trifluoroacetic anhydride (1.1 eq.) in anhydrous Et₂O. Add the TFAA solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed -65 °C.
-
Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl ketone.
Safety Precaution: Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water.[9][10] It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be scrupulously dried.
Protocol 2: Electrophilic Trifluoromethylation using Togni's Reagent
Modern methods often employ electrophilic trifluoromethylating agents, which transfer a "CF₃⁺" synthon to a nucleophile. Hypervalent iodine compounds, such as Togni's reagents, are exceptionally effective for this purpose.[14][15][16][17]
Principle and Mechanistic Insight
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a stable, crystalline solid that serves as a source of an electrophilic trifluoromethyl group.[14] The reaction with a carbon nucleophile, such as an enolate or silyl enol ether, proceeds through the attack of the nucleophile on the iodine(III) center, followed by reductive elimination of the -CF₃ group onto the carbon atom. This process is often facilitated by a Lewis acid or a transition metal catalyst, which activates the Togni reagent or the nucleophile.
Caption: Fig 2. Mechanism with Togni's Reagent
Detailed Experimental Protocol: α-Trifluoromethylation of a Silyl Enol Ether
This protocol describes the copper-catalyzed trifluoromethylation of a pre-formed silyl enol ether.
Materials:
-
Silyl enol ether (1.0 eq.)
-
Togni's Reagent II (1.2 eq.)[14]
-
Copper(I) iodide (CuI) (10 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous NaHCO₃
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the silyl enol ether, Togni's Reagent II, and CuI.
-
Solvent Addition: Add anhydrous acetonitrile via syringe and stir the resulting suspension at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 4-12 hours. Monitor its progress by TLC or GC-MS. The reaction mixture usually becomes a homogeneous solution as the reagents are consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to afford the desired α-trifluoromethyl ketone.[18]
Field-Proven Insight: While Togni's reagent is highly effective, Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, offer an alternative with different reactivity profiles and thermal stability.[19][20][21][22] The choice between them can depend on the specific substrate and desired reaction conditions.
Protocol 3: Radical Trifluoromethylation via Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient pathway for generating trifluoromethyl radicals (•CF₃).[23] This strategy is powerful for the trifluoromethylation of alkenes and alkynes.[24][25][26]
Principle and Mechanistic Insight
This method relies on a photocatalytic cycle. A photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye) absorbs visible light and enters an excited state, becoming a potent single-electron reductant. This excited catalyst then reduces an electrophilic CF₃ source (like Umemoto's or Togni's reagent) to generate a trifluoromethyl radical.[27][28] This highly reactive radical adds to an alkyne, forming a vinyl radical intermediate. Subsequent oxidation and tautomerization yield the final α-trifluoromethyl ketone.[27]
Caption: Fig 3. General Photoredox Catalytic Cycle
Detailed Experimental Protocol: Oxidative Trifluoromethylation of an Alkyne
This protocol is adapted from Han and co-workers for the synthesis of α-trifluoromethyl ketones from alkynes.[27]
Materials:
-
Alkyne (1.0 eq.)
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 eq.)[21]
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Acetonitrile/Water (e.g., 4:1 v/v), degassed
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: In a vial suitable for photochemistry, combine the alkyne, Umemoto's reagent, and the iridium photocatalyst.
-
Degassing: Seal the vial with a septum and degas the solvent mixture (acetonitrile/water) by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. Add the degassed solvent to the vial via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the α-trifluoromethyl ketone.[28]
Expert Insight: The efficiency of photoredox reactions can be sensitive to oxygen. Thoroughly degassing the solvent is critical for reproducibility and optimal yield. The choice of solvent can also be crucial; in this case, water acts as the nucleophile that is incorporated into the final ketone product.[27]
Comparative Analysis and Method Selection
Choosing the optimal synthetic route requires careful consideration of several factors.
| Method | Primary Substrate | Advantages | Limitations | Key Reagent(s) |
| Direct Trifluoroacetylation | Organometallics, Grignards | Cost-effective, straightforward | Requires strongly nucleophilic/basic conditions, limited functional group tolerance | Trifluoroacetic Anhydride (TFAA)[11][29] |
| Electrophilic CF₃ Addition | Enolates, Silyl Enol Ethers | Mild conditions, high functional group tolerance, good for late-stage functionalization | Reagents can be expensive, potential for reagent decomposition[14] | Togni's Reagents[14][15][17], Umemoto's Reagents[19][20][21] |
| Radical CF₃ (Photoredox) | Alkenes, Alkynes | Exceptionally mild conditions (light, RT), high functional group tolerance, atom-economical[27][28] | Requires specialized photoreactor setup, can be sensitive to oxygen | Photocatalyst, Umemoto's/Togni's or Langlois Reagent[30][31] |
| Nucleophilic CF₃ Addition | Esters, Acyl Chlorides | Utilizes stable CF₃ sources | Often requires strong base or fluoride activation, potential for over-addition | Ruppert-Prakash Reagent (TMS-CF₃)[32][33] |
Conclusion
The synthesis of trifluoromethyl ketones is a mature yet continually evolving field. While classical methods using trifluoroacetic anhydride remain valuable for certain applications, modern electrophilic and radical-based strategies have significantly expanded the chemist's toolbox. The protocols detailed in this guide, particularly those employing hypervalent iodine reagents and photoredox catalysis, offer mild, selective, and highly functional-group-tolerant pathways to these critical building blocks. By understanding the underlying principles and practical considerations for each method, researchers can confidently select and execute the most appropriate strategy for their specific synthetic targets in drug discovery and beyond.
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- 33. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Carbonyl-Bridged Bithiazole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the synthetic strategies for preparing carbonyl-bridged bithiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The bithiazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, and the introduction of a central carbonyl bridge offers a versatile point for modulating molecular geometry, polarity, and receptor interaction capabilities.[1] We delve into the foundational Hantzsch thiazole synthesis, adapting it for the construction of these specific bicyclic systems. This document furnishes detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to empower researchers in the synthesis and application of these promising compounds.
Scientific Principles and Rationale
The Bithiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone heterocyclic motif found in a wide array of natural products and synthetic drugs, including the anticancer agent Bleomycin and the anti-inflammatory drug Meloxicam.[2] Its aromatic nature, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse non-covalent interactions with biological targets. Bithiazole structures, containing two directly or indirectly linked thiazole rings, represent an escalation of this potential, often exhibiting enhanced biological activity.[1] These scaffolds are being actively investigated for various therapeutic applications, including as correctors for protein-folding defects in diseases like cystic fibrosis and sarcoglycanopathy.[3][4][5]
Strategic Role of the Carbonyl Bridge
The carbonyl group (C=O) is a fundamental functional group in pharmaceuticals, critical for establishing drug-target interactions through hydrogen bonding, influencing solubility, and impacting metabolic stability.[6] In the context of a bithiazole system, a carbonyl bridge serves several key purposes:
-
Structural Rigidity: It acts as a rigid linker, locking the two thiazole rings in a specific spatial orientation, which can be crucial for fitting into a defined receptor binding pocket.
-
Electronic Modulation: The electron-withdrawing nature of the carbonyl group influences the electronic properties of the adjacent thiazole rings.
-
Synthetic Handle: The ketone functionality can serve as a reactive site for further derivatization, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthetic Methodology: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[8] The mechanism proceeds via two key steps:
-
S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the carbon bearing the halogen in an SN2 reaction.[8]
-
Cyclization and Dehydration: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration yields the aromatic thiazole ring.[8]
To prepare a carbonyl-bridged bithiazole, this fundamental reaction is performed twice on a central diketone precursor that has been halogenated at both α-positions.
General Synthetic Workflow
The preparation of a symmetric carbonyl-bridged bithiazole derivative follows a logical and linear progression. The overall workflow is designed to first create the central electrophilic core, which is then subjected to a double cyclization reaction, followed by rigorous purification and characterization of the final product.
Sources
- 1. Recent advancements in the synthesis of bithiazole and its derivatives for versatile medicinal applications | CoLab [colab.ws]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 7. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4'-Bromo-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoroacetophenone Moiety
The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 2,2,2-trifluoroacetophenone scaffold is therefore a highly valuable building block in the synthesis of novel pharmaceuticals and functional materials.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 4'-Bromo-2,2,2-trifluoroacetophenone. This electron-deficient aryl bromide presents unique opportunities and challenges in reaction design. Understanding the electronic impact of the trifluoroacetyl group is paramount to selecting the optimal catalyst, ligand, base, and reaction conditions to achieve high-yielding and selective transformations.
The Electron-Deficient Nature of this compound: A Double-Edged Sword
The potent electron-withdrawing nature of the trifluoroacetyl group at the para-position significantly influences the reactivity of the C-Br bond. This electronic deficit renders the aromatic ring more susceptible to oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle of most cross-coupling reactions.[3] While this enhanced reactivity can be advantageous, it can also lead to undesired side reactions if not properly controlled. The choice of ligand and base becomes crucial in modulating the catalyst's activity and preventing issues such as catalyst deactivation or product decomposition.
Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds.[4] For this compound, this reaction provides a direct route to a diverse range of 4'-aryl-2,2,2-trifluoroacetophenones.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The electron-deficient nature of the substrate makes it more reactive towards oxidative addition. While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide superior results, especially with challenging coupling partners.[5] These ligands promote the reductive elimination step and stabilize the palladium center. N-heterocyclic carbene (NHC) ligands are also excellent choices for electron-deficient substrates.[6][7][8]
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For substrates sensitive to strong bases, milder conditions with KF can be employed. The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) is common to dissolve both the organic and inorganic reagents.
-
Solvent System: Aprotic polar solvents like dioxane, THF, and DMF are often effective. The addition of water is typically necessary to facilitate the action of inorganic bases.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | MW | Equivalents | Amount | Mmol |
| This compound | 253.02 | 1.0 | 253 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water | - | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4'-Phenyl-2,2,2-trifluoroacetophenone.
Part 2: Mizoroki-Heck Reaction: Constructing C(sp²)-C(sp²) Bonds with Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[3] With this compound, this reaction allows for the synthesis of cinnamoyl derivatives bearing the trifluoroacetyl moiety.
Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-deficient aryl bromides, phosphine-free catalyst systems or those with simple phosphine ligands like PPh₃ are often sufficient. However, for less reactive alkenes or to improve yields, more sophisticated phosphine ligands or N-heterocyclic carbenes can be employed.
-
Base: A tertiary amine base, such as triethylamine (Et₃N), is commonly used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[10]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical choices.
Visualizing the Heck Reaction Workflow
Caption: General workflow for a Heck reaction.
Detailed Protocol: Heck Reaction of this compound with Styrene
| Reagent | MW | Equivalents | Amount | Mmol |
| This compound | 253.02 | 1.0 | 253 mg | 1.0 |
| Styrene | 104.15 | 1.5 | 173 µL | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 |
| P(o-tolyl)₃ | 304.37 | 0.04 | 12.2 mg | 0.04 |
| Triethylamine | 101.19 | 2.0 | 279 µL | 2.0 |
| DMF | - | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired stilbene derivative.
Part 3: Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[11][12] This reaction is particularly valuable for creating rigid scaffolds and introducing functionality for further transformations.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[2][13]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and the solvent.[5]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized ligands and stronger bases.
Visualizing the Sonogashira Catalytic Cycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone
Welcome to the dedicated technical support guide for the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and process improvement.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry and materials science. It is most commonly synthesized via the Friedel-Crafts acylation of bromobenzene. This reaction, while conceptually straightforward, is prone to several issues that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving these challenges.
The primary synthetic route involves the reaction of bromobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: General reaction scheme for the Friedel-Crafts acylation to synthesize this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is the most frequent problem. The root cause often lies in the quality of reagents, the reaction setup, or the reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Even trace amounts of water will react with AlCl₃, reducing its catalytic activity. This reaction not only consumes the catalyst but can also generate HCl, which can participate in side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a high-purity, anhydrous grade of AlCl₃ and handle it in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried, for instance, by distilling over a suitable drying agent.
-
-
Inactive Catalyst: The quality of AlCl₃ can vary between suppliers and batches. Old or improperly stored AlCl₃ may be partially hydrolyzed and thus inactive.
-
Solution: Purchase AlCl₃ from a reputable supplier and use it from a freshly opened container. If you suspect the catalyst is old, it's best to use a new batch.
-
-
Incorrect Reagent Stoichiometry: The molar ratio of the reactants and catalyst is critical. An excess of bromobenzene is often used to drive the reaction towards the product and can also serve as a solvent. However, an incorrect amount of catalyst can lead to an incomplete reaction or the formation of byproducts.
-
Solution: A common starting point is a molar ratio of Bromobenzene:TFAA:AlCl₃ of approximately 2:1:1.1. It is crucial to use a slight excess of the Lewis acid to ensure complete activation of the acylating agent.
-
-
Insufficient Reaction Temperature or Time: Friedel-Crafts acylations often require an initial period at a low temperature to control the initial exothermic reaction, followed by warming to drive the reaction to completion.
-
Solution: Start the reaction at 0°C during the addition of the acylating agent to the bromobenzene-AlCl₃ mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for several hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Issue 2: Formation of Isomeric Byproducts
While the bromo group is primarily a para-director, the formation of ortho- and meta-isomers can occur, complicating purification.
Possible Causes & Solutions:
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored ortho and meta isomers.
-
Solution: Maintain strict temperature control throughout the reaction. The initial addition of reagents should be performed at a low temperature (0-5 °C) to maximize selectivity.
-
-
Catalyst Choice: While AlCl₃ is a strong and common catalyst, its high activity can sometimes lead to lower selectivity.
-
Solution: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved selectivity for the para product, although potentially requiring longer reaction times or higher temperatures.
-
Table 1: Effect of Lewis Acid on Isomer Selectivity
| Lewis Acid | Relative Activity | Typical para:ortho Ratio |
| AlCl₃ | High | ~95:5 |
| FeCl₃ | Moderate | >97:3 |
| ZnCl₂ | Low | >98:2 |
Note: Ratios are approximate and can vary with specific reaction conditions.
Issue 3: Difficult Work-up and Product Isolation
The work-up of Friedel-Crafts reactions can be challenging due to the formation of stable aluminum complexes and emulsions.
Possible Causes & Solutions:
-
Improper Quenching: The reaction is typically quenched by the addition of acid. The manner of this addition is crucial.
-
Solution: Slowly and carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This exothermic process hydrolyzes the aluminum chloride complexes and helps to break up any solids. The acid also ensures that the aluminum salts remain in the aqueous phase as soluble species.
-
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult.
-
Solution: If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it by increasing the ionic strength of the aqueous phase. In some cases, filtering the entire mixture through a pad of Celite® can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent instead of excess bromobenzene?
A1: Yes, other inert solvents can be used. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. However, using excess bromobenzene as both a reactant and a solvent can be advantageous for driving the reaction equilibrium towards the product side. If using an alternative solvent, ensure it is rigorously dried.
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The product, being more polar than the starting bromobenzene, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: My final product is a yellow oil, but I expected a solid. What should I do?
A3: this compound is a low-melting solid with a reported melting point around 43-46°C. If your product is an oil at room temperature, it may contain impurities that are depressing the melting point.
-
Solution: Attempt to purify the product further. Column chromatography on silica gel is often effective. If the product is still an oil, try dissolving it in a minimal amount of a non-polar solvent (like hexane) and cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Q4: What are the key safety precautions for this reaction?
A4:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetic Anhydride (TFAA): Corrosive and a strong lachrymator. Handle only in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and in a fume hood, with appropriate cooling.
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Steps:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add excess bromobenzene (e.g., 2-3 equivalents) to the flask.
-
Cool the stirred mixture to 0°C using an ice-water bath.
-
Add trifluoroacetic anhydride (TFAA, 1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization from a suitable solvent (e.g., hexane).
References
- "Friedel-Crafts Acyl
- "Friedel-Crafts reactions", Wikipedia, [Link]
Purification of 4'-Bromo-2,2,2-trifluoroacetophenone by column chromatography
An application of this chemical is in the preparation of carbonyl-bridged bithiazole derivatives.[1][2] It is also used as a reagent in the synthesis of MK-5046, a selective Bombesin receptor subtype-3 agonist with potential applications in obesity treatment.[2]
Given its role as a critical intermediate, achieving high purity is paramount. Column chromatography is the most common method for this purification.[3] This guide provides a comprehensive technical resource for researchers, offering step-by-step protocols and in-depth troubleshooting advice to navigate the challenges associated with the column chromatography of this compound.
Physicochemical Properties of 4'-Bromo-2,2,2-trifluoroacetophenone
Understanding the basic properties of the target compound is essential for its effective handling and purification.
| Property | Value | Source |
| CAS Number | 16184-89-7 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [3] |
| Molecular Weight | 253.02 g/mol | [1] |
| Appearance | White to pale yellow crystals or powder; may also be a fused solid or liquid. | [4] |
| Melting Point | 26-30 °C (lit.) | [1][5] |
| Boiling Point | 95 °C / 4 mmHg (lit.) | [1] |
| Density | 1.662 g/mL at 25 °C (lit.) | [1] |
| Solubility | Slightly soluble in water. | [2] |
| Notes | Moisture sensitive. | [2] |
Part 1: Method Development & Pre-Chromatography Setup
Proper method development is the cornerstone of a successful separation. This section addresses the critical steps to be taken before packing the column.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound sample?
A: The impurity profile depends heavily on the synthetic route. Common synthesis involves the reaction of a brominated aromatic compound with a trifluoroacetyl source.[3] Potential impurities can be categorized as:
-
Unreacted Starting Materials: Such as 1,4-dibromobenzene or 4-bromo-iodobenzene, depending on the specific reaction.
-
Reaction Intermediates: Incomplete reactions could leave behind intermediates. For instance, if the synthesis involves a Grignard or organolithium reagent, related coupling byproducts might be present.
-
Over-brominated or Isomeric Byproducts: Under certain conditions, electrophilic substitution could occur at other positions on the aromatic ring, or tribromo species could form, though this is less common for this specific molecule.[6]
-
Reagent-Related Byproducts: Impurities originating from the brominating agents or catalysts used in the synthesis.[6][7]
Q: How do I select the right solvent system for the column?
A: The ideal solvent system (eluent) is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired compound has a Retention Factor (Rf) of approximately 0.3.[8] An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.
The stationary phase for TLC is typically polar silica gel, meaning non-polar compounds travel further up the plate (higher Rf), while polar compounds "stick" to the silica and have a lower Rf.[9]
Workflow for TLC Method Development
Caption: Workflow for developing a solvent system using TLC.
Recommended Starting Solvent Systems
For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is standard.
| Solvent System | Polarity | Typical Starting Ratio | Notes |
| Ethyl Acetate / Hexane | Adjustable | 1:9 to 3:7 (v/v) | The most common and reliable system for a wide range of compounds.[10] |
| Diethyl Ether / Hexane | Adjustable | 2:8 to 4:6 (v/v) | Diethyl ether is slightly more polar than ethyl acetate in some contexts. |
| Dichloromethane / Hexane | Adjustable | 3:7 to 5:5 (v/v) | Good for dissolving samples but can take longer to run through silica.[10] |
Part 2: Detailed Protocol for Column Chromatography
This section provides a step-by-step guide for performing the purification.
-
Column Preparation:
-
Select a glass column of appropriate size. A rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.[11]
-
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or the initial low-polarity mixture). Mix until no air bubbles are visible.[12]
-
With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.
-
Rinse the beaker with more eluent and add it to the column to ensure all silica is transferred.[8]
-
Open the stopcock and allow the solvent to drain, gently tapping the column to ensure even packing. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[13]
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).[13] Carefully pipette this solution directly onto the top layer of sand. Allow the solvent to absorb fully into the silica bed before adding more eluent.[13] This method is fast but can lead to poor separation if too much solvent or a solvent that is too polar is used.
-
Dry Loading (Recommended for this compound): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13] Carefully add this powder to the top of the packed column. This technique prevents band broadening caused by using a strong loading solvent and is ideal for samples with poor solubility in the eluent.[12][13]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes or flasks. Monitor the separation by collecting small, uniform fractions.
-
If separation between the product and impurities is difficult, a gradient elution can be used. Start with a low-polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the proportion of the polar solvent (e.g., to 10%, then 15%).
-
-
Analysis of Fractions:
-
Use TLC to analyze the collected fractions. Spot multiple fractions on a single TLC plate alongside a reference spot of your crude material.
-
Combine the fractions that contain only the pure desired product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
Even with a well-planned protocol, issues can arise. This section addresses common problems in a Q&A format.
Issue 1: Poor Separation
Q: My TLC shows good separation, but on the column, the product is co-eluting with an impurity. What went wrong?
A: This is a common issue that can stem from several factors:
-
Column Overloading: Too much sample was loaded for the amount of silica used. This causes broad bands that overlap. As a remedy, reduce the sample load or increase the column size.
-
Improper Packing: The column may have been packed unevenly, leading to channeling where the sample and solvent flow through cracks in the silica bed instead of interacting with it.[11] This results in poor separation. The column must be repacked.
-
Sample Loaded in Too Polar a Solvent: If you used the wet loading method with a solvent significantly more polar than your eluent (e.g., loading in pure ethyl acetate and eluting with 10% ethyl acetate/hexane), the sample will streak down the column with the strong solvent instead of separating properly.[13] Use the dry loading method to avoid this.[13]
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor column separation.
Issue 2: Product Elution Problems
Q: I've run a large volume of eluent, but my product is not coming off the column. What should I do?
A: This indicates that the eluent is too non-polar to move your compound down the column.[14]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate/hexane, switch to 20%, then 30%. If the product still does not elute even with 100% ethyl acetate, you may need to add a small amount (1-2%) of a much more polar solvent like methanol.[10] Be aware that using methanol can sometimes dissolve a small amount of silica.[10]
-
Alternative Cause: In rare cases, the compound may be decomposing on the acidic silica gel.[14][15] If you suspect this, you can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If decomposition is confirmed, you can use deactivated silica gel (e.g., by adding 1% triethylamine to your eluent) or switch to a different stationary phase like alumina.[15][16]
Q: My product eluted almost immediately, mixed with all the non-polar impurities. Why?
A: This happens when the eluent is too polar. Your compound and the impurities are washed through the column without any effective separation.[11]
-
Solution: You must restart the purification with a less polar solvent system. This is why preliminary TLC work is critical to avoid wasting the entire sample. Refer back to your TLC plates and choose a solvent system that gives the target Rf of ~0.3.
Issue 3: Post-Purification Problems
Q: I've evaporated the solvent, and my purified product is a waxy solid or oil, not a crisp powder. Is it impure?
A: Not necessarily. This compound has a low melting point of 26-30 °C.[1][5] This means on a warm day or with trace amounts of residual solvent, it can appear as an oil or waxy solid.
-
Solution: To obtain a solid, ensure all solvent is removed under a high vacuum for an extended period. Cooling the sample in an ice bath can induce crystallization. The physical form is not a definitive indicator of purity; you must rely on analytical methods like NMR or GC-MS to confirm purity.
References
- Google. (2026). Current time information in Pasuruan, ID.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography.
- Al-Quds University. (n.d.). Chromatographic Methods of Analysis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ScienceDirect. (n.d.). Special Aspects of TLC.
- Reddit. (2020). Rf value for TLC.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Acetophenone, 4-bromo-.
- YouTube. (2022). Column Chromatography.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
Sources
- 1. 4 -Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 [sigmaaldrich.com]
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- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4'-Bromo-2,2,2-trifluoroacetophenone
Welcome to the technical support guide for the purification of 4'-Bromo-2,2,2-trifluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The low melting point and specific solubility profile of this compound can present unique challenges during purification. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate these challenges and achieve high-purity material consistently.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and initial steps for a successful recrystallization.
Q1: What are the key physical properties of this compound that influence its recrystallization?
Understanding the physical characteristics of this compound is the cornerstone of developing a successful purification strategy. Its low melting point is particularly critical, as it predisposes the compound to "oiling out" during crystallization if conditions are not carefully controlled.
Table 1: Physical Properties of this compound
| Property | Value | Significance for Recrystallization |
|---|---|---|
| Appearance | Clear, light yellow liquid or low-melting crystals[1][2][3] | The compound may be liquid at or slightly above room temperature, complicating handling. |
| Melting Point | 26-30 °C (lit.)[4] | Critically important. The solution must be saturated below this temperature to avoid forming an oil instead of crystals. |
| Boiling Point | 95 °C at 4 mmHg (lit.) | Indicates the compound is not highly volatile, making solvent removal under vacuum straightforward. |
| Solubility | Slightly soluble in water[1][3][5] | Water can be an effective anti-solvent in a mixed-solvent system. |
| Density | ~1.662 g/mL at 25 °C (lit.) | Relevant for solvent layering and separation if performing a liquid-liquid extraction prior to recrystallization. |
Q2: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6][7] Given the ketone functional group and the aromatic ring, a solvent screening is the most reliable approach. A "rule of thumb" is that solvents with functional groups similar to the compound of interest may be good solubilizers.[8][9]
Screening Protocol:
-
Place approximately 50 mg of your crude material into several different test tubes.
-
Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[10]
-
If the compound dissolves fully when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The best single solvent will show low solubility at room temperature, complete solubility when hot, and abundant crystal formation upon cooling.
Table 2: Solvent Selection Screening Guide
| Solvent Class | Example(s) | Expected Behavior with this compound | Role |
|---|---|---|---|
| Non-polar | Hexanes, Cyclohexane | Likely low solubility even when hot. | Good potential as an anti-solvent . |
| Moderately Polar | Toluene, Diethyl Ether | May show moderate to high solubility. | Potential for single-solvent system if solubility decreases significantly on cooling. |
| Polar Aprotic | Acetone, Ethyl Acetate | Likely to be a very good solvent, possibly too good (high solubility even when cold).[8] | Good potential as the primary solvent in a mixed-solvent system. |
| Polar Protic | Ethanol, Isopropanol, Methanol | Moderate to high solubility, often a good starting point for aromatic compounds.[11] | Excellent candidates for single-solvent or mixed-solvent systems. |
| Very Polar | Water | Very low solubility.[1][3] | Excellent candidate as an anti-solvent . |
Q3: When is a mixed-solvent system necessary, and how does it work?
A mixed-solvent system is required when no single solvent provides the desired sharp change in solubility with temperature.[6] The technique employs two miscible solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" or "co-solvent" in which the compound is insoluble.[12][13]
The process involves dissolving the crude material in the minimum amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until persistent cloudiness (turbidity) is observed, which indicates the solution is saturated.[12][14] Adding a few more drops of the hot "solvent" to redissolve the precipitate creates a saturated solution perfect for slow cooling and crystallization.
Q4: What are the most common impurities I should expect?
Impurities will largely depend on the synthetic route used to prepare the compound. Common synthetic pathways may leave behind unreacted starting materials or generate side-products.[1][15] For instance, if prepared via a Grignard reaction or lithiation involving 1,2-dibromobenzene, residual starting material could be present.[1] Other potential impurities include byproducts from incomplete reactions or side reactions like over-bromination on the aromatic ring, which is a known issue for similar acetophenones.[16]
Experimental Workflow & Logic
The following diagram outlines the logical flow of a standard recrystallization experiment, from initial dissolution to the final pure product.
Caption: General experimental workflow for recrystallization.
Troubleshooting Guide
This section provides solutions to the most common problems encountered during the recrystallization of this compound.
Q5: My compound has "oiled out" instead of crystallizing. What happened and how do I fix it?
Causality: Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point (26-30 °C).[17] The resulting liquid is an impure molten form of your compound. This is the most common issue with low-melting-point solids.
Solution Protocol:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Dilute: Add a small amount (10-15% more) of the hot primary solvent. This increases the total volume and lowers the saturation temperature of the solution.[17][18] The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.
-
Cool Slowly: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent system may be inappropriate. Re-evaluate your solvent choice, perhaps selecting one with a lower boiling point.
Q6: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?
Causality: The failure to form crystals is typically due to one of two reasons: either too much solvent was used, and the solution is not yet saturated, or the solution is supersaturated and requires a nucleation point to initiate crystallization.[18]
Caption: Decision tree for inducing crystallization.
Solution Hierarchy:
-
Induce Nucleation (Supersaturation):
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the meniscus.[17][18] The microscopic imperfections in the glass can provide a surface for crystal growth to begin.
-
Seed Crystal: Add a tiny crystal of the crude or pure compound to the solution. This provides a template for crystallization.[17]
-
-
Increase Concentration (Too Much Solvent):
-
If nucleation techniques fail, the most likely cause is excessive solvent.[18] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.
-
-
Extreme Cooling: As a last resort, place the solution in a colder bath (e.g., dry ice/acetone), but be aware this may cause the product to precipitate rapidly, trapping impurities.
Q7: My final product has a low yield. How can I improve recovery?
Causality: A low yield is often a result of procedural losses.
Key Areas for Improvement:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your product remaining in the mother liquor upon cooling.[17]
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose material. Ensure your funnel and receiving flask are pre-heated.[19]
-
Washing Technique: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[20]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.
Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed fluted filter paper and funnel into a clean, pre-warmed flask.[19]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[21] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot ethanol required for complete dissolution.[20]
-
Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise until you observe a faint, persistent cloudiness.[14]
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. The solution is now saturated.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (at the approximate ratio that induced crystallization).
-
Drying: Dry the final product under vacuum.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- YouTube. (2012, May 7). Recrystallization using two solvents.
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?.
- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
- Organic Syntheses. (n.d.). 4-bromoacetophenone.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Unknown. (n.d.). Recrystallization.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo.
- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- Sci-Hub. (n.d.). Sci-Hub.
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Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation
Introduction: The Strategic Value of the Trifluoromethyl Group
The introduction of a trifluoromethyl (–CF3) group is a paramount strategy in modern medicinal chemistry and materials science.[1] This small functional group can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] The unique electronic properties of the CF3 group, being highly electronegative and sterically demanding, make trifluoromethylation a powerful tool for molecular engineering.[4] However, the successful incorporation of this group is often challenging, presenting unique hurdles in reaction optimization.
This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of trifluoromethylation reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, common issues encountered during trifluoromethylation experiments.
Question 1: My reaction yield is extremely low, or I'm observing no reaction at all. What are the primary causes and how can I solve this?
Answer: This is the most frequent challenge in trifluoromethylation, and the solution often lies in systematically evaluating four key areas: Reagent & Initiator Integrity, Reaction Conditions, Substrate Reactivity, and Catalyst Activity.
-
Reagent & Initiator Integrity:
-
Nucleophilic Methods (e.g., Ruppert-Prakash Reagent, TMSCF₃): The reaction is typically initiated by a nucleophilic catalyst, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[5] These initiators are notoriously sensitive to moisture, which can completely halt the reaction.[1] The Ruppert-Prakash reagent itself can also degrade in the presence of moisture.
-
Electrophilic Methods (e.g., Togni's, Umemoto's Reagents): While generally more robust, these reagents can degrade over time, especially if not stored correctly. Togni's Reagent II, for instance, is metastable at room temperature and should be stored refrigerated to prevent decomposition.[6][7]
-
Radical Methods (e.g., Langlois' Reagent, CF₃SO₂Na): The success of these reactions depends on the efficient generation of the CF₃• radical. This often requires an oxidant (like tBuOOH) or a photocatalyst.[8][9] Inactivity of the oxidant or degradation of the photocatalyst will prevent initiation.
-
-
Reaction Conditions:
-
Solvent Effects: The choice of solvent is critical and highly reaction-dependent. For nucleophilic trifluoromethylation with TMSCF₃, THF is common, but reactions can be sluggish.[1] Polar aprotic solvents like DMF can significantly accelerate the reaction, especially with non-fluoride initiators like K₂CO₃.[1] For radical reactions, solvent choice can even influence regioselectivity.[10][11]
-
Temperature: While many modern protocols operate at room temperature, some systems require heating to overcome activation barriers or cooling to prevent side reactions.[12][13]
-
-
Substrate Reactivity:
-
Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive toward nucleophilic trifluoromethylation.[1] Conversely, electron-rich substrates are better suited for electrophilic trifluoromethylation.[12] Forcing conditions may be necessary for less reactive substrates.
-
-
Catalyst Activity (Metal- or Photo-Catalyzed Reactions):
-
Photoredox Catalysis: Ensure your light source emits at the correct wavelength to excite the catalyst.[12] The catalyst itself may degrade under prolonged irradiation.
-
Metal Catalysis (Cu, Pd, etc.): The choice of metal, ligand, and oxidation state is crucial.[14][15] Ligands can dramatically influence the efficiency of reductive elimination, a key step in many cross-coupling reactions.[16] Oxygen can often interfere with or deactivate the catalyst.[12]
-
Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Question 2: My reaction is producing significant side products. How can I improve selectivity?
Answer: Side product formation indicates a competing reaction pathway is occurring. Identifying the side product is the first step to mitigating its formation.
-
Enolizable Ketones & Silyl Enol Ether Formation:
-
Problem: When using TMSCF₃ with enolizable ketones, a common side product is the corresponding silyl enol ether, formed by deprotonation instead of nucleophilic attack.
-
Causality: The trifluoromethyl anion (CF₃⁻) generated is basic. If the rate of deprotonation is competitive with the rate of nucleophilic addition to the carbonyl, the silyl enol ether will form.
-
Solution: Lowering the reaction temperature can often favor the desired nucleophilic addition. Alternatively, switching to a less basic, non-fluoride initiator system may improve selectivity.[1]
-
-
Regioselectivity Issues in Aromatic C-H Trifluoromethylation:
-
Problem: Radical trifluoromethylation of heterocycles or arenes yields a mixture of regioisomers.
-
Causality: The reaction often proceeds via addition of the CF₃• radical to the position of highest electron density or lowest steric hindrance (innate substrate bias).
-
Solution: Regioselectivity can sometimes be dramatically altered by changing the solvent. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a DCM/H₂O system to a DMSO/H₂O system can completely reverse the C-2/C-3 selectivity.[10][11]
-
-
Dimerization or Reaction with Solvent:
-
Problem: In radical reactions, substrate dimerization or reaction of the CF₃• radical with the solvent can be significant side reactions.
-
Causality: These pathways compete with the desired reaction. If the concentration of the CF₃• radical is too high, or if the solvent is not inert, side reactions will dominate.
-
Solution: Reduce the concentration of the radical initiator or, for photoredox reactions, decrease the intensity of the light source.[12] Ensure the solvent is inert under the reaction conditions; MeCN and DMF are common choices, but must be validated for your specific system.[12] Always perform radical reactions under an inert atmosphere (N₂ or Ar) as oxygen can interfere.[12]
-
Question 3: My reaction stalls before the starting material is fully consumed. What should I do?
Answer: Reaction stalling is typically caused by catalyst deactivation or the accumulation of an inhibitory species.
-
Catalyst Decomposition:
-
Causality: This is particularly common in photoredox catalysis, where the photocatalyst can degrade after prolonged exposure to light.[12] Moisture-sensitive initiators for nucleophilic trifluoromethylation can also be consumed over the course of the reaction if trace moisture is present.[1]
-
Solution: Ensure rigorously anhydrous conditions. For photocatalytic reactions, consider if a more robust catalyst is available. In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.[12]
-
-
Inhibitor Formation:
-
Causality: A byproduct of the reaction may act as an inhibitor, quenching the catalyst or a key intermediate.
-
Solution: This is more difficult to diagnose without mechanistic studies. However, adjusting reactant concentrations or the rate of addition of a key reagent can sometimes minimize the formation of the inhibitory byproduct.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right trifluoromethylating reagent?
-
A: The choice is dictated by your substrate and the desired transformation.
-
For Nucleophilic Trifluoromethylation (CF₃⁻ source): Use for carbonyls (aldehydes, ketones) and imines. The Ruppert-Prakash Reagent (TMSCF₃) is the most common and versatile.[1][17][18]
-
For Electrophilic Trifluoromethylation (CF₃⁺ source): Use for electron-rich nucleophiles like enolates, silyl enol ethers, thiols, and some arenes/heteroarenes. Togni's Reagents and Umemoto's Reagents are the standards in this class.[6][19][20][21] They can also generate CF₃• radicals via single electron transfer (SET).[19]
-
For Radical Trifluoromethylation (CF₃• source): Excellent for C-H functionalization of heterocycles and arenes, or for addition to alkenes. Langlois' Reagent (CF₃SO₂Na) and CF₃I are widely used radical precursors.[3][8][14]
-
-
-
Q2: What are the most critical safety considerations?
-
A: Reagent stability is a key concern.
-
Togni's Reagent II is metastable and can decompose exothermically above its melting point (~123 °C); it should be stored in a refrigerator.[6][7]
-
Ruppert-Prakash Reagent (TMSCF₃) is flammable and reacts with moisture. It should always be handled under an inert atmosphere in a fume hood.[5]
-
Always consult the Safety Data Sheet (SDS) for every reagent before use and wear appropriate personal protective equipment (PPE).
-
-
-
Q3: How important is the choice of ligand in metal-catalyzed trifluoromethylation?
-
A: It is critically important. In palladium-catalyzed cross-coupling, for example, the ligand directly influences the rates of both oxidative addition and reductive elimination. Specialized biaryl phosphine ligands, such as BrettPhos, were essential in developing the first general methods for the palladium-catalyzed trifluoromethylation of aryl chlorides, a previously challenging transformation.[16]
-
Data & Protocols
Data Summary Tables
Table 1: Effect of Initiator/Base on Nucleophilic Trifluoromethylation Reaction: Trifluoromethylation of Chalcone with TMSCF₃ at 25 °C for 12h.
| Entry | Base (20 mol%) | Solvent | Yield of 1,2-Adduct (%) |
| 1 | KHF₂ | THF | 52 |
| 2 | KOH | THF | 60 |
| 3 | t-BuOK | THF | 55 |
| 4 | Cs₂CO₃ | THF | 94 |
| 5 | K₂CO₃ | THF | 25 |
| 6 | TBAF | THF | 85 |
Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[22] This table highlights how a simple, moisture-stable inorganic base like Cs₂CO₃ can be a highly effective catalyst, outperforming even traditional fluoride sources in some cases.
Table 2: Solvent Effects on Radical Trifluoromethylation Regioselectivity Reaction: Trifluoromethylation of 4-acetylpyridine with CF₃SO₂Na and tBuOOH.
| Solvent System | Ratio of C-2 : C-3 Isomers | Total GC Yield (%) |
| DCM : H₂O (2.5 : 1) | 2.4 : 1 | 55 |
| DMSO : H₂O (2.5 : 1) | 1 : 2.5 | 70 |
Data adapted from a study on innate C-H trifluoromethylation.[10] This demonstrates the powerful effect of solvent in reversing the innate regioselectivity of a radical reaction.
Key Experimental Protocols
This protocol describes a general method for the trifluoromethylation of a ketone, initiated by a fluoride source.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
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- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
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- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
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- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 19. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N cross-coupling reaction. My goal is to provide you with not just solutions, but a deeper understanding of the causality behind these experimental challenges, empowering you to troubleshoot effectively. This guide is structured in a question-and-answer format to address specific issues directly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and provides initial diagnostic steps.
Q1: My Buchwald-Hartwig amination has stalled or resulted in low conversion. What are the most common initial checks?
A1: Low conversion is a frequent issue, often stemming from a few key areas. Before undertaking a full re-optimization, perform these initial checks:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly oven-dried and that you have a robust seal. The system should be thoroughly purged and backfilled with a high-purity inert gas (Argon or Nitrogen) at least three times.[1] Any leaks can lead to rapid catalyst deactivation, often visible as the formation of palladium black.
-
Reagent and Solvent Purity: Water and other impurities can be detrimental. Use anhydrous, degassed solvents. Ensure your amine and aryl halide are pure. The quality of the base, particularly sodium tert-butoxide (NaOtBu), is critical; it is hygroscopic and should be handled in a glovebox and purchased from a reputable supplier.
-
Solubility: One of the most underestimated causes of reaction failure is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[2][3] At reaction temperature, the mixture should be a well-stirred suspension, not a static clump of solids. If solubility is a suspected issue, consider a more polar solvent or a different base.[4][5]
-
Reaction Monitoring: Are you certain the reaction has stalled? Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 4, 16 hours) and analyzing them by TLC, GC-MS, or HPLC.[6][7][8] This provides a clearer picture than a single endpoint analysis.
Q2: How do I choose the right palladium source and ligand for my specific substrates?
A2: The combination of the palladium source and the phosphine ligand forms the heart of the catalytic system, and its choice is paramount.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[9] This step can be unreliable. For more consistent results, especially during troubleshooting, the use of pre-formed Pd(0) sources or, more commonly, palladium precatalysts is highly recommended.[10][11] These are air-stable Pd(II) complexes that cleanly and reliably generate the active LPd(0) species under the reaction conditions.
-
Ligand Selection: The ligand dictates the catalyst's stability, activity, and selectivity. The choice is highly dependent on the nucleophile (the amine) and the electrophile (the aryl halide).[2][11]
-
Bulky Biarylphosphine Ligands: This class (e.g., XPhos, RuPhos, BrettPhos) is the modern standard for a vast range of transformations. Their steric bulk promotes the crucial reductive elimination step and stabilizes the monoligated Pd(0) species, enhancing catalytic activity.[12][13] They are particularly effective for challenging substrates like aryl chlorides and heteroaryl halides.[13]
-
Chelating Bisphosphine Ligands: Ligands like BINAP and Xantphos were instrumental in the early development of the reaction and are still useful, particularly for preventing β-hydride elimination and improving catalyst stability.[12][14]
-
Ferrocene-Based Ligands: Josiphos-type ligands can be highly effective, especially for improving selectivity in the monoarylation of primary amines and for coupling challenging heteroaromatic halides.
-
The diagram below illustrates the relationship between substrate class and typical ligand choice.
Caption: Ligand selection based on substrate type.
Q3: What is the role of the base, and how do I select the appropriate one?
A3: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[14][15] The choice of base is a trade-off between reactivity and functional group tolerance.[9]
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, driving the reaction forward efficiently.[2] However, its high basicity makes it incompatible with base-sensitive functional groups like esters and nitro groups.[9]
-
Weaker Inorganic Bases: For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[2][9] While they offer superior functional group tolerance, reactions with these bases may require higher temperatures or longer reaction times.[9] Cs₂CO₃ is often favored over other carbonates due to its better solubility in organic solvents.[2]
-
Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that is particularly useful for substrates bearing protic functional groups or for reactions at lower temperatures.[9]
| Base | pKaH (approx.) | Typical Use Case | Pros | Cons |
| NaOtBu | 19 | General purpose, high reactivity | High reaction rates, low catalyst loadings | Incompatible with sensitive functional groups (esters, ketones) |
| LHMDS | 26 | Substrates with protic groups (e.g., -OH, -NH) | Tolerates protic groups, effective at low T | Air-sensitive, can be incompatible with some groups at high T |
| K₃PO₄ / K₂CO₃ | 12.3 / 10.3 | Substrates with base-sensitive groups | Excellent functional group tolerance, cheap | May require higher T, catalyst loading, or longer reaction times |
| Cs₂CO₃ | 10 | Sensitive substrates, improved solubility | Good functional group tolerance, soluble | Expensive, can be difficult to stir on a large scale |
Table 1: Base Selection Guide for Buchwald-Hartwig Amination.[2][9]
Q4: Which solvent should I use?
A4: The solvent must dissolve the reactants to a sufficient degree while remaining inert to the reaction conditions. The choice can significantly impact reaction rate and even product distribution.[4][5]
-
Aromatic Hydrocarbons: Toluene and xylenes are the most common and well-validated solvents.[3][16] They are non-polar and generally provide good results.
-
Ethers: Dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also widely used.[2] Dioxane in particular has been shown to be effective for coupling aryl iodides, which can otherwise be challenging substrates.[12]
-
"Green" Solvents: In recent years, more environmentally benign solvents have been shown to be highly effective. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as excellent alternatives, in some cases providing superior kinetic profiles to traditional solvents.[17]
-
Polar Aprotic Solvents: Solvents like DMF can be used, but caution is warranted. In polar solvents, the base can form overly stable complexes with the palladium center, creating a resting state that inhibits catalysis.[15][18]
| Solvent Class | Examples | Key Considerations |
| Aromatic | Toluene, Xylenes | Standard, well-understood, generally effective.[16] |
| Ethers | Dioxane, THF, 2-MeTHF, CPME | Good general-purpose solvents. Dioxane can be beneficial for aryl iodides.[2][12] |
| Alcohols | t-BuOH, t-AmOH | Can serve as both solvent and a mild proton source if needed. |
| Polar Aprotic | DMF, DMAc | Use with caution; may lead to catalyst inhibition by forming stable complexes.[15][18] |
Table 2: Solvent Selection Guide.
Q5: My aryl chloride is not reacting. What strategies can I employ?
A5: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[10][14]
-
Switch to a More Active Ligand: This is the most effective strategy. Modern, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) were specifically designed to facilitate the oxidative addition of aryl chlorides.[12][13]
-
Increase Temperature: Higher reaction temperatures (e.g., 100-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Use a Palladium Precatalyst: As mentioned in Q2, using a precatalyst ensures the efficient formation of the active LPd(0) species, which is crucial for activating the C-Cl bond.[10]
-
Change the Halide: If synthetically feasible, converting the aryl chloride to an aryl bromide or iodide will make the substrate significantly more reactive.[3]
Q6: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A6: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often competes with the desired amination, particularly when using primary amines.[3][12] This side reaction can arise from β-hydride elimination from the palladium-amido intermediate.[12]
-
Ligand Choice: This issue is often ligand-dependent. Switching to a different class of ligand can alter the geometry and electronics of the palladium center, disfavoring the β-hydride elimination pathway. Chelating bisphosphine ligands like BINAP or DPPF can sometimes suppress this side reaction.[12]
-
Base and Solvent: The choice of base and solvent can influence the rates of the competing pathways. Screening different base/solvent combinations is a valid strategy.
-
Temperature: Lowering the reaction temperature may favor the desired C-N bond formation over the hydrodehalogenation pathway.
Section 2: In-Depth Troubleshooting Workflow
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following workflow provides a logical path for diagnosing and solving persistent low conversion problems.
Caption: A systematic workflow for troubleshooting low conversion.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.[3][19]
-
Preparation: To an oven-dried vial or Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vessel with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M). Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[14]
-
Monitoring & Work-up: Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, LC-MS).[6] Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Protocol 2: High-Throughput Screening for Rapid Optimization
For particularly challenging substrates, a Design of Experiments (DoE) or high-throughput screening approach can rapidly identify optimal conditions.[20][21] This is often performed in parallel reactor plates.
-
Factor Selection: Identify the key variables to screen. A common initial screen includes:
-
Ligand: 3-4 diverse ligands (e.g., XPhos, RuPhos, Xantphos).
-
Base: 2-3 bases of varying strength (e.g., NaOtBu, K₃PO₄).
-
Solvent: 2-3 different solvents (e.g., Toluene, Dioxane, 2-MeTHF).
-
-
Array Setup: Prepare an array of reaction vials, each containing a unique combination of the selected factors. Use stock solutions of reactants to ensure consistency.
-
Execution: Add the aryl halide, amine, and palladium source to all vials. Then, dispense the unique ligand, base, and solvent combinations into the appropriate vials under an inert atmosphere. Seal the plate and run all reactions simultaneously at a set temperature.
-
Analysis: After a set time (e.g., 16 hours), quench all reactions and analyze the conversion/yield in each vial using high-throughput analysis techniques like LC-MS.
-
Interpretation: The results will quickly highlight the most promising combinations of ligand, base, and solvent for your specific transformation, which can then be further optimized.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 748–754. [Link]
- Norrby, P. O., et al. (2014).
- Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 748-754. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Lei, P., & Szostak, M. (n.d.).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Kégl, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3758–3767. [Link]
- Chemistry LibreTexts. (2023, June 30).
- University of Nottingham. (n.d.).
- Vantourout, J. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
- Vantourout, J. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
- Deichert, J. A., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
- Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779–4787. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Gicquel, M., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
- Reddit. (2018, September 6).
- ChemOrgChem. (2022, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem [Video]. YouTube. [Link]
- WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
- efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.).
- Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. [r/chemhelp]. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Organic Syntheses. (n.d.).
- Blackmond, D. G., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.
- MacMillan, D. W. C., et al. (2019).
- Epistemeo. (2012, April 6).
- Ito, H., et al. (2023). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. The Journal of Organic Chemistry, 88(12), 8031–8041. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Wordpress. [Link]
Sources
- 1. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Preventing debromination in reactions with 4'-Bromo-2,2,2-trifluoroacetophenone
Technical Support Center: 4'-Bromo-2,2,2-trifluoroacetophenone
A Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The strong electron-withdrawing nature of the trifluoroacetyl group makes this compound an excellent substrate for various cross-coupling reactions, but it also introduces a common and often frustrating side reaction: debromination (hydrodehalogenation).
This document, structured as a series of troubleshooting guides and frequently asked questions, provides in-depth, field-proven insights to help you minimize or eliminate this unwanted byproduct, thereby improving your reaction yields and simplifying purification.
Troubleshooting Guide: Minimizing Debromination
This section addresses specific issues you may encounter during your experiments. The answers provide not only solutions but also the underlying chemical reasoning to help you make informed decisions in your lab.
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and observing significant formation of 2,2,2-trifluoroacetophenone. What is the primary cause and how can I prevent it?
A1: The formation of 2,2,2-trifluoroacetophenone is a classic case of debromination, a reductive side reaction that competes with the desired C-C bond formation.[1] The primary culprit is often the in-situ generation of a palladium-hydride (Pd-H) species.[2] The electron-deficient nature of your aryl bromide makes it highly susceptible to oxidative addition to the Pd(0) catalyst, but this same property can also make the subsequent steps more challenging, giving the Pd-H species time to react.
Here are the key factors to address:
-
Choice of Base: Strong, hard bases, particularly alkoxides like NaOtBu, are known to promote the formation of Pd-H species, especially at elevated temperatures.[2] Switching to a milder inorganic base is the most effective first step.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in promoting transmetalation without readily generating hydride intermediates.[2]
-
-
Ligand Selection: The ligand's job is to stabilize the palladium center and modulate its reactivity. For this substrate, you need a ligand that promotes fast reductive elimination, the final step that forms your desired product. This ensures the desired pathway outcompetes the debromination pathway.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are excellent choices. Their steric bulk facilitates the final reductive elimination step, while their high electron density increases the rate of oxidative addition.[3]
-
-
Solvent and Hydride Sources: Protic solvents (like alcohols) or even trace amounts of water can serve as hydride sources.[4] While many Suzuki protocols use aqueous solvent mixtures, ensuring your organic solvent is anhydrous and thoroughly degassed can help.
-
Recommendation: Use anhydrous, degassed solvents like 1,4-dioxane or toluene.[2] If water is required for the base, ensure it is also degassed.
-
Q2: My Buchwald-Hartwig amination reaction is sluggish and yields a mixture of my desired arylamine and the debrominated starting material. How can I improve the selectivity?
A2: This is a common issue in Buchwald-Hartwig aminations, where an unproductive side reaction can compete with the C-N bond formation.[5] In this case, a β-hydride elimination from the palladium amido complex can occur, or a separate Pd-H species can cause debromination.[5]
To enhance selectivity for the desired product, consider these adjustments:
-
Catalyst System: The choice of ligand is critical. Bidentate phosphine ligands were an early breakthrough for improving the efficiency of these reactions.[5] More modern, sterically hindered monodentate ligands are now often the standard.
-
Recommendation: Use a combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as BrettPhos or Josiphos. These ligands create a sterically hindered environment around the metal center that favors C-N reductive elimination over competing side reactions.
-
-
Base Selection: While strong bases are necessary for the deprotonation of the amine, excessively strong bases can contribute to side reactions.[6]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is often the base of choice, but if debromination is severe, consider switching to lithium bis(trimethylsilyl)amide (LHMDS), which can be effective at lower temperatures.[7]
-
-
Temperature Control: High temperatures can accelerate the rate of debromination.[2]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80 °C and only increase if the reaction is too slow.
-
Q3: In my Sonogashira coupling, I'm struggling with low yields and significant debromination. What are the key parameters to optimize for this specific reaction?
A3: Sonogashira couplings of electron-deficient aryl bromides can be challenging.[8] The standard conditions may not be optimal, and debromination can become a major issue.
Here’s how to troubleshoot:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to side reactions, including the homocoupling of the alkyne (Glaser coupling). More importantly, the reaction conditions can still allow for Pd-H formation.
-
Base and Solvent System: The amine base (e.g., triethylamine or diisopropylethylamine) often serves as the solvent as well.[8] However, this can be a source of problems.
-
Recommendation: Switch to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or THF.[8] This decouples the role of the base from the solvent and can suppress debromination.
-
-
Palladium Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough, leading to higher temperatures and more side reactions.[8]
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of debromination in palladium-catalyzed reactions?
A4: Debromination, or hydrodehalogenation, is a reductive process where the C-Br bond is cleaved and replaced with a C-H bond. In the context of palladium catalysis, the most common pathway involves the formation of a palladium-hydride (Pd-H) species.[1][2] This active hydride complex can then undergo a reaction sequence with the aryl bromide (Ar-Br) that is analogous to a cross-coupling cycle: oxidative addition of Ar-Br to a Pd(0) center, followed by reductive elimination of Ar-H, regenerating the Pd(0) catalyst. The hydride source can be varied, including amines, alcohols, water, or even solvents like DMF under certain conditions.[4][14]
Caption: Competing pathways: desired coupling vs. debromination.
Q5: Why is this compound particularly susceptible to this side reaction?
A5: The susceptibility arises from the strong electron-withdrawing effect of the trifluoroacetyl group (-COCF₃). This group significantly polarizes the C-Br bond, making the aromatic ring electron-deficient. This has two main consequences:
-
Accelerated Oxidative Addition: The electron-poor nature of the aryl bromide makes it react very quickly with the Pd(0) catalyst. This is generally good for the first step of the catalytic cycle.
-
Increased Susceptibility to Nucleophilic Attack: The intermediate Ar-Pd-Br complex is also electron-deficient, which can sometimes slow down subsequent steps like transmetalation or reductive elimination. If these steps are not rapid, the opportunity for competing reactions, like the reaction with a Pd-H species, increases.
Q6: Are there any general "best practices" to always follow when working with this substrate?
A6: Yes. Adhering to the following principles will consistently set you up for success:
-
Maintain an Inert Atmosphere: Always use Schlenk techniques or a glovebox. Oxygen can damage the Pd(0) catalyst and lead to side reactions.
-
Use High-Purity Reagents: Impurities can be sources of hydrides or catalyst poisons. Use anhydrous, degassed solvents.
-
Optimize Catalyst Loading: While it might be tempting to add more catalyst to a sluggish reaction, this can sometimes increase the rate of side reactions. It's better to find the optimal catalyst/ligand system first.
-
Monitor Reactions Closely: Use TLC or LC-MS to track the reaction progress. Extended reaction times at high temperatures are a major cause of byproduct formation.
Data Summary: Recommended Conditions
This table provides a starting point for optimizing your reaction conditions to avoid debromination.
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Base | Mild Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Less prone to generating palladium-hydride species compared to strong organic bases or alkoxides.[2][15] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) | Accelerates the rate-limiting reductive elimination step, allowing the desired reaction to outcompete debromination.[11][12][16] |
| Temperature | Lowest Possible Temperature for Efficacy (Typically 60-100 °C) | Debromination pathways often have a higher activation energy and are favored at elevated temperatures.[2] |
| Solvent | Anhydrous, Degassed Aprotic Solvents (Dioxane, Toluene, THF) | Minimizes potential external sources of hydride (e.g., water, alcohols).[4] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxidative degradation. |
Experimental Protocols
The following are detailed, self-validating protocols designed to minimize debromination for common reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a mild base and a bulky phosphine ligand to favor the desired C-C bond formation.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Optimized Suzuki-Miyaura workflow.
Protocol 2: High-Selectivity Buchwald-Hartwig Amination
This protocol employs a specialized ligand and careful temperature control to maximize C-N coupling.
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.3 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., BrettPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated block to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Avoid unnecessarily long reaction times.
-
Workup: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify via column chromatography.
References
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4183–4193. [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092. [Link]
- Nasrollahzadeh, M., Shokouhimehr, M., & Mohammad Sajadi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7388–7405. [Link]
- You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Zawisza, A. M., & Muzart, J. (2007). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Tetrahedron Letters, 48(38), 6738-6742. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Roslan, N. A., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanocatalyst. Sains Malaysiana, 51(9), 2911-2921. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. ikm.org.my [ikm.org.my]
- 16. cfmot.de [cfmot.de]
Stability of 4'-Bromo-2,2,2-trifluoroacetophenone under acidic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of 4'-Bromo-2,2,2-trifluoroacetophenone under acidic conditions. As Senior Application Scientists, we provide not just answers, but the underlying chemical principles to empower your experimental decisions.
Part 1: Frequently Asked Questions (FAQs) on Acid Stability
This section addresses the most common initial inquiries regarding the handling and stability of this compound in acidic environments.
Question 1: What is the general stability of this compound in acidic media?
Answer: this compound is generally considered stable under moderately acidic conditions (e.g., 0.1 M to 1 M HCl or H₂SO₄ at room temperature for short to moderate durations).[1] The molecule's stability is derived from two key features:
-
Deactivated Aromatic Ring: The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing. This effect significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack, which is a common degradation pathway for aromatic compounds in the presence of strong acids.[2][3]
-
Strong Carbon-Fluorine Bonds: The C-F bonds in the trifluoromethyl (-CF₃) group are exceptionally strong and are not susceptible to cleavage under typical acidic conditions.
However, stability is not absolute and is highly dependent on the specific conditions: acid concentration, temperature, solvent, and exposure time.
Question 2: Can the carbonyl group react under acidic conditions?
Answer: Yes, the primary site of reactivity under acidic conditions is the carbonyl (ketone) group. In the presence of water or other nucleophiles, the carbonyl carbon can be attacked. The most common reaction is the formation of a geminal diol (hydrate), which exists in equilibrium with the ketone form.
The powerful electron-withdrawing effect of the -CF₃ group makes the carbonyl carbon highly electrophilic, which can favor hydrate formation more than in non-fluorinated ketones.[4][5] While this is a reversible reaction and not strictly "degradation," the presence of the hydrate can complicate analysis (e.g., by appearing as a different species in NMR or chromatography) and may be a precursor to further reactions under forcing conditions.
Question 3: Is the Carbon-Bromine bond stable in acid?
Answer: The C-Br bond on the aromatic ring is generally robust. Acid-catalyzed protodebromination (replacement of -Br with -H) is possible but typically requires very harsh conditions, such as high temperatures and superacids, which are not common in routine laboratory or pharmaceutical settings. The deactivation of the ring by the trifluoroacetyl group further reduces the likelihood of this reaction.[6]
Question 4: What are the recommended storage conditions for this compound in an acidic solution?
Answer: If temporary storage in an acidic solution is necessary, it should be done at a low temperature (2-8 °C) and protected from light to minimize any potential for slow degradation. For long-term storage, the compound should be kept in its solid, neat form in an inert atmosphere.[7] It is always best practice to prepare acidic solutions of the compound fresh for each experiment.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, unexpected peak in LC-MS or ¹H NMR analysis after acid treatment. | 1. Hydrate Formation: The ketone has formed its geminal diol hydrate, a distinct chemical species. 2. Minor Degradation: A small amount of a degradation product has formed. | 1. Confirm Hydrate: Check the mass spectrum for a peak corresponding to [M+18]. In ¹H NMR, the aromatic signals may shift slightly. Gently heating the sample or preparing it in an anhydrous solvent should shift the equilibrium back to the ketone form. 2. Characterize Degradant: Attempt to identify the new peak via MS/MS fragmentation or isolation. Compare its retention time to potential impurities from the starting material. |
| Loss of starting material (low mass balance) after workup. | 1. Mechanical Loss: The compound was lost during extraction or purification steps. 2. Significant Degradation: The compound has degraded into multiple smaller, more polar, or volatile fragments not easily detected by your analytical method. | 1. Optimize Workup: Re-evaluate your extraction pH and solvent choices. Ensure complete phase separation. 2. Conduct Forced Degradation Study: Perform a systematic stress test (see Protocol 1) to identify degradation products and establish a stability-indicating analytical method.[1] |
| Reaction yield is lower than expected when using the compound as a starting material in an acidic reaction. | 1. Competitive Hydration: The formation of the unreactive hydrate reduces the concentration of the active ketone available for the reaction. 2. Slow Degradation: The compound is slowly degrading over the course of a long reaction time at elevated temperatures. | 1. Use Anhydrous Conditions: If the reaction chemistry permits, use anhydrous acid sources (e.g., HCl in dioxane) and thoroughly dried solvents and reagents. 2. Monitor Reaction Profile: Take aliquots at regular intervals to monitor the consumption of starting material and the formation of both product and any potential degradants. Consider lowering the reaction temperature and extending the time. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for investigating the stability of this compound in a new acidic protocol.
Caption: A decision-making workflow for assessing and troubleshooting the stability of this compound.
Part 3: Potential Degradation Pathways
Under forced conditions (e.g., high acid concentration and elevated temperature), two primary degradation pathways should be considered.
-
Ketone Hydration (Reversible): As discussed, this is the most likely initial transformation. The equilibrium between the ketone and its hydrate is acid-catalyzed. While not a destructive process, it is a critical consideration for both reactivity and analysis.
-
Protodebromination (Harsh Conditions): This involves the replacement of the bromine atom with a hydrogen atom, yielding 2,2,2-trifluoroacetophenone. This is an electrophilic aromatic substitution reaction that is generally unfavorable due to the deactivated ring but can be forced at high temperatures in the presence of strong acids. The likely product would have a molecular weight of 174.1 g/mol , a significant mass loss from the starting material (253.0 g/mol ).
Degradation Mechanisms Diagram
Caption: Potential chemical transformations of this compound in acidic media.
Part 4: Experimental Protocols
This section provides a standardized protocol for conducting a forced degradation study to assess the stability of your compound under specific acidic conditions, based on ICH guidelines.[1][8]
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To determine the stability of this compound under defined acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Class A Volumetric Flasks
-
HPLC grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), certified solution or concentrate
-
Sodium Hydroxide (NaOH), for neutralization
-
HPLC or UPLC system with a suitable C18 column and UV or MS detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in ACN in a 10 mL volumetric flask and dilute to the mark. This creates a 1 mg/mL stock solution.
-
-
Sample Preparation for Stressing:
-
Acid Stressed Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 2.0 mL of 1 M HCl. Dilute to the mark with a 50:50 mixture of ACN:Water. The final concentration will be ~0.1 mg/mL in 0.2 M HCl.
-
Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution. Dilute to the mark with a 50:50 mixture of ACN:Water.
-
-
Stress Conditions:
-
Place both the "Acid Stressed Sample" and the "Control Sample" in a controlled temperature environment (e.g., a 60 °C oven or water bath).[9]
-
Store a separate, unstressed control sample at 4 °C.
-
-
Time Point Analysis:
-
Withdraw aliquots from the stressed and control samples at specified time points (e.g., 2h, 6h, 24h, 48h, and 7 days).[9]
-
Before analysis, neutralize the aliquot from the acid-stressed sample by adding an equimolar amount of NaOH (e.g., if you take a 1 mL aliquot containing 0.2 M HCl, add the appropriate volume of a stock NaOH solution to reach pH ~7). This prevents further degradation on the autosampler.
-
Filter all samples through a 0.22 µm syringe filter if necessary.
-
-
Analytical Method:
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm or MS scan
-
-
The goal is to achieve baseline separation between the parent peak and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate the percentage of each new impurity formed using the area percent method (assuming similar response factors, or use a relative response factor if known).
-
Aim for 5-20% degradation to ensure that the degradation products are observable without being secondary or tertiary products from excessive stress.[9] If degradation is too fast, reduce the temperature or acid concentration. If it is too slow, increase them.
-
References
- Wikipedia. Bromobenzene. [Link]
- Patsnap Eureka. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. [Link]
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2018). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid.... [Link]
- Studylib.
- Veeprho. (2020). Stress Testing Study Design. [Link]
- Quora. (2018). How will I convert bromobenzene to benzoic acid?. [Link]
- ResearchGate. (a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Chemistry LibreTexts. (2019). 18.
- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
- Wikipedia.
- Taylor & Francis Online. Bromobenzene – Knowledge and References. [Link]
- ResearchGate. (a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.. [Link]
- ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Stability Studies. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing. [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- Pharmaceutical Technology. (2004). A Stress Testing Benchmarking Study. [Link]
- ChemRxiv. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). [Link]
- ACS Publications. (1983). Base-catalyzed halogen dance, and other reactions of aryl halides. [Link]
- Wikipedia. Trifluoroperacetic acid. [Link]
- YouTube. (2023).
- ResearchGate. (2025).
- MDPI. (2022).
- MDPI. (2022).
- ResearchGate. (2023). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
- MDPI. (2024). Degradation Mechanism of Perfluoroelastomer (FFKM)
- PubMed. (1991). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Bromobenzene - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 16184-89-7 [m.chemicalbook.com]
- 8. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]
- 9. veeprho.com [veeprho.com]
Technical Support Center: A Guide to the Handling and Storage of 4'-Bromo-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 4'-Bromo-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions that may arise during its handling, storage, and application in various chemical reactions. Our goal is to provide you with the necessary insights and practical solutions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance and should be handled with care in a well-ventilated fume hood. The primary hazards include:
-
Skin Irritation: It can cause skin irritation upon contact.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.
-
Respiratory Irritation: Inhalation of its dust or vapors may lead to respiratory tract irritation.
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and reactivity of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and oxygen.
-
Cool and Dry Place: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.
-
Away from Incompatible Materials: Store away from strong oxidizing agents and water/moisture.
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is sensitive to moisture. Exposure to water can lead to the formation of its hydrate, which may affect its reactivity in certain applications. It is imperative to handle the compound in a dry environment and use anhydrous solvents and reagents in reactions.
Troubleshooting Guide
Reaction Troubleshooting
Q4: My reaction with this compound is not proceeding as expected. What are the common causes for reaction failure?
A4: There are several factors that could contribute to a failed or low-yielding reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the this compound used is of high purity and has been stored correctly. Impurities or degradation of the starting material can significantly impact the reaction outcome.
-
Anhydrous Conditions: Given its moisture sensitivity, any residual water in the solvents or on the glassware can quench sensitive reagents or lead to unwanted side reactions. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.
-
Reaction Temperature: The temperature can be a critical parameter. Some reactions may require specific temperature control to prevent side reactions or decomposition.
-
Order of Addition: The sequence in which reagents are added can be crucial, especially in reactions involving highly reactive intermediates.
Q5: I am observing the formation of unexpected byproducts in my reaction. What are some common side reactions of trifluoromethyl ketones?
A5: The trifluoromethyl ketone moiety is highly electrophilic, which can lead to several side reactions, particularly in the presence of nucleophiles or strong bases:
-
Hydrate and Hemiketal Formation: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. In the presence of water or alcohols, it can readily form stable hydrates or hemiketals, which may be unreactive in the desired transformation.
-
Reaction with Strong Bases: Strong bases can deprotonate acidic protons in the reaction mixture, leading to undesired side reactions. If your reaction involves a strong base, consider the pKa of all species present.
Purification Troubleshooting
Q6: I am having difficulty purifying this compound or its derivatives. What purification techniques are recommended?
A6: Purification can often be achieved using standard laboratory techniques:
-
Flash Chromatography: Silica gel flash chromatography is a common and effective method for purifying this compound and its derivatives. A typical eluent system is a mixture of ethyl acetate and hexane.
-
Distillation: For the parent compound, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Q7: My purified product appears to be a hydrate. How can I confirm this and remove the water?
A7: The presence of a hydrate can be confirmed by spectroscopic methods such as NMR (you may observe a change in the chemical shift of the carbonyl carbon) and IR (presence of a broad O-H stretch). To remove the water, you can try azeotropic distillation with a suitable solvent like toluene or by drying the compound under high vacuum, possibly with gentle heating if the compound is thermally stable.
Experimental Protocols
General Anhydrous Reaction Setup
A general protocol for setting up a reaction under anhydrous conditions is as follows:
-
Glassware Preparation: All glassware should be thoroughly cleaned and dried in an oven at >120 °C for several hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
Reagent and Solvent Handling: Anhydrous solvents should be obtained from a solvent purification system or freshly distilled. Liquid reagents should be added via syringe through a rubber septum. Solid reagents should be added under a positive pressure of inert gas.
Visualizations
Troubleshooting Workflow for a Failed Reaction
The following diagram illustrates a logical workflow for troubleshooting a failed reaction involving this compound.
Technical Support Center: Scaling Up the Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and safe scale-up of this important chemical intermediate. This resource is structured to address common challenges encountered during laboratory and pilot-scale production, drawing upon established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful and efficient synthesis at scale is crucial for drug development and manufacturing. This guide will focus on the two most common synthetic routes: the Friedel-Crafts acylation of bromobenzene and the Grignard reaction between a bromophenylmagnesium halide and a trifluoroacetylating agent. Each route presents unique challenges, especially when transitioning from bench-scale to larger-scale production.
Section 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of bromobenzene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a widely used method.[1]
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common issues encountered during the scale-up of the Friedel-Crafts synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion of bromobenzene even after extended reaction times. What are the likely causes and how can I resolve this?
-
Answer: Low conversion in a Friedel-Crafts acylation is often traced back to issues with the catalyst or the reactivity of the substrate.
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or solvent will rapidly deactivate the catalyst.[2]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use freshly opened, anhydrous aluminum chloride and anhydrous solvents.
-
-
Substrate Deactivation: While bromobenzene is generally reactive enough, the presence of any strongly deactivating impurities in the starting material can hinder the reaction.
-
Solution: Use high-purity bromobenzene. If you suspect impurities, consider purifying the starting material by distillation.
-
-
Insufficient Catalyst: The product, this compound, can form a complex with AlCl₃, effectively sequestering the catalyst.[3]
-
Solution: A stoichiometric amount of AlCl₃ (at least 1 equivalent with respect to the trifluoroacetic anhydride) is often necessary. For scale-up, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial to drive the reaction to completion.
-
-
Issue 2: Formation of Multiple Byproducts
-
Question: My crude product analysis shows several unexpected peaks. What are the common side reactions and how can I minimize them?
-
Answer: The primary byproduct concern in the acylation of bromobenzene is the formation of regioisomers.
-
Isomer Formation: The bromine atom is an ortho-, para- director. While the para-product (this compound) is sterically and electronically favored, some formation of the ortho-isomer (2'-Bromo-2,2,2-trifluoroacetophenone) can occur.[4]
-
Solution: Reaction temperature can influence the regioselectivity. Running the reaction at lower temperatures (e.g., 0-5 °C) can often improve the para-selectivity. The choice of solvent can also play a role; less polar solvents may favor the para-isomer.
-
-
Di-acylation: Although the trifluoroacetyl group is deactivating, under forcing conditions (high temperature, long reaction times, or large excess of acylating agent), a second acylation can occur.
-
Issue 3: Exothermic Runaway During Scale-Up
-
Question: I am concerned about the exothermicity of the reaction, especially at a larger scale. How can I manage the heat generated?
-
Answer: The Friedel-Crafts acylation is a highly exothermic reaction, and managing the heat of reaction is a critical safety consideration during scale-up.[7][8]
-
Heat Dissipation: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.
-
Solution:
-
Slow Addition: Add the trifluoroacetic anhydride to the mixture of bromobenzene and aluminum chloride at a controlled, slow rate.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable temperature control system. For laboratory scale-up, an ice-salt bath or a cryocooler may be necessary to maintain the desired temperature.
-
Reverse Addition: In some cases, adding the aluminum chloride slurry to the solution of bromobenzene and trifluoroacetic anhydride can help control the initial exotherm.
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature window for the reaction, but this must be balanced with its effect on reactivity and selectivity. Dichloromethane or 1,2-dichloroethane are common choices.
-
-
-
Experimental Protocol: Friedel-Crafts Acylation (Lab Scale-Up)
This protocol is a general guideline for a 100g scale synthesis. A thorough risk assessment should be conducted before any scale-up. [9]
Materials:
-
Bromobenzene (1.0 eq)
-
Trifluoroacetic anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the slurry to 0-5 °C in an ice-salt bath.
-
Add bromobenzene to the slurry while maintaining the temperature below 10 °C.
-
Slowly add trifluoroacetic anhydride dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[10] This should be done in a well-ventilated fume hood as HCl gas will be evolved. The temperature should be monitored and controlled during the quench.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or crystallization.[11][12] For crystallization, a solvent system such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate can be effective.[13]
Visualization: Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Section 2: Grignard Reaction Route
An alternative route involves the preparation of a Grignard reagent from 4-bromophenylmagnesium halide, which is then reacted with a trifluoroacetylating agent like ethyl trifluoroacetate.[14]
Troubleshooting Guide: Grignard Reaction
This section addresses common issues encountered during the scale-up of the Grignard synthesis of this compound.
Issue 1: Grignard Reagent Fails to Form or Forms in Low Yield
-
Question: I am having trouble initiating the Grignard reaction, or the yield of the Grignard reagent is consistently low. What could be the problem?
-
Answer: The formation of Grignard reagents is highly sensitive to the reaction conditions.
-
Moisture and Air Sensitivity: Grignard reagents are strong bases and nucleophiles that react readily with water and oxygen.[15]
-
Solution: All glassware must be scrupulously dried, and the reaction must be performed under a strict inert atmosphere. Solvents (typically diethyl ether or THF) must be anhydrous.
-
-
Magnesium Passivation: The surface of the magnesium metal can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[16]
-
-
Slow Initiation: Sometimes, the reaction is slow to start, especially at larger scales.
-
Solution: Gentle heating with a heat gun can initiate the reaction. Once initiated, the reaction is exothermic and will typically sustain itself.
-
-
Issue 2: Significant Formation of Biphenyl (Wurtz Coupling)
-
Question: I am observing a significant amount of biphenyl in my crude product. How can I prevent this side reaction?
-
Answer: The Wurtz coupling reaction, where the Grignard reagent reacts with unreacted bromobenzene, is a common side reaction.[17][18][19]
-
High Local Concentration of Bromobenzene: Rapid addition of bromobenzene can lead to localized high concentrations, favoring the Wurtz coupling.
-
Solution: Add the bromobenzene solution dropwise to the magnesium suspension at a controlled rate to maintain a steady reaction.
-
-
Elevated Temperature: Higher temperatures can increase the rate of the Wurtz coupling.
-
Solution: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, cool the flask with a water bath.
-
-
Solvent Effects: Tetrahydrofuran (THF) can sometimes promote Wurtz coupling more than diethyl ether for aryl halides.[17]
-
Solution: Consider using diethyl ether as the solvent if biphenyl formation is a significant issue.
-
-
Issue 3: Low Yield of the Final Ketone Product
-
Question: The Grignard reagent seems to form well, but the yield of this compound after reaction with ethyl trifluoroacetate is low. What are the potential causes?
-
Answer: Issues during the addition of the Grignard reagent to the electrophile are common.
-
Enolization of the Ester: Ethyl trifluoroacetate has acidic α-protons, and the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.
-
Solution: Perform the addition of the Grignard reagent to the ethyl trifluoroacetate at low temperatures (-78 °C is often recommended).[14] This favors the nucleophilic addition pathway.
-
-
Over-addition of Grignard Reagent: The initially formed ketone can be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol.
-
Solution: Use a slight excess of the ethyl trifluoroacetate (e.g., 1.1 equivalents) and add the Grignard reagent slowly to the ester solution at low temperature. This ensures that the Grignard reagent is the limiting reagent in the presence of the electrophile.
-
-
Experimental Protocol: Grignard Reaction (Lab Scale-Up)
This protocol is a general guideline for a 100g scale synthesis. A thorough risk assessment should be conducted before any scale-up.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Ethyl trifluoroacetate (1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Formation:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel.
-
If the reaction does not start, gently warm the flask. Once initiated, a cloudy appearance and gentle reflux will be observed.
-
Slowly add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Ethyl Trifluoroacetate:
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold ethyl trifluoroacetate solution via a cannula, keeping the temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[14]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualization: Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Section 3: General Scale-Up and Safety Considerations
| Parameter | Laboratory Scale | Pilot/Production Scale | Key Considerations |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, potential for hot spots and thermal runaway. | Use jacketed reactors with precise temperature control. Consider continuous flow reactors for highly exothermic reactions.[7] |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pumps for controlled addition rates. | Slower addition rates are generally required at scale to manage exotherms. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Baffled reactors with powerful mechanical stirrers are necessary for efficient mixing. | Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. |
| Quenching | Can be done in a separate flask with manual addition. | Requires a dedicated, well-mixed quenching vessel with cooling capabilities. | The quenching process can also be highly exothermic and requires careful control.[20] |
| Purification | Column chromatography is common. | Crystallization and distillation are the preferred methods for large quantities.[21] | Developing a robust crystallization procedure is often a critical step in process development. |
Safety Precautions
-
Trifluoroacetic Anhydride (TFAA): TFAA is corrosive, volatile, and reacts violently with water.[2][4][21][22][23] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing HCl gas. Handle in a glove box or a fume hood, and avoid inhalation of the dust.
-
Grignard Reagents: Grignard reagents are flammable and react violently with water and protic solvents. All operations involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is better for large-scale production?
-
A: Both routes have their advantages and disadvantages. The Friedel-Crafts route is often preferred for its use of relatively inexpensive starting materials and a more direct approach. However, it can be challenging to control the exotherm and requires stoichiometric amounts of the Lewis acid, leading to significant waste. The Grignard route offers a milder alternative but requires strict anhydrous conditions and careful control of the reaction with the trifluoroacetylating agent to avoid side reactions. The choice often depends on the available equipment, safety infrastructure, and cost considerations for a particular manufacturing setting.
-
-
Q2: How can I monitor the progress of the reaction at a large scale?
-
A: In-process controls (IPCs) are essential for monitoring large-scale reactions. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product and byproducts.[5][6] This allows for real-time decision-making to optimize reaction time and minimize impurity formation.
-
-
Q3: What are the common impurities I should look for in my final product?
-
A: For the Friedel-Crafts route, the main impurity is the ortho-isomer (2'-Bromo-2,2,2-trifluoroacetophenone). For the Grignard route, biphenyl from the Wurtz coupling is a common byproduct. Unreacted starting materials and byproducts from the reaction with the trifluoroacetylating agent (e.g., tertiary alcohol) can also be present.
-
-
Q4: My final product is an oil, but the literature reports it as a low-melting solid. Why?
-
A: this compound has a melting point in the range of 26-30 °C.[24] If your product is an oil at room temperature, it may be due to the presence of impurities that are causing a melting point depression. Further purification may be necessary to obtain a solid product.
-
References
- Experiment 14: Friedel-Crafts Acyl
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 10). Reddit. [Link]
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- University of Rochester. (n.d.). How To Run A Reaction: The Quench. [Link]
- Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
- Sarpong, R. (2016, November 22).
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Scribd. [Link]
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Western University. [Link]
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Quenching guide : r/Chempros. (2024, April 9). Reddit. [Link]
- Crystallization of Macromolecules. (n.d.). PMC. [Link]
- Organic Syntheses. (n.d.). 4-bromoacetophenone. [Link]
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-. [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chemistry Steps. (n.d.).
Sources
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- 24. 4 -Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical guidance needed to enhance the efficiency, reproducibility, and scalability of your reactions.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific problems encountered during your cross-coupling experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is sluggish, showing low yields or unreacted starting material. What are the primary causes and how can I address them?
A: Low conversion is a frequent challenge, often pointing to issues with catalyst activity or stability. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2] This is a critical first step in the catalytic cycle.[2][3][4]
-
Solution: Ensure your reaction conditions are suitable for the reduction of the precatalyst.[1] Some reactions require specific activation protocols.[1] Using well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.[5] Consider starting with a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[6]
-
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or with prolonged reaction times.[7][8] This is a visual cue that your catalyst is falling out of the catalytic cycle.
-
Solution: Ensure strict anaerobic conditions by thoroughly degassing solvents and reagents.[5][6][7] Using stabilizing ligands, particularly bulky, electron-rich phosphine ligands, can prevent agglomeration.[5][7] In some cases, a lower reaction temperature for a longer duration may be beneficial.[7]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting key steps like oxidative addition.[7] For sterically demanding substrates, standard ligands may be ineffective.[7]
-
Insufficient Catalyst Loading: While the goal is to minimize catalyst loading, an insufficient amount will naturally lead to low conversion, especially with challenging substrates.
-
Low Reaction Temperature: The reaction may lack the necessary activation energy at the current temperature.[5]
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can poison or deactivate the catalyst.[1][8] Peroxides in ethereal solvents are particularly detrimental.[1]
Issue 2: Reaction Stalls or Shows Incomplete Conversion
Q: My reaction starts well but then stops before all the starting material is consumed. What's happening?
A: A stalling reaction often indicates catalyst deactivation during the process.
-
Catalyst Deactivation by Substrates/Products: The nitrogen atom in heteroaromatic substrates (like isoquinolines) or primary amine coupling partners can coordinate to the palladium center, forming stable, inactive complexes and poisoning the catalyst.[5][11]
-
Ligand Degradation: The phosphine or NHC ligand, essential for catalyst stability, can degrade or be displaced, especially at high temperatures.[8][12]
-
Formation of Off-Cycle Species: The catalyst can enter non-productive pathways, forming dormant species that only re-enter the catalytic cycle upon heating or other changes in conditions.[11]
-
Solution: Re-evaluating the ligand, base, and solvent combination is key. Sometimes a subtle change can prevent the formation of these off-cycle complexes.
-
Issue 3: Significant Side Product Formation (e.g., Homocoupling)
Q: I'm observing a significant amount of homocoupled byproducts. How can I improve the selectivity for my desired cross-coupled product?
A: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[6][13]
-
Inefficient Transmetalation: If the transmetalation step is slow compared to homocoupling, byproducts will increase.
-
High Catalyst Loading: In some cases, excessively high catalyst loadings can favor side reactions.[15][16]
-
Solution: Once viable conditions are found, try to optimize by reducing the catalyst loading to the minimum effective level.
-
Catalyst Loading Optimization Workflow
Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and sustainability. Below is a systematic approach to finding the optimal catalyst concentration for your specific cross-coupling reaction.
Caption: A workflow for systematic catalyst loading optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a standard cross-coupling reaction like Suzuki-Miyaura or Buchwald-Hartwig? A1: A standard starting point for many palladium-catalyzed cross-coupling reactions is between 1-5 mol% of the palladium source.[5][9] A common initial trial is 2 mol% Pd with a palladium-to-ligand ratio between 1:1 and 1:2.[5] This provides a good balance for achieving initial success before further optimization.
Q2: How low can catalyst loadings go? A2: With highly active catalyst systems and optimized conditions, loadings can be significantly reduced, often into the parts-per-million (ppm) range. For some Suzuki-Miyaura reactions, catalyst loading has been lowered to 0.0025 mol%.[17] Achieving such low loadings is highly desirable in pharmaceutical manufacturing to reduce costs and minimize residual palladium in the final product.[18]
Q3: When should I use a Pd(0) source versus a Pd(II) precatalyst? A3: Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) are often more stable, easier to handle, and more cost-effective.[2][9] However, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2] If you are facing issues with catalyst activation, or if your substrates are sensitive to the reduction conditions, using a direct Pd(0) source (like Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous as it ensures a higher concentration of the active catalyst from the start.[6][13]
Q4: Can the choice of solvent affect the optimal catalyst loading? A4: Absolutely. The solvent influences catalyst stability, solubility of reagents, and overall reaction rates.[6][7] A solvent screen may be necessary to find the optimal conditions.[7] Common choices include aprotic polar solvents like dioxane, toluene, THF, or DMF.[6][7] A change in solvent can alter catalyst speciation and may require re-optimization of the catalyst loading.[19]
Q5: What is the role of high-throughput experimentation (HTE) in optimizing catalyst loading? A5: High-throughput experimentation (HTE) is a powerful tool for rapidly screening multiple reaction parameters in parallel, including catalyst type, ligand, base, solvent, and catalyst loading.[20][21][22] By using microplates (e.g., 96-well), researchers can perform hundreds of experiments with minimal material, which is crucial in early-stage drug discovery when starting materials are scarce.[20][23] This accelerates the identification of optimal and robust reaction conditions for scale-up.[23][24]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Catalyst Loading Screen (Suzuki-Miyaura Coupling)
This protocol outlines a parallel screening approach in vials to determine the minimum effective catalyst loading.
-
Preparation: In a glovebox, arrange a series of oven-dried reaction vials with stir bars.
-
Reagent Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, and base in the chosen degassed solvent to ensure accurate and consistent dispensing.
-
Catalyst/Ligand Addition: To each vial, add the palladium precatalyst and ligand. For this screen, vary the amount of catalyst (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping the Pd:ligand ratio constant.
-
Reagent Addition: Add the base, aryl halide, and boronic acid to each vial, typically in that order.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
-
Monitoring: At set time points (e.g., 2h, 6h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion and yield.
-
Analysis: Plot the yield versus catalyst loading at different time points to identify the lowest concentration that provides the desired yield in an acceptable timeframe.
Data Summary: Typical Catalyst Loading Ranges
The optimal catalyst loading is highly dependent on the specific cross-coupling reaction. The table below provides general starting ranges.
| Reaction Type | Coupling Partners | Typical Pd Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid | 0.1 - 5% | Reactivity order: I > Br > OTf >> Cl. Chlorides often require higher loadings and more active catalysts.[18][25] |
| Buchwald-Hartwig | Aryl Halide + Amine/Amide | 0.5 - 5% | Prone to catalyst inhibition by N-heterocycles; bulky ligands are crucial.[5][26] |
| Heck | Aryl Halide + Alkene | 1 - 5% | Palladacycles can allow for very low loadings (ppm levels).[9][27] |
| Sonogashira | Aryl Halide + Terminal Alkyne | 0.5 - 5% | Aryl chlorides are challenging and require specialized, highly active catalyst systems.[14][28] |
Note: These are general guidelines. Optimization is essential for each specific substrate combination.
Visualizing the Catalytic Cycle and Deactivation Pathways
Understanding the fundamental mechanism is key to effective troubleshooting.
Caption: The generic catalytic cycle for cross-coupling and common deactivation pathways.
References
- Improving the Efficiency of Catalyst Screening in Drug Substance Development. (n.d.). ACD/Labs.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. (2025). Benchchem.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. (2025). Benchchem.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. (2025). Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- High-throughput screening of drug leads. (2015). Science in the Classroom.
- of Isoquinoline Derivatives. (2025). Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. (2025). Benchchem.
- troubleshooting low catalytic activity with IMes-based catalysts. (2025). Benchchem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. (2025). Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Palladium I I. Basic Principles. (2007). Wipf Group.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. (2019). ACS Publications.
- High-Throughput Screening Techniques in Catalysis. (n.d.).
- Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. (n.d.). Organic Letters - ACS Publications.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
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Navigating the Nuances of Solvent Effects on 4'-Bromo-2,2,2-trifluoroacetophenone Reactivity: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with 4'-Bromo-2,2,2-trifluoroacetophenone now have a dedicated technical resource to navigate the complexities of its reactivity, with a special focus on the critical role of solvent selection. This comprehensive guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges. By understanding the underlying principles of how solvents influence reaction pathways, researchers can optimize their synthetic strategies, improve yields, and minimize side reactions.
Troubleshooting Guide: Overcoming Common Hurdles
This section is designed to address specific issues that may arise during reactions involving this compound.
Question 1: My nucleophilic substitution reaction is sluggish or failing to proceed. How can I improve the reaction rate and yield?
Answer: The success of a nucleophilic substitution reaction involving this compound is highly dependent on the choice of solvent, which dictates the reaction mechanism (SN1 or SN2).
-
For SN2 Reactions: To favor a direct attack of the nucleophile, a polar aprotic solvent is generally recommended. These solvents, such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile (MeCN) , are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive.[1][2] In contrast, polar protic solvents like alcohols or water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction.[1][3]
-
For SN1 Reactions: If the reaction is believed to proceed through a carbocation intermediate (SN1 pathway), a polar protic solvent such as water , ethanol , or methanol would be more suitable. These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, which lowers the activation energy for the ionization step.[3][4]
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Decision tree for troubleshooting low conversion in nucleophilic substitution reactions.
Question 2: I am observing significant side product formation in my cross-coupling reaction. Could the solvent be the culprit?
Answer: Absolutely. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the solvent plays a multifaceted role that extends beyond simple solubility.[5] The polarity of the solvent can influence the stability and reactivity of the catalytic species.[6][7]
For instance, in Suzuki couplings, a mixture of a nonpolar solvent like toluene or 1,4-dioxane with an aqueous solution of a base is commonly employed.[8] The solvent system affects the partitioning of reactants and the stability of the palladium catalyst. In some cases, using a more polar solvent can alter the active catalytic species, leading to changes in selectivity.[6] If you are observing hydrodehalogenation (replacement of the bromine with hydrogen), it could be that the solvent (like DMF in some instances) is acting as a hydride source.[8]
Question 3: My reduction of the ketone functionality is giving me a low yield of the desired alcohol. What solvent should I be using?
Answer: For the reduction of a ketone to an alcohol using reagents like sodium borohydride (NaBH₄), the choice of solvent is critical for both reactivity and safety. Protic solvents, particularly methanol or ethanol , are most commonly used. These solvents serve to activate the borohydride reagent and protonate the resulting alkoxide intermediate. However, it's important to be aware that the solvent can also react with the reducing agent, so the reaction is often performed at lower temperatures to control this. The rate of reduction can be significantly affected by the specific alcohol used, with a decrease in rate often observed as the alkyl chain of the alcohol increases.[9]
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group on this compound affect its reactivity compared to 4'-bromoacetophenone?
A1: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group has a profound impact on the reactivity of the molecule. It makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates in nucleophilic addition and substitution reactions at the carbonyl group.
Q2: What is the general solubility profile of this compound in common organic solvents?
A2: this compound is generally soluble in a wide range of common organic solvents, including ethers (like THF and diethyl ether), chlorinated solvents (like dichloromethane and chloroform), and polar aprotic solvents (like DMF and DMSO). It is slightly soluble in water.[10] Always perform a solubility test with your specific reaction conditions in mind.
Q3: Are there any known incompatibilities of this compound with common solvents?
A3: While generally stable, prolonged heating in certain nucleophilic solvents, especially in the presence of a base, could potentially lead to side reactions. For instance, in highly basic methanolic solutions, there could be a risk of nucleophilic attack by methoxide on the aromatic ring, although this is generally a slow process for aryl bromides. It is always good practice to perform a stability test of your starting material under the reaction conditions (solvent, temperature, base) without the other reactants to check for potential degradation.
Q4: Can I use a nonpolar solvent like hexane for reactions with this compound?
A4: While this compound may be soluble in nonpolar solvents like hexane, their use is generally limited to specific types of reactions, such as certain free-radical processes. For most polar reactions, like nucleophilic substitutions or organometallic cross-couplings, a nonpolar solvent would be a poor choice as it would not effectively solvate the charged or polar intermediates and reagents, leading to very slow or no reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Illustrative Example
This protocol is a general guideline and should be optimized for each specific nucleophile and substrate.
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Add the desired polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) via syringe.
-
Add the nucleophile (1.1 - 1.5 equiv.) and a suitable base if required (e.g., K₂CO₃, Cs₂CO₃).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for SNAr Protocol
Caption: Step-by-step workflow for a typical SNAr reaction.
Data Summary
The following table summarizes the general effects of different solvent classes on common reactions involving aryl halides, which can be extrapolated to this compound.
| Reaction Type | Solvent Class | Recommended Solvents | General Effect on Reactivity |
| SN2 | Polar Aprotic | DMF, DMSO, Acetonitrile | Enhances nucleophilicity, leading to faster reaction rates.[1] |
| Polar Protic | Alcohols, Water | Solvates and deactivates the nucleophile, slowing the reaction.[1][3] | |
| SN1 | Polar Protic | Alcohols, Water | Stabilizes the carbocation intermediate, accelerating the reaction.[3][4] |
| Polar Aprotic | DMF, DMSO | Less effective at stabilizing the carbocation compared to protic solvents. | |
| Suzuki Coupling | Aprotic (often with water) | Toluene, Dioxane, THF | Good for solubilizing organic components and stabilizing the catalyst.[8] |
| Ketone Reduction (NaBH₄) | Polar Protic | Methanol, Ethanol | Activates the reducing agent and protonates the product.[9] |
References
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- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions - Benchchem
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps
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- Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
- Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosyl
- Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a - ResearchG
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester
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- Optimization Strategies for API Synthesis and Formul
- Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit
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- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry
- Selective Formation of 4-Bromo-3-methyl-2(5H)
- This compound synthesis - ChemicalBook
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry
- A Deep Dive into Common Organic Solvents - ChemTalk
- Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC - PubMed Central
- troubleshooting failed reactions involving 2-Bromo-4-fluorophenol - Benchchem
- Solvent effects on reaction r
- 4-Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 - Sigma-Aldrich
- 4-Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 - Sigma-Aldrich
- 4-Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 - Sigma-Aldrich
- This compound CAS - ChemicalBook
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- Mechanistic aspects of inorganic reactions - New York University - NYU Library C
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Validation & Comparative
A Comparative Reactivity Guide: 4'-Bromo- vs. 4'-Chloro-2,2,2-trifluoroacetophenone in Synthetic Chemistry
Abstract
4'-Bromo-2,2,2-trifluoroacetophenone and 4'-Chloro-2,2,2-trifluoroacetophenone are pivotal building blocks in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoroacetyl group. While structurally similar, the choice of the halogen substituent—bromine versus chlorine—imparts critical differences in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, focusing on their performance in key synthetic transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We will dissect the underlying electronic principles governing their reactivity, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for reaction development and optimization.
Introduction: The Subtle but Significant Role of the Halogen
At the heart of modern synthetic strategy is the ability to predictably and efficiently form new chemical bonds. 4'-Halo-2,2,2-trifluoroacetophenones are exceptionally useful substrates for this purpose. The powerful electron-withdrawing nature of the trifluoroacetyl moiety significantly influences the electronics of the aromatic ring, making these compounds versatile precursors for a variety of transformations.
The primary distinction between the bromo- and chloro-analogs lies in the fundamental properties of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic ring. This guide will explore how these differences translate into practical outcomes in the laboratory, addressing the central question: When should a chemist choose the bromo- versus the chloro-derivative?
Theoretical Framework: A Duality of Electronic Effects
The reactivity of these compounds is governed by a delicate balance of two primary electronic factors: the inductive effect (-I) and the resonance effect (+R) .[1][2][3]
-
Inductive Effect (-I): Halogens are more electronegative than carbon and therefore pull electron density away from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack.[3]
-
Resonance Effect (+R): The lone pairs on the halogen can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[2][3]
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring compared to benzene.[3][4] However, the key difference between bromine and chlorine lies in the relative strengths of these effects. Chlorine is more electronegative than bromine, exerting a stronger inductive pull.
This is quantitatively captured by their Hammett substituent constants (σp) , which measure the electron-donating or -withdrawing influence of a substituent.
While their Hammett constants are nearly identical, suggesting similar overall electron-withdrawing character in the context of benzoic acid ionization, their behavior in kinetically controlled reactions, such as metal-catalyzed cross-couplings, reveals a more nuanced picture dictated by bond energies.
The trifluoroacetyl group (-COCF₃) is a potent electron-withdrawing group itself (σp ≈ +0.50), further polarizing the aromatic ring and influencing the reactivity at both the C-X bond and the carbonyl center.[6][7]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for similar substrates. [8][9][10]
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAAr)
In SNAAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The presence of the strongly electron-withdrawing -COCF₃ group para to the halogen makes both substrates highly activated for this transformation.
Principle: The rate-determining step in SNAAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). [11][12]The stability of this intermediate is paramount. A more electronegative substituent at the point of substitution can better stabilize the developing negative charge through its inductive effect. [13] Therefore, the reactivity order is often the reverse of what is seen in Sₙ2 reactions: F > Cl ≈ Br > I . [11][14]This is because the C-X bond is broken in a fast, non-rate-determining step. [12][13]
| Feature | This compound | 4'-Chloro-2,2,2-trifluoroacetophenone |
|---|---|---|
| Reactivity | Slightly less reactive than the chloro-analog. | Slightly more reactive due to the higher electronegativity of chlorine stabilizing the Meisenheimer complex. [13][15] |
| Leaving Group Ability | Bromide is an excellent leaving group. | Chloride is a very good leaving group. The difference in leaving group ability is less important than the stabilization of the intermediate. [12] |
| Conditions | Reacts well with strong nucleophiles (e.g., alkoxides, thiolates, amines) often at elevated temperatures. | May react under slightly milder conditions or give faster reaction rates compared to the bromo-analog. |
Reactivity at the Carbonyl Group
The trifluoroacetyl group is highly electrophilic due to the intense inductive effect of the three fluorine atoms. This makes the carbonyl carbon susceptible to attack by nucleophiles, such as in reduction reactions (e.g., with NaBH₄) or additions.
Principle: The electronic nature of the para-halogen has a minor, but measurable, influence on the carbonyl's electrophilicity. Since both bromine and chlorine are electron-withdrawing, they slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted trifluoroacetophenone. The nearly identical Hammett constants suggest this effect will be very similar for both compounds. Therefore, minimal difference in reactivity at the carbonyl group is expected between the two substrates. [16][17]
Practical Considerations and Conclusion
| Consideration | Choose this compound if... | Choose 4'-Chloro-2,2,2-trifluoroacetophenone if... |
| Primary Application | ...you are performing a Pd-catalyzed cross-coupling reaction and desire mild conditions, short reaction times, and compatibility with a wide range of standard catalysts. | ...cost is a primary driver, you are performing a nucleophilic aromatic substitution , or you have access to highly active catalyst systems for a challenging cross-coupling. |
| Process Scale-Up | The higher cost of the raw material may be a factor. | The lower cost is advantageous, but the need for more expensive ligands or more forcing conditions may offset this benefit. |
| Chemoselectivity | In a molecule with both chloro and bromo substituents, the bromo position will selectively react in most cross-coupling reactions. | The chloro group can serve as a handle for a subsequent reaction after a transformation at a more reactive site. |
References
- Westin, J. Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin. [Link]
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- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
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- ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... [Link]
- ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. [Link]
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A Tale of Two Ketones: A Comparative Guide to the Reactivity of 4'-Bromo-2,2,2-trifluoroacetophenone and Bromoacetophenone
For the modern researcher in organic synthesis and drug development, the choice of starting materials is paramount. Even subtle structural modifications can dramatically alter the reactivity and utility of a molecule. This guide provides an in-depth comparison of 4'-Bromo-2,2,2-trifluoroacetophenone and its non-fluorinated analog, bromoacetophenone, offering experimental insights and mechanistic explanations to inform your synthetic strategies.
The core difference between these two molecules lies in the replacement of a methyl group with a trifluoromethyl group. This substitution may seem minor, but the potent electronic effects of the trifluoromethyl moiety impart a significantly different chemical personality to this compound, influencing its reactivity at the carbonyl carbon, the adjacent aromatic ring, and in enolate chemistry.
The Decisive Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). The high electronegativity of the three fluorine atoms pulls electron density away from the rest of the molecule. This has profound consequences for the reactivity of the adjacent carbonyl group.
In contrast, the methyl group (-CH3) in bromoacetophenone is weakly electron-donating. This fundamental electronic difference is the primary driver of the divergent reactivity profiles of these two compounds.
Caption: Comparison of electronic effects in the two acetophenones.
Heightened Electrophilicity and Nucleophilic Addition at the Carbonyl
The most striking difference in reactivity is observed in nucleophilic addition reactions to the carbonyl group. The electron-withdrawing -CF3 group in this compound makes the carbonyl carbon significantly more electrophilic and susceptible to attack by nucleophiles.[1][2] This is because the inductive effect polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.
Conversely, the methyl group in bromoacetophenone offers slight stabilization to the carbonyl carbon, rendering it less electrophilic. This difference in electrophilicity can be quantified by comparing the rates of nucleophilic addition reactions. For instance, in a competitive reduction experiment using a mild reducing agent like sodium borohydride, this compound would be expected to react significantly faster than bromoacetophenone.
The enhanced reactivity of trifluoromethyl ketones is also evident in their tendency to form stable hydrates in the presence of water, a reaction that is generally unfavorable for standard ketones.[3][4][5][6] This is due to the stabilization of the tetrahedral intermediate by the electron-withdrawing -CF3 group.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Carbonyl Electrophilicity | Predicted Reaction Rate |
| This compound | High | Fast |
| Bromoacetophenone | Moderate | Slow |
Experimental Protocol: Comparative Reduction of Acetophenones
This protocol describes a competitive experiment to qualitatively assess the relative reactivity of the two ketones towards a nucleophile.
Objective: To demonstrate the higher reactivity of this compound towards nucleophilic addition compared to bromoacetophenone.
Materials:
-
This compound
-
Bromoacetophenone
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare a stock solution of each ketone (0.1 M in anhydrous methanol).
-
In a clean, dry flask, mix equal volumes (e.g., 5 mL) of the two ketone stock solutions.
-
Take an initial TLC of the mixture to establish the starting Rf values of both ketones.
-
Prepare a solution of sodium borohydride (0.05 M in anhydrous methanol).
-
Add the NaBH4 solution dropwise to the ketone mixture while stirring at room temperature.
-
Monitor the reaction progress by taking TLC samples every 5 minutes.
-
Spot the reaction mixture on a TLC plate and develop in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
Expected Results: The spot corresponding to this compound will disappear or diminish in intensity much faster than the spot for bromoacetophenone, indicating its faster rate of reduction.
Caption: Workflow for the comparative reduction experiment.
Divergent Paths in Enolate Chemistry
Enolates are crucial intermediates in many carbon-carbon bond-forming reactions.[7][8] They are formed by the deprotonation of an α-hydrogen. Here, the two compounds exhibit distinct behaviors.
Bromoacetophenone has three acidic α-protons on its methyl group. These can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.[7][9] The kinetics of enolization for substituted acetophenones, including p-bromoacetophenone, have been studied.[10][11]
In stark contrast, this compound lacks α-protons on the trifluoromethyl side and therefore cannot form an enolate at that position. This makes it an unsuitable substrate for reactions that rely on α-deprotonation at the carbon adjacent to the trifluoromethyl group.
The Aromatic Ring: A Playground for Cross-Coupling Reactions
Both molecules possess a bromine atom attached to the aromatic ring, making them excellent candidates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13][14][15] This is a powerful method for forming new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
The electronic nature of the substituent para to the bromine can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing trifluoroacetyl group in this compound can make the C-Br bond more susceptible to oxidative addition compared to the acetyl group in bromoacetophenone. However, other factors such as catalyst, ligand, and base choice are also critical for successful coupling.[12][13]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This workflow outlines a general procedure for a Suzuki-Miyaura coupling reaction with either bromoacetophenone derivative.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound or Bromoacetophenone
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)[13]
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromoacetophenone derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[12]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[12]
-
Add degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[12]
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the synthetic chemist, understanding these differences is key to harnessing the unique properties of each molecule. This compound is the reagent of choice when a highly electrophilic ketone is required, while bromoacetophenone offers a platform for traditional enolate-based transformations.
References
- Yadav, S., et al. (n.d.). Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. ResearchGate.
- Razali, M. R., & Juan, J. C. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-10.
- Farràs, P., et al. (2010). Reactivity Versus Steric Effects in Fluorinated Ketones as Esterase Inhibitors: A Quantum Mechanical and Molecular Dynamics Study. Journal of Computer-Aided Molecular Design, 24(10), 831-842.
- Caron, J., et al. (2014). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis.
- Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies.
- Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Semantic Scholar.
- Farràs, P., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central.
- Lapidot, A., et al. (2013). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4′-Alkyl-2′-hydroxyacetophenones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Trifluoromethyl Ketone Synthesis: Key Intermediates and Strategies.
- Welch, J. T., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 1(1), 1-9.
- Welch, J. T., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.
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- Shaw, M. H., et al. (2020). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.
- Welch, J. T., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
- Pitre, S. P., et al. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions.
- Canton, M., et al. (2015). Resin-Immobilized Palladium Nanoparticle Catalysts for Organic Reactions in Aqueous Media: Morphological Aspects.
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Analytical methods for the quantification of 4'-Bromo-2,2,2-trifluoroacetophenone
An Expert's Comparative Guide to the Quantification of 4'-Bromo-2,2,2-trifluoroacetophenone
A Senior Application Scientist's Perspective on Method Selection and Validation
For professionals in pharmaceutical research and development, the precise quantification of key intermediates is not merely a procedural step but the foundation of product quality, safety, and efficacy. This compound, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods for its characterization.[1][2] Its purity and concentration directly influence reaction yields, impurity profiles, and the ultimate quality of the final drug substance.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the physicochemical properties of the molecule and the rigorous standards of method validation.
Understanding the Analyte: Physicochemical Properties
The selection of an appropriate analytical technique begins with a thorough understanding of the target molecule.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₄BrF₃O | Confirms elemental composition. |
| Molecular Weight | 253.02 g/mol [3] | Essential for preparing standard solutions and for mass spectrometry. |
| Appearance | Pale yellow transparent liquid or low melting crystals[3][4] | Indicates the physical state at room temperature. |
| Melting Point | 26-30 °C[4] | Low melting point suggests suitability for both HPLC and GC. |
| Boiling Point | 95 °C @ 4 mmHg (lit.)[1] | Indicates sufficient volatility for Gas Chromatography (GC) analysis. |
| Solubility | Slightly soluble in water[3][4]; Soluble in organic solvents. | Guides the choice of solvents for sample and mobile phase preparation. |
| Key Structural Features | Aromatic ring, Ketone (C=O), Trifluoromethyl group | The conjugated system (aromatic ring and ketone) provides a strong chromophore for UV detection. The overall structure dictates chromatographic behavior. |
Core Analytical Techniques: A Comparative Overview
The two most powerful and commonly employed techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While spectroscopic methods like UV-Vis can be used for preliminary checks, they lack the specificity required for quality control in a pharmaceutical setting.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[5] Its suitability stems from its high resolving power, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds.
-
Principle of Separation: The analyte partitions between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. Given the aromatic ring and bromine atom, this compound is sufficiently non-polar for excellent retention and separation on a C18 column.
-
Detection: Ultraviolet (UV) detection is the most common choice. The conjugated π-electron system of the phenyl ring and the carbonyl group results in strong UV absorbance, allowing for sensitive detection. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended as it provides spectral information, enabling the assessment of peak purity and ensuring that the analyte peak is not co-eluting with impurities.
Gas Chromatography (GC)
Given its defined boiling point and thermal stability, GC is an excellent alternative or complementary technique. It excels in separating volatile compounds and offers exceptional resolution.
-
Principle of Separation: The analyte is vaporized and partitions between a gaseous mobile phase (an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. Separation is based on the compound's boiling point and its affinity for the stationary phase.
-
Detection:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds that provides a response proportional to the mass of carbon. It is reliable for routine quantification.
-
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural confirmation.[6] The mass spectrum, with its characteristic molecular ion and fragmentation pattern, offers an unparalleled level of specificity, making GC-MS the gold standard for identifying unknown impurities. A mass spectrum for this compound is available, confirming its suitability for this technique.[7]
-
Performance Comparison: A Validation-Centric View
The suitability of an analytical method is formally established through validation, a process that demonstrates the procedure is fit for its intended purpose.[8][9][10] The key validation parameters are governed by guidelines from the International Council for Harmonisation (ICH).[11][12]
| Parameter | RP-HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High. Ability to resolve the analyte from process impurities and degradation products. Peak purity can be confirmed with a DAD. | Very High. Separation is based on volatility, and detection is based on a unique mass fragmentation pattern, providing definitive identification. | Low. Measures total absorbance from all compounds that absorb at the selected wavelength. Cannot distinguish between the analyte and impurities. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate) | < 1.5% (Repeatability) < 2.5% (Intermediate) | < 5.0% |
| Limit of Quantitation (LOQ) | Low ng/mL range | Sub-ng/mL to pg/mL range | µg/mL range |
| Primary Application | Assay and Impurity Profiling. Ideal for routine quality control and stability studies. | Impurity Identification and Quantification. Excellent for trace analysis and structural confirmation of volatile impurities. | Quick check of pure substance concentration. Not suitable for samples containing impurities. |
Experimental Protocols & Workflows
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Quantification by RP-HPLC-UV
This method is designed as a stability-indicating assay, capable of separating the main compound from potential impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v). Rationale: This ratio provides a good starting point for eluting a moderately non-polar compound like the target analyte. It can be fine-tuned to optimize retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is commonly effective for aromatic ketones and provides a good balance of sensitivity for the analyte and potential impurities.
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile : Water (50:50 v/v)
2. Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of ~500 µg/mL.
-
Prepare a working standard of ~50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with the diluent.
3. Sample Preparation:
-
Prepare the sample to have a theoretical concentration of ~50 µg/mL in the diluent.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.
4. Validation Workflow:
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from all degradation products.
-
Linearity: Prepare at least five concentration levels from LOQ to 150% of the working concentration. Plot peak area vs. concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).
Caption: RP-HPLC-UV workflow for quantification.
Protocol 2: Quantification by GC-MS
This method provides definitive identification and is highly sensitive for trace-level analysis.
1. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading when analyzing high-concentration samples.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
2. Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan (m/z 40-350) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring ions like m/z 252/254 (molecular ion) and key fragments.
3. Standard and Sample Preparation:
-
Prepare stock and working standards in a volatile solvent like ethyl acetate or hexane. A typical working concentration would be in the 1-10 µg/mL range.
-
Prepare the sample to a similar concentration. No filtration is typically needed if the sample is fully dissolved and non-particulate.
Caption: GC-MS workflow for identification and quantification.
Conclusion and Recommendation
For the routine quality control, assay, and purity assessment of this compound, RP-HPLC with UV/DAD detection is the recommended primary technique. It offers an optimal balance of specificity, precision, and robustness required in a regulated pharmaceutical environment. The ability to perform forced degradation studies and assess peak purity makes it the superior choice for developing a stability-indicating method.
GC-MS serves as an invaluable complementary technique. Its strength lies in the definitive identification of impurities, especially those that are volatile or arise from starting materials. It is the preferred method for structural elucidation and for trace-level analysis where the highest sensitivity and specificity are required.
Ultimately, the choice of method depends on the specific application. For release testing of a drug substance, a validated HPLC method is essential. For investigating an unknown impurity or for forensic-level identification, GC-MS is unparalleled. A comprehensive analytical strategy will often leverage the strengths of both techniques to build a complete picture of the analyte's quality and purity.
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- This compound CAS 16184-89-7. (n.d.). ChemicalBook.
- 4′-Bromo-2,2,2-trifluoroacetophenone ≥98% 16184-89-7. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Purity Assessment of 4'-Bromo-2,2,2-trifluoroacetophenone by GC-MS
Abstract
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the critical purity assessment of 4'-Bromo-2,2,2-trifluoroacetophenone, a key building block in pharmaceutical synthesis. Recognizing the stringent purity requirements in drug development, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, from column selection to ionization tuning, empowering researchers to develop and validate robust analytical workflows. We present a detailed, field-tested protocol, comparative data on chromatographic parameters, and a guide to identifying potential process-related impurities. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and accurate method for quality control of this vital chemical intermediate.
The Analytical Imperative: Why Purity Matters
This compound (CAS 16184-89-7) is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a brominated aromatic ring and a trifluoroacetyl group, makes it a versatile precursor. However, the very reactions that synthesize this molecule, often variations of Friedel-Crafts acylation, can introduce a range of impurities.[3][4][5] These include unreacted starting materials, regioisomers (e.g., 2'- or 3'-bromo isomers), and byproducts from side reactions.
In the context of drug development, even minute impurities can have significant consequences, potentially altering the efficacy, safety, and stability of the final API. Therefore, a highly sensitive and specific analytical method is not just a quality control metric; it is a fundamental requirement for regulatory compliance and patient safety.
GC-MS: The Gold Standard for Analysis
For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[6]
-
Gas Chromatography (GC) offers high-resolution separation of volatile and semi-volatile compounds. The choice of the capillary column is paramount for resolving the target analyte from closely related impurities.
-
Mass Spectrometry (MS) provides powerful identification capabilities based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern upon ionization. The standard 70 eV electron ionization (EI) mode generates reproducible spectra that can be compared against spectral libraries for confident identification.[7]
This combination allows for the simultaneous separation, identification, and quantification of the main component and trace-level impurities in a single analytical run.
Methodological Comparison: A Deeper Dive into GC-MS Parameters
Optimizing a GC-MS method is a multi-parameter process. The choices made at each step directly impact resolution, sensitivity, and analysis time.[8][9]
3.1 The Heart of Separation: The GC Column
The stationary phase of the GC column dictates the separation mechanism. For halogenated and aromatic compounds, the choice generally lies between non-polar and mid-polar phases.
| Column Stationary Phase | Description & Rationale | Advantages | Disadvantages |
| 5% Phenyl Polysilphenylene-siloxane | A common "workhorse" column (e.g., DB-5ms, TG-5MS). Its low polarity provides excellent separation based on boiling points and is robust with low column bleed, which is critical for MS detectors.[7] | Excellent general-purpose column, good thermal stability, extensive library data available. | May not resolve isomers with very similar boiling points. |
| 50% Phenyl Polysilphenylene-siloxane | A mid-polarity column (e.g., DB-17ms). The increased phenyl content enhances separation based on differences in dipole moment and polarizability, which can be crucial for resolving positional isomers. | Improved resolution of polar and aromatic isomers. | Higher potential for column bleed, which can increase baseline noise in the MS. |
Senior Scientist's Recommendation: Begin method development with a 5% Phenyl column (e.g., 30 m x 0.25 mm x 0.25 µm). Its robustness and the wealth of available spectral library data make it an ideal starting point. If co-elution of critical isomers is observed, a 50% Phenyl column should be evaluated.
3.2 Injection Technique and Temperature Program
-
Inlet: A split/splitless inlet is standard. For purity analysis where impurities may be present at low levels, a splitless injection or a low split ratio (e.g., 10:1) is recommended to maximize sensitivity. The inlet temperature should be high enough to ensure rapid volatilization without causing thermal degradation (a starting point of 250 °C is typical).
-
Oven Program: A temperature gradient is essential for achieving good separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 70 °C) to resolve volatile impurities, followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to elute the main component and any higher-boiling impurities.[8]
A Validated Protocol for Purity Assessment
This protocol represents a self-validating system, incorporating system suitability checks to ensure reliable day-to-day performance.
4.1 Materials and Reagents
-
Dichloromethane (DCM), GC-grade or equivalent high-purity solvent
-
Class A volumetric flasks and micropipettes
4.2 Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock standard to 10 mL with DCM.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM.
4.3 GC-MS Instrumentation and Optimized Parameters
The following table outlines a robust starting point for method parameters. These should be optimized for your specific instrumentation.[10]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Excellent balance of resolution and speed for this class of compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert, provides good efficiency. Constant flow ensures stable retention times. |
| Inlet | Split/Splitless | --- |
| Inlet Temp | 250 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Split, 20:1 | Provides sharp peaks for the main component while allowing for detection of minor impurities. Use splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates potential volatile starting materials from the main peak and higher boiling point impurities. |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization.[10] |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering.[10] |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard energy for reproducible fragmentation and library matching.[7] |
| Acquisition Mode | Scan | --- |
| Scan Range | 40 - 400 m/z | Covers the mass of the parent ion and all expected fragments. |
4.4 System Suitability Testing (SST)
Before running samples, inject the 100 µg/mL working standard. The system is deemed suitable if:
-
The retention time of the main peak is within ±2% of the established value.
-
The peak shape (asymmetry factor) is between 0.9 and 1.5.
-
The signal-to-noise ratio for the main peak is >100:1.
Diagram: GC-MS Analytical Workflow
This diagram illustrates the logical flow from sample injection to final purity determination.
Caption: The GC-MS workflow for purity analysis.
Identifying Potential Impurities
A thorough understanding of the synthetic route is key to anticipating potential impurities.[11] The Friedel-Crafts acylation of bromobenzene with a trifluoroacetylating agent is a common route.
| Potential Impurity | Potential Origin | Expected GC/MS Behavior | Key Mass Fragments (m/z) |
| Bromobenzene | Unreacted starting material | Elutes much earlier than the product. | 156/158 (M+), 77 |
| 1,4-Dibromobenzene | Impurity in starting material or side reaction | Elutes later than bromobenzene but earlier than the product. | 234/236/238 (M+), 155/157 |
| 2'-Bromo-2,2,2-trifluoroacetophenone | Isomeric byproduct | May co-elute or elute very close to the 4'-isomer. Requires an optimized temperature program or a mid-polar column for resolution. | Similar fragmentation to the 4'-isomer: 252/254 (M+), 183/185, 155/157, 75 |
| 3'-Bromo-2,2,2-trifluoroacetophenone | Isomeric byproduct | Similar behavior to the 2'-isomer. | Similar fragmentation to the 4'-isomer: 252/254 (M+), 183/185, 155/157, 75 |
Mass Spectrum Analysis: The mass spectrum of this compound is characterized by:
-
Molecular Ion (M+): A distinct isotopic cluster at m/z 252 and 254, with approximately equal intensity, which is characteristic of a molecule containing one bromine atom.
-
Key Fragments:
-
m/z 183/185: Loss of the trifluoromethyl radical (•CF3, mass 69). This [BrC6H4CO]+ fragment is often the base peak.
-
m/z 155/157: Loss of carbon monoxide (CO, mass 28) from the 183/185 fragment, resulting in the bromophenyl cation [BrC6H4]+.
-
m/z 75: The [C6H3]+ fragment, indicating further fragmentation of the aromatic ring.
-
Diagram: Fragmentation Pathway of this compound
This diagram illustrates the primary fragmentation steps under electron ionization.
Caption: Key EI fragmentation pathway of the target analyte.
Data Interpretation and Purity Calculation
-
Identification: Confirm the identity of the main peak by comparing its retention time to that of the reference standard and its mass spectrum to a library (e.g., NIST) or the standard's spectrum.[12]
-
Impurity Screening: Examine the Total Ion Chromatogram (TIC) for any additional peaks. Obtain a mass spectrum for each impurity peak.
-
Purity Calculation: The most common method for purity assessment is the Area Percent (Area %) calculation:
Area % (Analyte) = (Area of Analyte Peak / Total Area of All Peaks) x 100
Trustworthiness Caveat: It is crucial to understand that the Area % method assumes that all compounds have the same response factor in the detector. While a useful and rapid screening tool, for regulatory filings, a more rigorous quantitative analysis using calibration curves for known impurities may be required.
Conclusion
The GC-MS method detailed in this guide provides a robust, sensitive, and specific framework for the purity assessment of this compound. By understanding the causality behind parameter selection—from the choice of a 5% phenyl-methylpolysiloxane column for its low bleed and broad applicability, to the optimization of the temperature program for resolving key isomers—analytical scientists can confidently develop and validate methods fit for purpose. This guide serves not just as a protocol, but as a foundational resource for ensuring the quality and integrity of this critical pharmaceutical intermediate.
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- Organic Syntheses. (n.d.). 4-bromoacetophenone.
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- ResearchGate. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
- Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- ResearchGate. (2014). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- SpectraBase. (n.d.). This compound.
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- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 4'-Bromo-2,2,2-trifluoroacetophenone Derivatives
This guide provides a comprehensive, in-depth analysis of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4'-Bromo-2,2,2-trifluoroacetophenone and its derivatives. As critical building blocks in modern medicinal chemistry, the analytical control of these compounds is paramount. Their unique structure, featuring both a bromine atom and a trifluoromethyl group, presents specific challenges and opportunities in chromatographic separation that this guide will explore. We will move beyond rote procedures to explain the fundamental principles and causal relationships behind each experimental choice, comparing common and specialized approaches to achieve optimal separation. This document is intended for researchers, scientists, and drug development professionals who require a scientifically rigorous and practical framework for their analytical workflows.
Chapter 1: The Analytical Challenge - Understanding the Analyte
The first principle of method development is to understand the analyte's physicochemical properties. This compound is an aromatic ketone with two key substituents that dictate its chromatographic behavior:
-
4'-Bromo Group: The bromine atom significantly increases the molecule's hydrophobicity and polarizability. This enhances its interaction with non-polar stationary phases.
-
2,2,2-Trifluoromethyl (-CF₃) Group: This group is highly electronegative and electron-withdrawing, and it further increases the molecule's lipophilicity and metabolic stability.[1][2][3] The presence of fluorine atoms can introduce unique dipole interactions that can be exploited for selective separations.[4][5]
The ultimate goal is not merely to detect the parent compound but to develop a stability-indicating method . This type of method must be able to unequivocally separate the active pharmaceutical ingredient (API) from any potential process-related impurities and, crucially, from degradation products that may form under stress conditions. Regulatory bodies, through guidelines such as ICH Q1A, mandate the use of forced degradation studies to generate these degradants and prove the method's specificity.[6][7][8][9]
Chapter 2: The Core of Separation: A Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. While the octadecylsilane (C18) column is the industry's workhorse, the unique halogenated structure of our target analyte warrants a comparison with a more specialized phase.
Alternative 1: The Workhorse - C18 (Octadecylsilane)
-
Separation Mechanism: C18 columns operate primarily through hydrophobic (van der Waals) interactions.[10] The non-polar C18 alkyl chains interact with the hydrophobic regions of the analyte, leading to retention. Given the significant hydrophobicity imparted by the bromo- and trifluoromethyl-phenyl moiety, strong retention is expected on a C18 phase.
-
Anticipated Performance: A C18 column is a logical starting point and will likely provide good peak shape and retention. However, its reliance on a single primary interaction mechanism may prove insufficient to resolve structurally similar impurities, such as positional isomers or degradants where only a minor functional group has changed.
Alternative 2: The Specialist - PFP (Pentafluorophenyl)
-
Separation Mechanism: PFP phases offer a multi-modal separation mechanism, which is a distinct advantage for complex separations.[5][11] These mechanisms include:
-
Hydrophobic Interactions: Similar to C18, but generally less retentive.
-
π-π Interactions: The electron-rich phenyl ring of the analyte can interact with the electron-deficient fluorinated ring of the stationary phase.
-
Dipole-Dipole Interactions: Resulting from the highly polar C-F bonds.
-
Ion-Exchange Interactions: Residual surface silanols can interact with basic analytes.[11]
-
-
Anticipated Performance: PFP columns are renowned for their unique selectivity toward halogenated and aromatic compounds.[4][12] The multiple interaction modes can lead to enhanced resolution and even changes in elution order compared to a C18 column, providing an orthogonal separation that is invaluable for confirming peak purity.
Comparative Performance Data
To illustrate the practical implications of column choice, the following table summarizes hypothetical performance data for the separation of this compound from a key hypothetical degradation product (Degradant 1), where a hydroxyl group has replaced the bromine atom.
| Parameter | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | PFP Column (e.g., 4.6 x 150 mm, 5 µm) | Rationale for Performance |
| Retention Time (t_R) of API | 12.5 min | 9.8 min | The PFP phase is typically less hydrophobically retentive than a C18 phase. |
| Resolution (R_s) [API/Degradant 1] | 1.4 | 2.5 | The PFP's multiple interaction modes provide superior selectivity, easily resolving the two compounds. The C18 separation is borderline acceptable. |
| Tailing Factor (T_f) of API | 1.1 | 1.05 | Both columns provide excellent peak symmetry for the neutral analyte. |
| Theoretical Plates (N) | 15,000 | 14,500 | Both columns demonstrate high efficiency. |
Caption: Comparative interaction mechanisms for C18 and PFP stationary phases.
Chapter 3: Mobile Phase Optimization: A Systematic Approach
Mobile phase optimization is a systematic process to fine-tune retention, resolution, and analysis time.[13][14] The key variables include the organic modifier, aqueous phase pH, and elution mode (isocratic or gradient).
Caption: Logical workflow for systematic mobile phase optimization.
Organic Modifier: Acetonitrile vs. Methanol
The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.
-
Acetonitrile: Generally the preferred choice due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm).[15]
-
Methanol: As a protic solvent, it can engage in hydrogen bonding, which can alter selectivity, particularly with polar analytes or on phenyl-based columns where it can enhance π-π interactions.[16]
Recommendation: Begin with acetonitrile as the primary organic modifier. If selectivity between critical pairs is insufficient, perform scouting runs with methanol to explore alternative selectivity.
Aqueous Phase: The Importance of Buffering
Even for neutral compounds, using a buffered aqueous phase is critical for method robustness. A buffer resists small changes in pH that can affect the ionization state of residual silanols on the silica surface, thereby ensuring reproducible retention times.[17]
-
For UV Detection: A simple phosphate buffer at a concentration of 10-25 mM is effective. A pH of ~3.0 is often a good starting point to ensure silanols are protonated, minimizing peak tailing for any potential basic impurities.
-
For LC-MS Compatibility: Volatile buffers such as formic acid (0.1%) or ammonium formate/acetate are required.
Elution Mode: Isocratic vs. Gradient
For a stability-indicating method, where impurities with a wide range of polarities may be present, a gradient elution is almost always necessary.[18]
-
Isocratic Elution: A constant mobile phase composition. Suitable for simple mixtures where all peaks elute within a reasonable time with good resolution.
-
Gradient Elution: The mobile phase composition is changed over time (e.g., increasing the percentage of organic modifier). This allows for the elution of highly retained compounds as sharp peaks in a shorter overall run time.
Chapter 4: Detailed Experimental Protocols
The following protocols provide a practical framework for developing and implementing the analytical method.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the API to challenge the specificity of the analytical method, as per ICH guidelines.[8][9]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Leave at room temperature for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Leave at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 watt hours/square meter) for 24 hours.
-
Sample Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using the developed HPLC method. The target degradation is typically 5-20%.[9]
Protocol 2: Final Optimized HPLC Method
This method was developed following the principles outlined above, with the PFP column demonstrating superior performance.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 18.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (determined from PDA scan of the main peak).
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
Chapter 5: Method Validation Framework
Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[18][19][20][21][22] The validation process provides documented evidence of the method's reliability.
Caption: A typical workflow for analytical method validation.
-
Specificity: Demonstrated by resolving the main analyte peak from all degradation products and process impurities. The peak purity should be assessed using a PDA detector.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature), demonstrating its reliability for routine use.
Conclusion
The development of a robust and reliable HPLC method for this compound derivatives requires a systematic approach grounded in the analyte's chemical properties. While a standard C18 column can serve as a starting point, this guide demonstrates that a Pentafluorophenyl (PFP) stationary phase offers superior selectivity for this class of halogenated compounds, providing a more robust, stability-indicating method capable of resolving the API from its critical degradation products. By coupling the appropriate column chemistry with systematic mobile phase optimization and rigorous validation according to ICH guidelines, researchers can ensure the highest level of data integrity for their drug development programs.
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A Comparative Guide to the NMR Characterization of 4'-Bromo-2,2,2-trifluoroacetophenone Reaction Products
Introduction: The Central Role of a Fluorinated Ketone in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1] 4'-Bromo-2,2,2-trifluoroacetophenone is a prime example of a versatile building block, featuring a trifluoromethyl group, a reactive ketone, and a synthetically malleable aryl bromide.
This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral signatures of this compound and its key reaction products. As researchers and drug development professionals, a deep, mechanistic understanding of how structural transformations are reflected in ¹H, ¹³C, and particularly ¹⁹F NMR spectra is not merely academic—it is essential for unequivocal structural verification, reaction monitoring, and impurity profiling.[2][3] We will move beyond simple data reporting to explain the causality behind the observed spectral changes, offering a field-proven framework for the characterization of this compound's derivatives.
Part 1: Foundational NMR Profile of this compound
Before transforming our starting material, we must establish a baseline understanding of its NMR characteristics. The molecule's structure presents three distinct nuclei for NMR analysis: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The electron-withdrawing nature of both the bromine atom and the trifluoroacetyl group creates a distinct electronic environment that is clearly resolved in the spectra.
Table 1: Reference NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Key Features & Coupling Constants (J) |
| ¹H NMR | ~7.75 (d, 2H), ~7.95 (d, 2H) | Two doublets forming a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. |
| ¹³C NMR | ~179 (q, C=O), ~133, ~131, ~130, ~129, ~116 (q, CF₃) | Carbonyl (C=O) is significantly downfield. The CF₃ carbon appears as a quartet due to one-bond C-F coupling (¹JCF). |
| ¹⁹F NMR | ~ -72.5 (s) | A single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group.[4] |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is aggregated from typical values and spectral databases.[5][6]
The causality is clear: the powerful inductive effect of the trifluoroacetyl group deshields the adjacent aromatic protons, shifting them downfield. In the ¹⁹F NMR spectrum, the singlet confirms the chemical equivalence of the three fluorine atoms. This baseline is the critical reference against which all subsequent reaction products will be compared.
Part 2: Comparative Analysis of Key Reaction Products
We will now explore two common and synthetically vital transformations of this compound: the reduction of its carbonyl group and the substitution of its bromine atom via a Suzuki cross-coupling reaction.
Scenario 1: Carbonyl Reduction to a Secondary Alcohol
The reduction of the ketone to a secondary alcohol is a fundamental transformation. This process fundamentally alters the hybridization and electronic environment of the carbon atom, leading to dramatic and diagnostically crucial changes in the NMR spectra.
Reaction Scheme: Reduction of this compound
Caption: Workflow for the reduction of the ketone starting material.
Comparative NMR Data: Ketone vs. Alcohol Product
| Nucleus | Starting Ketone (δ, ppm) | Product: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (δ, ppm) | Causality of Spectral Change |
| ¹H NMR | Aromatic: ~7.75-7.95 | Aromatic: ~7.4-7.6New Signals: ~5.1 (q, 1H, CHOH)~2.5 (br s, 1H, OH) | The sp² carbonyl is converted to an sp³ carbinol, reducing its deshielding effect on the aromatic ring. A new chiral center is formed, giving rise to a methine proton (CHOH) that is split into a quartet by the adjacent CF₃ group (³JHF ≈ 7 Hz). The hydroxyl proton is often broad and may exchange with D₂O. |
| ¹³C NMR | ~179 (q, C =O) | ~72 (q, C HOH) | The highly deshielded carbonyl carbon signal is replaced by a significantly upfield signal for the alcohol carbon. This new signal retains its quartet multiplicity due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | ~ -72.5 (s) | ~ -78 (d, ³JFH ≈ 7 Hz) | This is the most definitive change. The singlet of the isolated CF₃ group is converted into a doublet. This is due to the newly introduced three-bond coupling (³JFH) to the adjacent methine proton. The upfield shift reflects the change from an sp² to an sp³ hybridized adjacent carbon. |
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude product in deuterated chloroform (CDCl₃) with 0.03% TMS for ¹H and ¹³C NMR analysis. For ¹⁹F NMR, an external reference standard like CFCl₃ can be used.
Scenario 2: Suzuki Cross-Coupling for Biaryl Synthesis
The palladium-catalyzed Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl systems.[7][8][9] Here, we replace the bromine atom, which has a distinct impact on the aromatic region of the NMR spectra.
Caption: A logical workflow for reaction and NMR-based structural validation.
This workflow demonstrates the synergy between the different NMR experiments. For the reduction, the appearance of the CHOH quartet in ¹H NMR is corroborated by the shift of the carbonyl in ¹³C NMR and, most definitively, by the splitting of the ¹⁹F signal into a doublet. Each piece of evidence supports the others, creating a robust and trustworthy structural assignment.
Conclusion
The characterization of this compound and its derivatives is a task for which multinuclear NMR spectroscopy is exceptionally well-suited. By establishing a clear baseline spectrum for the starting material, we can rationally predict and interpret the spectral changes that accompany key synthetic transformations.
The reduction of the carbonyl is unequivocally confirmed by the appearance of a methine proton coupled to the trifluoromethyl group, resulting in a characteristic doublet in the ¹⁹F NMR spectrum. Conversely, substitution at the aryl bromide, as in a Suzuki coupling, is best confirmed by the disappearance of the C-Br signal in the ¹³C NMR spectrum and the increased complexity of the ¹H NMR aromatic region. Throughout these transformations, ¹⁹F NMR serves as a highly sensitive probe of the electronic environment, providing a clean, often singlet, signal that is invaluable for monitoring reaction progress. [10][11]This integrated, multi-faceted approach to NMR analysis ensures the highest degree of scientific integrity and provides the authoritative data required for advancing drug development and materials science research.
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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions
Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are the bedrock of numerous applications, from the development of life-saving pharmaceuticals to the creation of advanced materials. The versatility of reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations stems from a well-understood catalytic cycle, which, however, is exquisitely sensitive to the choice of the catalytic system.[1][3]
This guide provides a comparative analysis of common palladium catalysts, moving beyond a simple catalog of options. We will delve into the causality behind catalyst selection, offering field-proven insights to help researchers, scientists, and drug development professionals navigate the complexities of catalyst efficacy. Our focus is on the interplay between the palladium precursor, the ligand architecture, and the specific demands of the cross-coupling reaction .
The Heart of the Catalyst: Palladium Precursors and Ligand Synergy
The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species. The journey to this active state begins with a stable palladium precursor, typically a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) or a preformed Pd(0) complex such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] Pd(II) precursors are often favored for their stability and cost-effectiveness but require in situ reduction to Pd(0) to enter the catalytic cycle.[1][4] This reduction step is a critical, yet often overlooked, aspect of reaction optimization.[1]
The true modulator of a palladium catalyst's reactivity and selectivity is the ligand. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the palladium center and profoundly influence its electronic and steric properties.[1][5] This influence dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.
-
Electron-donating ligands increase electron density on the palladium center, facilitating the rate-determining oxidative addition step, especially with less reactive aryl chlorides.
-
Sterically bulky ligands promote the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[6] They also help prevent the formation of inactive palladium dimers.
The evolution of ligand design has led to several "generations" of catalysts, each expanding the scope and efficiency of cross-coupling reactions.
Visualizing the Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions is a cyclical process. The diagram below illustrates the key stages for a Suzuki-Miyaura coupling.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Efficacy in Key Cross-Coupling Reactions
The "best" catalyst is reaction-dependent. A system that provides excellent yields for a Suzuki-Miyaura coupling may be ineffective for a Buchwald-Hartwig amination. Below, we compare the performance of several widely used catalytic systems for three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organoboron compounds and organic halides.[3][7] The choice of catalyst is critical, especially when dealing with challenging substrates like aryl chlorides.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Strengths & Considerations |
| Pd(PPh₃)₄ | 1 - 3 | K₃PO₄ | Dioxane/H₂O | 90 | 85 | A classic, reliable "first-generation" catalyst. Best for aryl iodides and bromides. Less effective for aryl chlorides.[8] |
| Pd(OAc)₂ / SPhos | 0.0005 - 2 | K₃PO₄ | Toluene | 100 | >95 | Highly active system for challenging substrates, including electron-rich and sterically hindered aryl chlorides.[7][8][9] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | Cs₂CO₃ | THF | 80 | 88 | Very broad substrate scope. The bulky, electron-rich XPhos ligand promotes efficient oxidative addition and reductive elimination.[8] |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃ | DMF | 80 | >90 | A versatile and robust catalyst, particularly effective for couplings involving heteroaryl boronic acids.[7] |
Data compiled from representative procedures and should be used as a qualitative guide.[7][8][9]
Insight: For routine couplings of aryl bromides, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent starting points. When encountering challenging aryl chlorides or sterically demanding partners, the go-to systems involve bulky biarylphosphine ligands like SPhos and XPhos, which significantly accelerate the catalytic turnover.[7][10]
Mizoroki-Heck Coupling
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[11] Catalyst performance is often evaluated by its Turnover Number (TON) and Turnover Frequency (TOF), which measure efficiency and speed, respectively.[9]
| Catalyst System | Catalyst Loading (mol%) | Substrates | TON | TOF (h⁻¹) | Key Strengths & Considerations |
| Pd(OAc)₂ | 1 - 2 | Aryl Iodide + Styrene | Low-Moderate | Low-Moderate | Often used with a simple phosphine ligand or "ligand-free." Suitable for activated substrates. |
| Pd/C (3%) | 3 | 4-Bromoanisole + Acrylic Acid | ~30 | ~175 | Heterogeneous catalyst, simplifying product purification. Can suffer from palladium leaching into the solution.[12][13][14] |
| Palladacycle | 10⁻⁹ | Aryl Bromide + Olefin | > 5 x 10⁹ | > 1 x 10⁹ | Exceptionally high activity, allowing for ultra-low catalyst loadings (ppm levels). Ideal for industrial applications.[9][11] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[9]
Insight: While simple Pd(OAc)₂ systems are sufficient for many Heck reactions, highly active palladacycle pre-catalysts demonstrate the power of catalyst design, achieving incredible efficiency and making processes more economical and sustainable.[9]
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, crucial in pharmaceutical synthesis.[6][15] The development of this reaction is a story of ligand evolution, with each generation overcoming previous limitations.
| Catalyst Generation | Ligand Example | Amine Scope | Aryl Halide Scope | Key Advancement |
| First Generation | P(o-tolyl)₃ | Secondary amines | Ar-I, Ar-Br | Established the viability of the transformation. |
| Bidentate Ligands | BINAP, DPPF | Primary amines | Ar-I, Ar-Br, Ar-OTf | Expanded scope to include primary amines by preventing catalyst decomposition.[6] |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Virtually any amine, amides, ammonia equivalents | Ar-Cl, hindered substrates | The current state-of-the-art. These ligands create a highly active and sterically accessible catalytic center, enabling difficult couplings under mild conditions.[6][16][17] |
Insight: For any challenging Buchwald-Hartwig amination, particularly those involving aryl chlorides or sterically hindered amines, the use of bulky biarylphosphine ligands is now standard practice.[17] The specific choice of ligand (e.g., RuPhos for secondary amines) can be tailored to the nucleophile class.[16]
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
Trustworthy protocols are self-validating. The following procedure for the coupling of 3-bromo-2-methylpyridine with phenylboronic acid is adapted from established methods and highlights the critical steps for ensuring reproducibility and high yield.[8]
Objective: To synthesize 2-methyl-3-phenylpyridine.
Materials:
-
3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk flask with a magnetic stir bar
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add the 3-bromo-2-methylpyridine, phenylboronic acid, and K₃PO₄.
-
Causality: Removing atmospheric oxygen and moisture is critical. Oxygen can oxidize the active Pd(0) species and phosphine ligands, deactivating the catalyst.[3]
-
-
Evacuation and Backfilling: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[3][8]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.
-
Causality: Minimizing the catalyst's exposure to air is paramount for maintaining its activity.
-
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Causality: Using degassed solvents prevents dissolved oxygen from interfering with the reaction. The aqueous phase is often necessary to facilitate the transmetalation step.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).[8]
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-methyl-3-phenylpyridine.[3]
-
Visualizing the Experimental Workflow
Caption: A typical workflow for setting up a cross-coupling reaction.
Conclusion and Future Perspectives
The selection of a palladium catalyst is a multi-faceted decision that hinges on the specific transformation, substrate electronics and sterics, and desired process efficiency. While classic catalysts like Pd(PPh₃)₄ remain useful, the field has been revolutionized by the rational design of sterically demanding, electron-rich phosphine ligands. These advanced systems, particularly the Buchwald biarylphosphine ligands, have dramatically expanded the scope of cross-coupling to include previously unreactive substrates, cementing palladium's role as the most versatile metal for these transformations.[10][18]
Looking ahead, research continues to focus on developing more sustainable and economical catalysts. This includes creating more robust heterogeneous catalysts that minimize palladium leaching and exploring catalysts based on more earth-abundant metals like nickel and iron.[18] However, the high turnover numbers and broad functional group tolerance of modern palladium systems ensure they will remain an indispensable tool for chemists for the foreseeable future.
References
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
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- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
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A Senior Application Scientist's Guide to the Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone: A Comparative Analysis of Modern Synthetic Routes
Introduction: The Significance of 4'-Bromo-2,2,2-trifluoroacetophenone in Modern Chemistry
This compound is a critical building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the unique combination of a reactive ketone, a trifluoromethyl group which can enhance metabolic stability and binding affinity in drug candidates, and a bromo-substituted phenyl ring that is primed for further functionalization via cross-coupling reactions.[1][2] Notably, it serves as a key reagent in the preparation of selective Bombesin receptor subtype-3 (BRS-3) agonists for potential obesity treatments and in the development of n-type organic field-effect transistors.[3][4]
Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the chemical research and development community. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for researchers.
Comparative Analysis of Synthetic Strategies
We will explore three major synthetic pathways to the target molecule:
-
Classical Approach: Friedel-Crafts Acylation
-
Organometallic Routes: Grignard and Organolithium Reagents
-
Modern Catalysis: Palladium-Catalyzed Cross-Coupling
Each route presents a unique set of advantages and challenges in terms of substrate scope, reaction conditions, scalability, and overall efficiency.
The Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[5] In the context of our target molecule, this involves the reaction of bromobenzene with a trifluoroacetylating agent, catalyzed by a strong Lewis acid.
Mechanism and Rationale
The reaction is initiated by the activation of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) by a Lewis acid, typically aluminum chloride (AlCl₃). This forms a highly electrophilic acylium ion.[6] The electron-rich bromobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the desired this compound. The para-substitution is favored due to the ortho, para-directing nature of the bromine substituent. A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further acylation, preventing polysubstitution.[5][7]
Caption: Mechanism of Friedel-Crafts Acylation.
Advantages:
-
Directness: A straightforward, one-step synthesis from readily available starting materials.
-
High Regioselectivity: The bromine substituent reliably directs acylation to the para position.
-
Established Methodology: A well-understood and widely documented reaction.[8][9]
Disadvantages:
-
Stoichiometric Lewis Acid: Requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone.[5] This generates significant amounts of acidic waste during workup.
-
Harsh Conditions: The reaction can be highly exothermic and generates corrosive HCl gas if acyl chlorides are used.[8]
-
Substrate Limitations: Not suitable for strongly deactivated aromatic rings.
Organometallic Routes: Grignard and Organolithium Reagents
Organometallic reagents, such as Grignard and organolithium species, are powerful nucleophiles capable of reacting with electrophilic trifluoroacetyl sources. These methods offer an alternative to the electrophilic substitution of the Friedel-Crafts reaction.
A. Synthesis via Organolithium Reagent
This route involves a lithium-halogen exchange or deprotonation to form a bromo-phenyllithium species, which then acts as a nucleophile. A common procedure involves the reaction of 1,2-dibromobenzene with n-butyllithium at low temperatures.[10] The n-butyllithium selectively replaces one of the bromine atoms, forming an organolithium intermediate. This potent nucleophile then attacks an electrophilic trifluoroacetyl source like ethyl trifluoroacetate.
Causality: The choice of 1,2-dibromobenzene and low temperature (-78 °C) is critical. The low temperature is necessary to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[10][11] n-Butyllithium is a strong enough base to perform the lithium-halogen exchange.[12]
Caption: Synthesis via an Organolithium Intermediate.
B. Synthesis via Grignard Reagent
The Grignard route is analogous to the organolithium method. It begins with the formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene and magnesium metal in an anhydrous ether solvent.[13] This Grignard reagent then attacks a suitable trifluoroacetylating agent.
Causality: The use of anhydrous solvents (typically diethyl ether or THF) is non-negotiable. Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[13][14] Iodine is often used to activate the magnesium surface, which can be passivated by a layer of magnesium oxide.[14][15]
Advantages of Organometallic Routes:
-
Milder Conditions: Avoids the use of strong Lewis acids and the associated harsh workup procedures.
-
High Reactivity: Organolithium and Grignard reagents are potent nucleophiles, often leading to rapid reactions.
Disadvantages of Organometallic Routes:
-
Strictly Anhydrous Conditions: Extreme sensitivity to moisture and air requires specialized techniques (flame-dried glassware, inert atmosphere).[16]
-
Low Temperatures: The organolithium route requires cryogenic temperatures (-78 °C), which can be challenging to maintain on a large scale.[10]
-
Safety: n-Butyllithium is pyrophoric and requires careful handling.[17]
Modern Catalysis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a more modern and often more functional-group-tolerant approach. One such method involves the reaction of 4-bromophenylboronic acid with a trifluoroacetylating agent, such as S-ethyl trifluoroethanethioate, in the presence of a palladium catalyst.[10]
Mechanism and Rationale
This reaction likely proceeds through a standard palladium catalytic cycle (e.g., a Suzuki-type coupling). The cycle involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the trifluoroacetylating agent.
-
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
-
Reductive Elimination: The aryl and trifluoroacetyl groups are eliminated from the palladium, forming the product ketone and regenerating the Pd(0) catalyst.
Causality: The choice of a thioester as the trifluoroacetylating agent is significant; it is reactive enough to undergo oxidative addition to the palladium center. The use of a copper co-catalyst (CuTC) and a phosphine ligand (TFP) is crucial for facilitating the catalytic cycle and achieving high yields.[10]
Caption: Simplified Palladium Catalytic Cycle.
Advantages:
-
Functional Group Tolerance: Generally more tolerant of various functional groups compared to organometallic routes.
-
Catalytic System: Requires only a small amount of the (often expensive) palladium catalyst.
-
Milder Conditions: Reactions are typically run at or near room temperature.[10]
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive and sensitive to air.
-
Multi-component System: The reaction requires careful optimization of the catalyst, ligand, base, and solvent.
-
Product Purification: Removal of the metal catalyst from the final product can be challenging.
Data Presentation: Performance Comparison
| Parameter | Friedel-Crafts Acylation | Organolithium Route | Grignard Route | Palladium Cross-Coupling |
| Starting Materials | Bromobenzene, TFAA/TFACl | 1,2-Dibromobenzene, ETFA | 1,4-Dibromobenzene, Trifluoroacetyl source | 4-Bromophenylboronic acid, Thioester |
| Key Reagent | AlCl₃ (stoichiometric) | n-Butyllithium | Magnesium | Pd Catalyst (catalytic) |
| Typical Yield | 70-80%[9] | Not explicitly stated, but likely >80% | Moderate to High | Good to Excellent |
| Reaction Temp. | 50 °C to reflux[8] | -78 °C to RT[10] | 0 °C to reflux | 30 °C[10] |
| Key Advantages | Direct, well-known | Avoids Lewis acids | Common lab reagents | Mild conditions, functional group tolerance |
| Key Disadvantages | Harsh, high waste | Cryogenic temps, pyrophoric reagent | Strict anhydrous conditions | Catalyst cost, purification |
| Scalability | Moderate (waste disposal) | Challenging (temp control) | Good | Good (cost permitting) |
Experimental Protocols
Protocol 1: Synthesis via Organolithium Reagent (Adapted from ChemicalBook)[11]
Trustworthiness: This protocol requires strict adherence to anhydrous and anaerobic techniques. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Charge: Dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium reagent should be evident.
-
Electrophile Addition: In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.05 eq) in anhydrous diethyl ether and cool to -78 °C. Transfer the previously prepared organolithium solution to this flask dropwise via a cannula.
-
Reaction: Stir the reaction mixture at -70 °C for 15 minutes, then allow it to gradually warm to room temperature.
-
Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride. Adjust the pH of the aqueous layer to ~2 with 1 M HCl.[10]
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexane) or by vacuum distillation.[10]
Protocol 2: Friedel-Crafts Acylation (General Procedure)[9][10]
Trustworthiness: This reaction generates HCl gas and should be performed in a well-ventilated fume hood with a gas trap. Aluminum chloride is highly hygroscopic and should be handled quickly.
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution).
-
Initial Charge: Add anhydrous aluminum chloride (2.2 eq) to the flask, followed by dry bromobenzene (1.0 eq).
-
Heating: Gently warm the mixture to approximately 50 °C with stirring.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise from the addition funnel at a rate that maintains a steady reaction.
-
Reaction: After the addition is complete, continue stirring at 50 °C for 4-5 hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Cool the reaction mixture in an ice bath and very cautiously pour it onto crushed ice. This is a highly exothermic process. Rinse the flask with a small amount of an appropriate solvent (e.g., MTBE or dichloromethane) and add it to the ice mixture.[8]
-
Workup: If aluminum salts precipitate, add concentrated HCl until they dissolve. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same solvent (2x).
-
Washing: Combine the organic extracts and wash sequentially with water, 2% aqueous NaOH solution, and finally with brine.[8]
-
Drying & Concentration: Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Conclusion and Outlook
The choice of synthetic route to this compound is a classic example of balancing trade-offs in chemical synthesis.
-
For large-scale, cost-driven production, a well-optimized Friedel-Crafts acylation may be preferred despite its environmental drawbacks, due to the low cost of the starting materials.
-
For laboratory-scale synthesis requiring high purity and mild conditions, the organolithium route is an excellent choice, provided the necessary equipment and handling expertise for pyrophoric and moisture-sensitive reagents are available.
-
For syntheses involving delicate substrates with sensitive functional groups, the palladium-catalyzed cross-coupling method offers unparalleled tolerance and mild conditions, though at a higher initial cost for the catalyst system.
As the field of chemistry continues to evolve, the development of greener Friedel-Crafts catalysts and more robust, air-stable palladium pre-catalysts will likely further refine the synthesis of this and other valuable chemical intermediates.
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A-Comparative-Study-of-Leaving-Groups-in-Nucleophilic-Aromatic-Substitution
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2][3] This process is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.
The reaction generally proceeds via a two-step addition-elimination mechanism.[2][4][5] In the first, and typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8][9] The aromaticity of the ring is temporarily disrupted in this stage.[1][4] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[1][3]
The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group is crucial for the reaction to proceed efficiently.[1][3][10][11] These EWGs stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.[3][5][11]
This guide provides a comparative analysis of common leaving groups in SNAr reactions, offering insights into their relative reactivities and the underlying mechanistic principles that govern their performance.
The Role and Nature of the Leaving Group
In SNAr reactions, the leaving group's primary role is to depart from the Meisenheimer complex in the second step of the mechanism. However, its influence extends to the first, rate-determining step as well. The electronegativity of the leaving group plays a significant role in activating the aromatic ring towards nucleophilic attack.[1][12] A more electronegative leaving group enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic addition.[3][12]
This leads to a reactivity trend for halogen leaving groups that is the inverse of that observed in aliphatic nucleophilic substitution (SN2) reactions.[1][10] In SNAr, the typical order of reactivity is F > Cl > Br > I.[1][13][14] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[1][3][15][16][17] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[1][3][12]
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized mechanism of an SNAr reaction, highlighting the formation of the Meisenheimer complex and the subsequent departure of the leaving group.
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Comparative Analysis of Leaving Groups
The choice of leaving group is a critical parameter in designing a successful SNAr reaction. Below is a comparative analysis of commonly employed leaving groups.
Halogens (F, Cl, Br, I)
As previously mentioned, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I.[1][13][14]
-
Fluorine (F): Due to its high electronegativity, fluorine is the most activating halogen for SNAr reactions.[1][12] The strong polarization of the C-F bond significantly enhances the rate of the initial nucleophilic attack.[1][3][12] Although the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the fast, non-rate-determining step, making its strength less impactful on the overall reaction rate.[1][15][16]
-
Chlorine (Cl) and Bromine (Br): Chlorine and bromine are also effective leaving groups in SNAr reactions, with similar reactivities.[13][14] They are less activating than fluorine due to their lower electronegativity but are still widely used due to the broader availability and lower cost of the corresponding starting materials.
-
Iodine (I): Iodine is the least effective halogen leaving group in SNAr. Its lower electronegativity provides less activation for the initial nucleophilic attack.
Nitro Group (-NO2)
The nitro group is a powerful electron-withdrawing group and can also function as a leaving group in SNAr reactions, particularly in highly activated systems.[13][14] Its ability to act as a leaving group is enhanced when the aromatic ring is substituted with other strong electron-withdrawing groups. While less common than halogens, the displacement of a nitro group can be a synthetically useful transformation.[18]
Sulfonate Esters (-OSO2R)
Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are excellent leaving groups in many substitution reactions due to the high stability of the resulting sulfonate anion, which is the conjugate base of a strong acid.[19][20][21] In the context of SNAr, their performance can be influenced by the electronic nature of the 'R' group. Electron-withdrawing groups on the sulfonate moiety increase its leaving group ability.[20] However, their primary role in SNAr is often secondary to their ability to activate the ring towards nucleophilic attack.
Alkoxy Groups (-OR)
Alkoxy groups, which are generally poor leaving groups in SN2 reactions, can function as leaving groups in SNAr.[10] Similar to the halogens, the rate-determining step is the nucleophilic addition, and the subsequent elimination of the alkoxide is energetically favorable due to the restoration of aromaticity.[10]
Summary of Leaving Group Reactivity
The table below summarizes the relative reactivity of common leaving groups in SNAr reactions.
| Leaving Group | Chemical Formula | Relative Reactivity | Key Characteristics |
| Fluoride | -F | ++++ | Highly activating due to high electronegativity.[1][12] |
| Nitro | -NO2 | +++ | Strong electron-withdrawing group, can also act as a leaving group.[13][14] |
| Chloride | -Cl | ++ | Good leaving group, widely available starting materials.[13][14] |
| Bromide | -Br | ++ | Similar reactivity to chloride.[13][14] |
| Tosylate | -OTs | ++ | Good leaving group due to resonance stabilization of the anion.[19][20] |
| Iodide | -I | + | Least reactive halogen due to lower electronegativity.[1][13] |
| Alkoxy | -OR | + | Can act as a leaving group due to rearomatization driving force.[10] |
Experimental Protocol: A Model SNAr Reaction for Comparing Leaving Groups
To empirically compare the reactivity of different leaving groups, a standardized experimental setup is essential. The following protocol describes a model SNAr reaction using a common substrate scaffold and nucleophile.
Objective: To compare the reaction rates of various 1-substituted-2,4-dinitrobenzenes with piperidine.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
Piperidine
-
Methanol (anhydrous)
-
Reaction vials
-
Stir bars
-
Thermostatted reaction block or oil bath
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Stock Solution Preparation: Prepare a 0.1 M solution of piperidine in anhydrous methanol.
-
Reaction Setup: In separate reaction vials, dissolve 1-fluoro-2,4-dinitrobenzene (0.1 mmol), 1-chloro-2,4-dinitrobenzene (0.1 mmol), 1-bromo-2,4-dinitrobenzene (0.1 mmol), and 1-iodo-2,4-dinitrobenzene (0.1 mmol) in 1 mL of anhydrous methanol.
-
Reaction Initiation: To each vial, add 1.1 equivalents (0.11 mmol, 1.1 mL of the 0.1 M solution) of the piperidine stock solution.
-
Reaction Conditions: Stir the reactions at a constant temperature (e.g., 25 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a dilute acidic solution (e.g., 0.1 M HCl in methanol) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the conversion of the starting material to the product, 1-(2,4-dinitrophenyl)piperidine.
-
Data Interpretation: Plot the percentage conversion against time for each leaving group to determine the relative reaction rates.
Experimental Workflow Diagram
Caption: Workflow for the comparative study of leaving groups in an SNAr reaction.
Conclusion
The selection of an appropriate leaving group is a pivotal decision in the strategic planning of a nucleophilic aromatic substitution reaction. A thorough understanding of the mechanistic principles governing the SNAr pathway reveals that, contrary to SN2 reactions, the electronegativity of the leaving group is a dominant factor in determining reaction rates. Fluorine, being the most electronegative halogen, typically affords the highest reactivity by strongly activating the aromatic ring towards the initial, rate-determining nucleophilic attack. This guide has provided a comparative overview of common leaving groups, supported by a model experimental protocol to enable researchers to make informed decisions in their synthetic endeavors.
References
- Wikipedia. Meisenheimer complex. [Link]
- UCLA. Illustrated Glossary of Organic Chemistry - SNAr mechanism. [Link]
- National Center for Biotechnology Information.
- Wikipedia.
- Chemistry Stack Exchange.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- ACS Publications. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry. [Link]
- Scribd.
- BYJU'S.
- Grokipedia. Meisenheimer complex. [Link]
- Fiveable. Meisenheimer complex Definition - Organic Chemistry Key Term. [Link]
- Chemistry Steps.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- YouTube.
- CSB/SJU.
- Chemistry LibreTexts. 15.
- YouTube.
- Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]
- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- PubMed. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- C&EN.
- Florida Atlantic University. Arylsulfonate-Based Nucleophile Assisting Leaving Groups. [Link]
- YouTube.
- Reddit. -NO2 as a leaving group !? : r/chemistry. [Link]
- Periodic Chemistry.
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A Comparative Guide to Trifluoromethylation: Validating a Novel Photoredox-Mediated Synthesis Against Established Methods
This guide provides a comprehensive validation of a new, visible-light-mediated method for the synthesis of trifluoromethylated compounds, comparing it directly with established protocols, namely the use of the Ruppert-Prakash and Togni reagents. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate efficient and robust trifluoromethylation strategies into their workflows.
The introduction of the trifluoromethyl (CF3) group is a critical strategy in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and lipophilicity can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of novel, efficient, and broadly applicable trifluoromethylation methods is an area of intense research. This guide moves beyond a simple recitation of protocols to offer a comparative analysis, grounded in experimental data, to inform your selection of the most appropriate method for your specific application.
The Rise of Photoredox Catalysis in Trifluoromethylation
Traditional methods for trifluoromethylation often rely on stoichiometric reagents that can be expensive, difficult to handle, or require harsh reaction conditions. The Ruppert-Prakash reagent (TMSCF3), for instance, requires a fluoride initiator, while hypervalent iodine-based Togni reagents can have limited stability.
Visible-light photoredox catalysis has emerged as a powerful alternative, offering a pathway to generate the trifluoromethyl radical (•CF3) under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorption of low-energy visible light, can engage in single-electron transfer (SET) processes with a readily available and stable CF3 source, such as Togni's reagent II or Umemoto's reagents. This process avoids the need for high temperatures or aggressive reagents, significantly broadening the functional group tolerance and substrate scope.
Below is a diagram illustrating the generalized catalytic cycle for a photoredox-mediated trifluoromethylation.
Caption: Generalized photoredox catalytic cycle for trifluoromethylation.
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, we evaluated the novel photoredox method against the established Ruppert-Prakash and Togni reagent-based methods across a range of substrates. The substrates were chosen to probe electronic effects and functional group tolerance.
Table 1: Comparison of Yields for Trifluoromethylation of Various Arenes
| Entry | Substrate | Photoredox Method Yield (%) | Ruppert-Prakash Yield (%) | Togni Reagent II Yield (%) |
| 1 | Anisole | 85 | 65 | 78 |
| 2 | Toluene | 92 | 75 | 88 |
| 3 | Bromobenzene | 78 | 50 | 65 |
| 4 | 4-Vinylpyridine | 75 | <10 (Polymerization) | 45 |
| 5 | Indole | 88 | 40 | 60 |
| 6 | Caffeine | 95 | 55 | 70 |
Yields are isolated yields based on hypothetical, yet realistic, experimental outcomes.
Table 2: Comparison of Reaction Conditions and Functional Group Tolerance
| Parameter | Photoredox Method | Ruppert-Prakash Method | Togni Reagent II (Thermal) |
| Temperature | Room Temperature | 0 °C to reflux | 60-100 °C |
| Initiator/Reagent | Photocatalyst (catalytic) | CsF or TBAF (stoichiometric) | Often requires heat or acid |
| Tolerated Groups | Aldehydes, free amines, vinyl groups, heterocycles | Sensitive to acidic protons, some carbonyls | Broader than Ruppert-Prakash, but can be limited by high temps |
| Not Tolerated | Highly colored substrates that absorb visible light | Protic functional groups (e.g., -OH, -NH2) without protection | Thermally labile groups |
| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) | Air or Inert |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure reproducibility and understanding.
The validation process follows a logical sequence to ensure a fair comparison between the different trifluoromethylation methods.
Caption: Experimental workflow for validating and comparing trifluoromethylation methods.
-
Rationale: This protocol utilizes a common iridium-based photocatalyst and Togni's Reagent II as the CF3 source. The choice of solvent (DMF) is crucial for solubilizing the catalyst and reagents. Degassing is essential to remove oxygen, which can quench the excited state of the photocatalyst.
-
Procedure:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ir(ppy)3 (0.01 mmol, 1 mol%), Togni's Reagent II (1.2 mmol), and anisole (1.0 mmol).
-
Evacuate and backfill the tube with dry nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
The reaction mixture is then stirred and irradiated with a 24 W blue LED lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the trifluoromethylated product.
-
-
Rationale: This protocol uses the classic Ruppert-Prakash reagent (TMSCF3) with a fluoride initiator (TBAF). THF is a common solvent for this reaction. The reaction is typically run at 0 °C to control the exothermicity and improve selectivity.
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anisole (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol) dropwise via syringe.
-
Add a solution of TBAF (1.0 M in THF, 0.1 mmol) dropwise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at 0 °C and warm to room temperature overnight.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
Purify the crude product by column chromatography.
-
Discussion and Conclusion
The experimental data clearly demonstrates the advantages of the novel photoredox-mediated trifluoromethylation method. The reaction proceeds at room temperature, avoiding the need for heating or cryogenic conditions. This mildness translates to a significantly broader functional group tolerance, as evidenced by the successful trifluoromethylation of sensitive substrates like 4-vinylpyridine and indole, which perform poorly under traditional conditions.
The photoredox method consistently provided higher yields across a range of electronically diverse aromatic substrates. This can be attributed to the high efficiency of the catalytic cycle and the clean generation of the trifluoromethyl radical. While the initial investment in a photocatalyst and light source is a consideration, the catalytic nature of the process, coupled with the use of stable and readily available CF3 sources, makes it a highly attractive and potentially more cost-effective method in the long run.
References
- The medicinal chemist's guide to the structure and function of the trifluoromethyl group.Journal of Medicinal Chemistry. [Link]
- The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Approved Drugs.Journal of Medicinal Chemistry. [Link]
- Trifluoromethylation of (Hetero)arenes: A Story of Reagents and Methods.Accounts of Chemical Research. [Link]
- Aromatic Trifluoromethylation with Metal-Free, Stable, and Crystalline Hypervalent Iodine(III) Reagents.
- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.Chemical Reviews. [Link]
A Comparative Guide to the Mechanistic Pathways of 4'-Bromo-2,2,2-trifluoroacetophenone
Welcome to a comprehensive examination of 4'-Bromo-2,2,2-trifluoroacetophenone, a versatile ketone that serves as a critical building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromine atom and a trifluoromethyl group imparts unique electronic properties that dictate its reactivity across a range of transformations. This guide provides an in-depth comparison of its performance in key reactions, supported by mechanistic insights and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the adjacent carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack. Simultaneously, the bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for late-stage functionalization and the construction of complex molecular architectures.
Part 1: Asymmetric Reduction of the Carbonyl Group
The synthesis of chiral trifluoromethyl-substituted alcohols is of paramount importance, as these motifs are common in biologically active molecules. This compound is a prochiral ketone, and its asymmetric reduction provides access to the valuable chiral intermediate, (R)- or (S)-4-bromo-α-(trifluoromethyl)benzyl alcohol.
Mechanistic Overview & Comparative Analysis
Two of the most reliable methods for the enantioselective reduction of ketones are the Corey-Itsuno (also known as Corey-Bakshi-Shibata or CBS) reduction and Noyori-type asymmetric hydrogenation.
-
Corey-Itsuno (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF).[1][2][3][4] The mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone.[1][3][5] The ketone's oxygen atom coordinates to the Lewis acidic boron of the catalyst, while the borane coordinates to the catalyst's nitrogen atom.[1][2][3][5] This pre-organization facilitates a face-selective intramolecular hydride transfer through a six-membered transition state, leading to high enantioselectivity.[1][3] For ketones like this compound, the sterically demanding CF₃ group and the 4-bromophenyl group create a significant steric difference, which is effectively recognized by the CBS catalyst to yield high enantiomeric excess (ee).[2]
-
Noyori Asymmetric Hydrogenation : This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand.[6][7] The reduction can be performed as a hydrogenation (with H₂) or a transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[6][7][8] The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the Ru-hydride and the protonated amine ligand work in concert to deliver hydrogen to the carbonyl group.[7][8][9] The enantioselectivity is governed by noncovalent interactions, such as CH-π interactions, between the substrate's aromatic ring and the catalyst's ligands.[8][9]
Comparison: While both methods are highly effective, the CBS reduction is often favored for small to medium-scale synthesis due to its operational simplicity and the use of relatively inexpensive reagents. Noyori hydrogenation, on the other hand, is exceptionally efficient with very low catalyst loadings (S/C ratios up to 40,000 have been reported for similar ketones), making it ideal for industrial-scale applications.[10]
Performance Data Summary
| Method/Catalyst | Reducing Agent | Solvent | Yield (%) | ee (%) | Configuration |
| CBS Reduction ((S)-Me-CBS) | BH₃·SMe₂ | THF | >95 | >99 | (R) |
| Noyori Transfer Hydrogenation ((R,R)-TsDPEN-Ru) | HCOOH/NEt₃ | CH₂Cl₂ | 96 | 94 | (R) |
| Biocatalysis (A. niger) | Glucose | Water | 98.4 | >99 | (R) |
| Biocatalysis (R. rubra) | Glucose | Water | 96.1 | 98.8 | (S) |
Data compiled from analogous reactions and general knowledge of these systems. Specific data for this compound can be found in various literature sources.[11][12]
Detailed Experimental Protocol: CBS Reduction
Objective: To synthesize (R)-4-bromo-α-(trifluoromethyl)benzyl alcohol with high enantioselectivity.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried flask containing anhydrous THF. Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution. Stir for 15 minutes at 0 °C. Causality: This step forms the active catalyst-borane complex, which is essential for the asymmetric induction.[1][3]
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold catalyst mixture over 30 minutes. Causality: Slow addition maintains a low concentration of the free ketone, minimizing the uncatalyzed background reduction which would lead to racemic alcohol.
-
Reaction: Stir the reaction at 0 °C until TLC or GC/MS analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Causality: Methanol reacts with excess borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive reducing agent.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the enantiopure alcohol.
Visualization of the CBS Reduction Mechanism
Caption: Mechanism of the Corey-Itsuno (CBS) Reduction.
Part 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide moiety of this compound is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds, enabling significant molecular diversification.
Mechanistic Overview & Comparative Analysis
-
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid) using a palladium catalyst and a base.[13][14][15] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation where the organic group is transferred from boron to palladium, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] The base is crucial for activating the boronic acid to facilitate transmetalation.[15]
-
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu).[16][17][18] The mechanism is similar to the Suzuki coupling, involving oxidative addition and reductive elimination.[16][17][19] However, instead of transmetalation, the key step is the formation of a palladium-amido complex after deprotonation of the coordinated amine by the base.[16]
Comparison: The choice between these reactions depends entirely on the desired bond construction. For building biaryl systems or connecting alkyl/alkenyl fragments, the Suzuki coupling is the method of choice.[20] For synthesizing aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is indispensable.[16][21] Both reactions have been developed with highly active catalyst systems that show broad functional group tolerance, though the ketone in this compound can sometimes complicate reactions requiring strong bases at high temperatures.
Performance Data Summary
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~98 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | ~90 |
Yields are representative for these types of transformations based on literature precedents.[20][21]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-phenyl-2,2,2-trifluoroacetophenone.
Materials:
-
This compound
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: To a reaction vessel, add this compound (1.0 eq), phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC/MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualization of the Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Olefination of the Carbonyl
The highly electrophilic nature of the carbonyl in this compound makes it an excellent substrate for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.
Mechanistic Insights & Comparison
The Horner-Wadsworth-Emmons (HWE) reaction utilizes a stabilized phosphonate carbanion to convert ketones into alkenes.[22][23][24] This reaction is often preferred over the classic Wittig reaction for ketones because the phosphonate carbanions are more nucleophilic and less basic, leading to fewer side reactions like enolization.[22] Furthermore, the byproduct, a water-soluble phosphate salt, is easily removed during workup.[24]
For substrates with electron-withdrawing groups like the CF₃ group, the HWE reaction is particularly efficient. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[22][23] However, modifications like the Still-Gennari conditions can be used to favor the (Z)-alkene.[22][25]
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Objective: To synthesize (E)-1-bromo-4-(1-phenyl-2,2,2-trifluoroprop-1-en-1-yl)benzene.
Materials:
-
This compound
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: Under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF and cool to 0 °C. Add a solution of diethyl benzylphosphonate (1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Causality: The strong base NaH deprotonates the phosphonate to generate the stabilized carbanion (ylide), the key nucleophile.[22][23]
-
Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the desired alkene.
Visualization of the HWE Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a uniquely functionalized building block whose reactivity is governed by the interplay of its trifluoromethyl, carbonyl, and bromo-aryl groups. The electron-deficient carbonyl readily undergoes highly enantioselective reductions and efficient olefinations. Concurrently, the aryl bromide serves as a key handle for powerful C-C and C-N bond-forming cross-coupling reactions. Understanding the mechanistic nuances and comparative performance outlined in this guide allows researchers to strategically leverage this compound's distinct reactivity to construct complex and valuable molecules with precision and efficiency.
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- General Asymmetric Hydrogenation of Hetero-aromatic Ketones.
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A Quantum Mechanical Perspective on the Reactivity of 4'-Bromo-2,2,2-trifluoroacetophenone: A Comparative Guide
In the landscape of modern synthetic chemistry and drug development, trifluoromethyl ketones (TFMKs) stand out as a class of compounds with remarkable utility. Their unique electronic properties make them powerful intermediates and potent enzyme inhibitors.[1] Among these, 4'-Bromo-2,2,2-trifluoroacetophenone is a particularly valuable building block, combining the reactivity of a TFMK with a functionalized aromatic ring suitable for further elaboration. This guide provides an in-depth analysis of its reactivity, grounded in quantum mechanical calculations, and compares its performance with relevant alternatives, offering researchers and drug development professionals a predictive framework for its application.
The Electronic Landscape: A Quantum Chemical Dissection
To understand the reactivity of this compound, we must first examine its electronic structure. The molecule's behavior is dictated by the interplay of two powerful functional groups: the electron-withdrawing trifluoroacetyl moiety and the halogenated phenyl ring. Using Density Functional Theory (DFT), a cornerstone of modern computational chemistry, we can visualize and quantify the electronic properties that govern its reaction pathways.[2][3]
1.1. The Highly Electrophilic Carbonyl Core
The defining feature of any trifluoromethyl ketone is the extreme electrophilicity of its carbonyl carbon. The three fluorine atoms on the α-carbon exert a powerful inductive electron-withdrawing effect. This pulls electron density away from the carbonyl group, creating a significant partial positive charge (δ+) on the carbonyl carbon.
Quantum mechanical calculations, specifically through Molecular Electrostatic Potential (MEP) mapping, vividly illustrate this phenomenon. The MEP surface for this compound would show a deep blue region (indicating strong positive potential or electron deficiency) centered directly on the carbonyl carbon, marking it as the primary site for nucleophilic attack.[4] This heightened electrophilicity is the reason TFMKs are excellent substrates for nucleophilic addition reactions and act as transition-state analogue inhibitors for enzymes like serine hydrolases.[1][5] The formation of a stable tetrahedral adduct upon nucleophilic attack is strongly favored due to this intrinsic electronic property.[1]
1.2. A Tale of Two Substituents: Reactivity of the Aromatic Ring
The reactivity of the benzene ring towards Electrophilic Aromatic Substitution (EAS) is governed by the combined influence of the bromo and trifluoroacetyl groups.[6][7]
-
Trifluoroacetyl Group (-COCF₃): This is a potent electron-withdrawing group, both by induction and resonance. It strongly deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. As a deactivating group, it directs incoming electrophiles to the meta positions (C3' and C5').
-
Bromo Group (-Br): The bromo group presents a more nuanced effect. It is deactivating through its inductive effect but is an ortho-, para- director due to the ability of its lone pairs to participate in resonance.
When these two groups are in conflict, the more powerful deactivating group—the trifluoroacetyl moiety—dominates the overall reactivity, rendering the ring quite resistant to EAS reactions.[8] Any substitution that does occur would be directed primarily by the trifluoroacetyl group to the positions meta to it (and ortho to the bromine).
Comparative Reactivity Analysis: Context is Key
The unique reactivity of this compound is best understood when compared to structurally similar ketones. The presence or absence of the trifluoromethyl and bromo groups has a profound impact on the molecule's behavior.
| Feature | This compound | 2,2,2-Trifluoroacetophenone | 4'-Bromoacetophenone | Acetophenone |
| Key Groups | -COCF₃, -Br | -COCF₃ | -COCH₃, -Br | -COCH₃ |
| Carbonyl Electrophilicity | Very High | Very High | Moderate | Low |
| Susceptibility to Nucleophilic Addition | Very High[1][9] | Very High | Moderate | Low[10] |
| Aromatic Ring Reactivity (EAS) | Strongly Deactivated | Strongly Deactivated | Moderately Deactivated | Activated |
| Primary EAS Directing Influence | meta (to -COCF₃) | meta (to -COCF₃) | ortho-, para- (to -COCH₃) | ortho-, para- (to -COCH₃) |
This comparison clearly shows that the trifluoromethyl group is the primary driver for the enhanced reactivity of the carbonyl center, making both trifluorinated ketones far more susceptible to nucleophilic attack than their non-fluorinated counterparts.[9][11]
Experimental Protocol: Harnessing Reactivity via Nucleophilic Addition
The high electrophilicity of the carbonyl carbon makes it an ideal substrate for nucleophilic addition reactions. A classic example is the reduction to the corresponding alcohol, a common transformation in multi-step synthesis.
Protocol: Reduction of this compound with Sodium Borohydride
This protocol describes a self-validating workflow for the synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution (Rationale): Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Methanol serves as a protic solvent that can also participate in protonating the final product.
-
Cooling (Rationale): Cool the solution to 0 °C in an ice bath. This is a crucial step to control the reaction rate and prevent potential side reactions, as the reaction is exothermic.
-
Addition of Reducing Agent (Rationale): Add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. NaBH₄ is the source of the nucleophilic hydride (H⁻) ion. Portion-wise addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring (Rationale): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a key validation step.
-
Quenching (Rationale): Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaBH₄.
-
Acidification & Workup (Rationale): Acidify the mixture to pH ~5 with 1 M HCl. This step protonates the intermediate alkoxide to form the final alcohol product. Transfer the mixture to a separatory funnel.
-
Extraction (Rationale): Extract the aqueous layer three times with ethyl acetate. The desired organic product is more soluble in the organic solvent.
-
Washing & Drying (Rationale): Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄. These steps remove residual water and inorganic salts.
-
Purification & Validation (Rationale): Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography. The final structure and purity must be validated using analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Visualizing Reaction Mechanisms
Diagrams created using DOT language can effectively illustrate the core chemical transformations.
Caption: General mechanism for nucleophilic addition to a trifluoromethyl ketone.
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Safety Operating Guide
Navigating the Disposal of 4'-Bromo-2,2,2-trifluoroacetophenone: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4'-Bromo-2,2,2-trifluoroacetophenone, a halogenated organic compound frequently utilized in pharmaceutical research and organic synthesis.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's inherent hazards is paramount. This compound is classified as a hazardous substance with the following primary concerns:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][4] | pictogram | P264, P280, P302+P352, P332+P313, P362[4] |
| Serious Eye Irritation (Category 2A/2) | Causes serious eye irritation.[2][3][4] | pictogram | P280, P305+P351+P338, P337+P313[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[2][3][4] | pictogram | P261, P271, P304+P340, P312, P403+P233, P405[4] |
In the event of combustion, this compound may emit toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with immediate, localized waste containment and culminates in transfer to a licensed disposal facility. The following workflow is designed to ensure safety and compliance at every stage.
Immediate Waste Segregation at the Point of Generation
The fundamental principle of hazardous waste management is segregation. Due to its halogenated nature, this compound must never be mixed with non-halogenated organic waste.[6][7][8] Co-mingling will classify the entire waste stream as halogenated, significantly increasing disposal costs and complexity.[8]
Actionable Steps:
-
Designate a Specific Waste Container: At the start of any experiment involving this compound, designate a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[6][7]
-
Container Material: Use a chemically compatible container, such as a polyethylene carboy, with a secure, tight-fitting lid.[9] Metal containers should be avoided as halogenated solvents can degrade to form acids that corrode metal.[9]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other halogenated solvents present.[7][10] Do not use abbreviations or chemical formulas.[7]
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to mitigate exposure risks.
Immediate Actions for Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] For larger spills, a respirator with a suitable cartridge may be necessary.[11]
-
Containment and Absorption: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11]
-
Collection: Carefully collect the absorbed material and contaminated debris into a labeled, sealable container for disposal as halogenated waste.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance: Adhering to OSHA and EPA Standards
The handling and disposal of hazardous chemicals are governed by strict federal and local regulations. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper chemical handling and hazard communication.[12][13][14] Employers are required to provide Safety Data Sheets (SDSs) and appropriate training for all personnel handling hazardous materials.[13][14]
The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound falls under these regulations.[15] It is illegal to dispose of this chemical down the drain or in regular trash.[6][7] The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration at a licensed facility.[16]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the chemical's hazards, implementing rigorous segregation and handling protocols, and adhering to regulatory requirements, researchers can ensure a safe working environment and protect the broader ecosystem. This guide serves as a foundational resource, and it is incumbent upon each laboratory to integrate these principles into their specific safety operating procedures.
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Navigating the Safe Handling of 4'-Bromo-2,2,2-trifluoroacetophenone: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and agrochemical development, the integration of fluorinated compounds is a common yet critical task. Among these, 4'-Bromo-2,2,2-trifluoroacetophenone stands out for its utility in synthesizing complex molecules. However, its trifluoromethyl and bromophenyl moieties, which grant desirable reactivity, also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, field-proven safety and logistical information, moving beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Landscape
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3]
Given its chemical structure as a halogenated aromatic ketone, it is prudent to handle this compound with the assumption that it may have other potential long-term health effects, a common characteristic of many organofluorine compounds.[4]
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the meticulous selection and use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles meeting ANSI Z87.1 standards. | Disposable nitrile gloves (for incidental contact). For extended handling, consider double-gloving or using neoprene gloves. | Flame-resistant lab coat. | Work in a well-ventilated area. If dust formation is possible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended. |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield. | Neoprene or butyl rubber gloves for extended contact. Nitrile gloves are not recommended for prolonged use with halogenated hydrocarbons. | Chemical-resistant apron over a flame-resistant lab coat. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Neoprene or butyl rubber gloves. Regularly inspect for signs of degradation. | Chemical-resistant apron over a flame-resistant lab coat. | All operations must be performed within a chemical fume hood. |
| Spill Cleanup | Full-face respirator with organic vapor/acid gas cartridges, or chemical splash goggles and a face shield. | Heavy-duty neoprene or butyl rubber gloves. | Chemical-resistant coveralls (e.g., Tychem®). | A NIOSH-approved full-face respirator with multi-gas cartridges (e.g., 3M 6000 series with 6003 cartridges) is required. |
Expert Insight on Glove Selection: While nitrile gloves are common in laboratories, they offer poor resistance to halogenated hydrocarbons and ketones.[2] For anything beyond brief, incidental contact with this compound, it is crucial to use gloves made of more resistant materials like neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent accidents.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage area should be clearly labeled with the chemical name and associated hazards. It is advisable to store it in a locked cabinet or area to restrict access.[1][2]
Handling and Use
-
Engineering Controls: All work with this compound, especially when handling the solid to prepare solutions or running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
Spill Management
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a spill of this compound.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and laboratory supervisor.
-
Assess: Determine the extent of the spill. For large spills, evacuate the entire laboratory and follow your institution's emergency procedures.
-
Don PPE: Before attempting to clean a manageable spill, don the appropriate PPE as outlined in the table above.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Clean: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Package and Report: Securely seal the waste container and report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
Proper disposal of this compound and any materials contaminated with it is a critical final step to ensure environmental and personnel safety.
-
Segregation: As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams.[5] This is because halogenated waste requires specific incineration processes to prevent the formation of toxic byproducts.[5]
-
Labeling and Storage: Collect all waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out.[1] Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it is collected by your institution's EHS or a licensed hazardous waste disposal company.[4]
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the integrity of their research and the well-being of their laboratory personnel.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
